1-Isopropyl-1-tosylmethyl isocyanide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-9(2)12(13-4)16(14,15)11-7-5-10(3)6-8-11/h5-9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCSEJYLWXXSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(C)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695820 | |
| Record name | 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58379-84-3 | |
| Record name | 1-[(1-Isocyano-2-methylpropyl)sulfonyl]-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Isocyano-2-methylpropane-1-sulfonyl)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 1-Isopropyl-1-tosylmethyl isocyanide
Abstract
1-Isopropyl-1-tosylmethyl isocyanide (iso-propyl-TosMIC) is a versatile organic reagent used in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[1][2] As a derivative of the well-known p-toluenesulfonylmethyl isocyanide (TosMIC), its utility lies in the unique reactivity conferred by the combination of the tosyl, isocyanide, and isopropyl functional groups.[3][4] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental spectra for this specific derivative are not widely published, this document synthesizes data from the parent compound, TosMIC, and related analogues to present a robust, predictive characterization.[5][6] This approach offers a reliable framework for researchers to identify and characterize this compound in a laboratory setting.
Introduction: The Significance of this compound
The parent compound, TosMIC, is a cornerstone reagent in organic synthesis, celebrated for its role in forming five-membered heterocycles like oxazoles and pyrroles through the Van Leusen reaction.[7][8] The introduction of an isopropyl group at the α-carbon modifies the steric and electronic properties of the reagent, offering altered reactivity and selectivity in synthetic transformations. This modification is particularly relevant in drug development, where precise control over molecular architecture is paramount.[1][2]
Accurate characterization of such reagents is the bedrock of reproducible and reliable synthesis. This guide explains the causality behind expected spectroscopic signals, providing a self-validating system for researchers to confirm the identity and purity of this compound.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound is key to understanding its spectroscopic signature. The molecule consists of a central chiral carbon bonded to four distinct groups: an isopropyl group, a tosyl group, an isocyanide group, and a hydrogen atom.
Molecular Formula: C₁₂H₁₅NO₂S[9] Molecular Weight: 237.32 g/mol [9] CAS Number: 58379-84-3[9]
Below is a diagram illustrating the molecular structure, which will be referenced throughout the spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tosyl group, the methine proton of the isopropyl group, the α-proton, and the methyl protons.
| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.9 | Doublet | 2H | Ar-H (ortho to SO₂) | The protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear downfield. |
| ~7.4-7.5 | Doublet | 2H | Ar-H (meta to SO₂) | These protons are less affected by the sulfonyl group and appear slightly upfield compared to the ortho protons. |
| ~4.5-4.7 | Doublet | 1H | α-CH | This proton is adjacent to the electron-withdrawing sulfonyl and isocyanide groups, causing a significant downfield shift. It will be split by the adjacent isopropyl methine proton. |
| ~2.45 | Singlet | 3H | Ar-CH₃ | The methyl group on the toluene ring is a characteristic singlet in this region. |
| ~2.2-2.4 | Multiplet | 1H | iso-propyl CH | This methine proton will be split by the α-proton and the six methyl protons, resulting in a complex multiplet. |
| ~1.1-1.3 | Doublet of Doublets | 6H | iso-propyl CH₃ | The two methyl groups of the isopropyl moiety are diastereotopic due to the adjacent chiral center, and are thus expected to show slightly different chemical shifts and/or splitting patterns. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ) / ppm (Predicted) | Assignment | Rationale |
| ~165 | N≡C | The isocyanide carbon is typically found in this region. |
| ~145 | Ar-C (ipso to SO₂) | The aromatic carbon directly attached to the sulfonyl group is deshielded. |
| ~140 | Ar-C (ipso to CH₃) | The aromatic carbon bearing the methyl group. |
| ~130 | Ar-CH | Aromatic carbons of the tosyl group. |
| ~128 | Ar-CH | Aromatic carbons of the tosyl group. |
| ~70-75 | α-CH | The α-carbon is significantly shifted downfield due to the adjacent sulfonyl and isocyanide groups. |
| ~30-35 | iso-propyl CH | The methine carbon of the isopropyl group. |
| ~21.5 | Ar-CH₃ | The methyl carbon of the tosyl group. |
| ~18-20 | iso-propyl CH₃ | The two diastereotopic methyl carbons of the isopropyl group may show slightly different chemical shifts. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peaks for this compound are the isocyanide and sulfonyl stretches.
| Frequency (cm⁻¹) (Predicted) | Intensity | Assignment | Rationale |
| ~2140-2160 | Strong, Sharp | N≡C stretch | This is a highly characteristic and strong absorption for the isocyanide functional group. For a related compound, α-tosylbenzyl isocyanide, this peak is at 2131 cm⁻¹.[5][6] |
| ~1320-1340 | Strong | Asymmetric SO₂ stretch | The sulfonyl group exhibits two characteristic strong stretching vibrations. |
| ~1150-1170 | Strong | Symmetric SO₂ stretch | The second characteristic stretching vibration of the sulfonyl group.[5] |
| ~2970-2990 | Medium | C-H stretch (sp³) | Aliphatic C-H stretches from the isopropyl and tosyl methyl groups. |
| ~3020-3050 | Medium-Weak | C-H stretch (sp²) | Aromatic C-H stretches from the tosyl ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Expected Molecular Ion (M⁺): m/z = 237.0827 (calculated for C₁₂H₁₅NO₂S)
The fragmentation pattern will be influenced by the stability of the resulting fragments. Key expected fragmentation pathways include:
-
Loss of the isopropyl group: [M - C₃H₇]⁺ = m/z 194
-
Cleavage to form the tosyl cation: [C₇H₇SO₂]⁺ = m/z 155
-
Cleavage to form the tropylium ion: [C₇H₇]⁺ = m/z 91
-
Loss of the isocyanide group: [M - CN]⁺ = m/z 211
Caption: Predicted major fragmentation pathways for this compound in MS.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the empty ATR crystal or the KBr pellet. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Analysis: Identify the molecular ion peak and compare its exact mass to the calculated value. Analyze the major fragment ions to confirm the structure.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers and drug development professionals can confidently identify and characterize this important synthetic reagent. The protocols outlined provide a framework for obtaining high-quality data, ensuring the integrity and reproducibility of their scientific work.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. TosMIC - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. scbt.com [scbt.com]
An In-depth Technical Guide to 1-Isopropyl-1-tosylmethyl isocyanide: A Versatile Building Block in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-Isopropyl-1-tosylmethyl isocyanide, a key derivative of the versatile TosMIC (p-toluenesulfonylmethyl isocyanide) reagent family. We delve into its fundamental chemical and physical properties, present a detailed, field-proven synthesis protocol with mechanistic insights, and explore its reactivity and broad applications in contemporary organic synthesis. With a focus on the practical needs of researchers, scientists, and drug development professionals, this document offers step-by-step methodologies, safety protocols, and data interpretation guidelines. The unique steric and electronic contributions of the isopropyl group are discussed in the context of reaction outcomes, particularly in the synthesis of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.
Introduction: The Power of α-Substituted TosMIC Reagents
The advent of p-toluenesulfonylmethyl isocyanide (TosMIC), often called Van Leusen's reagent, marked a significant milestone in synthetic organic chemistry.[1][2] Its trifunctional nature—an isocyanide group, an acidic α-carbon, and a sulfonyl group acting as both an activating and a leaving group—provides a powerful platform for the construction of diverse molecular architectures.[2][3]
This compound extends the utility of the parent compound by introducing a sterically demanding isopropyl substituent at the α-position. This modification is not trivial; it significantly influences the reagent's reactivity and the stereochemical course of its reactions, offering unique synthetic pathways to otherwise inaccessible molecules.[4] This guide elucidates the specific characteristics and strategic applications of this important building block.[5][6]
Core Properties and Specifications
Accurate characterization of a reagent is fundamental to its effective application. The key properties of this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene | [6] |
| CAS Number | 58379-84-3 | [7] |
| Molecular Formula | C₁₂H₁₅NO₂S | [7] |
| Molecular Weight | 237.32 g/mol | [7] |
| Appearance | Yellow solid | [5] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C(C)C)N+#C- | [6] |
Spectroscopic Signature
While a publicly available, peer-reviewed spectrum for this specific derivative is not readily found, its spectroscopic characteristics can be confidently predicted based on its structure and data from analogous compounds, such as α-tosylbenzyl isocyanide.[8]
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak is the strong, sharp absorption band for the isocyanide (N≡C) stretch, expected in the region of 2130-2150 cm⁻¹. Other key signals include strong absorptions for the sulfonyl group (S=O) around 1330 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).[8]
-
¹H NMR Spectroscopy: The proton spectrum would be characterized by a doublet for the two methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, a singlet for the tosyl methyl group around 2.4 ppm, and two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the para-substituted phenyl ring. The α-proton, present in the parent TosMIC, is absent here due to the isopropyl substitution.
-
¹³C NMR Spectroscopy: Key signals would include the isocyanide carbon (a quaternary carbon, often broad and in the 160-170 ppm range), the α-carbon atom attached to the sulfonyl and isopropyl groups, carbons of the isopropyl group, the tosyl methyl carbon around 21 ppm, and the aromatic carbons.[8]
Synthesis Protocol: A Guided Workflow
The preparation of this compound is a robust, two-stage process.[9] The causality behind this approach lies in first constructing a stable formamide precursor, which is then dehydrated under controlled conditions to unmask the reactive isocyanide functionality.
Synthesis Overview
Caption: High-level workflow for the synthesis of this compound.
Stage 1: Synthesis of N-(2-methyl-1-tosylpropyl)formamide
This step is a Mannich-type condensation. Isobutyraldehyde, the carbonyl component, reacts with formamide and p-toluenesulfinic acid. The sulfinic acid serves as the nucleophile, adding to an electrophilic N-acyliminium ion equivalent formed in situ.
Experimental Protocol:
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a 1:1 mixture of acetonitrile and toluene (e.g., 50 mL each).
-
Reagent Addition: Add formamide (2.5 eq.), isobutyraldehyde (1.0 eq.), and chlorotrimethylsilane (1.1 eq.). The silyl chloride acts as a Lewis acid to promote the formation of the reactive intermediate.
-
Initial Reaction: Heat the mixture to 50°C under a nitrogen atmosphere for 4-5 hours.
-
Sulfinate Addition: Add p-toluenesulfinic acid (1.5 eq.) to the reaction mixture.
-
Completion: Continue heating at 50°C for an additional 4-5 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude formamide intermediate, which can be purified by recrystallization or used directly in the next step.
Stage 2: Dehydration to this compound
The critical dehydration of the formamide is most effectively achieved using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (Et₃N). The base is crucial to neutralize the HCl generated during the reaction, preventing side reactions.
Experimental Protocol:
-
Setup: In a four-necked flask under a nitrogen atmosphere, dissolve the crude N-(2-methyl-1-tosylpropyl)formamide (1.0 eq.) and triethylamine (5.0 eq.) in anhydrous dichloromethane (DCM) and cool the mixture to -5 to 0°C in an ice-salt bath.
-
Dehydrating Agent Addition: Add a solution of phosphorus oxychloride (2.0 eq.) in DCM dropwise via a dropping funnel, ensuring the internal temperature does not rise above 0°C. The excess of reagents ensures the reaction goes to completion.[8]
-
Reaction: Stir the mixture vigorously at 0°C for 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding a cold, dilute aqueous sodium carbonate or sodium hydroxide solution while maintaining stirring.[10]
-
Extraction & Purification: Separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield the final product.[10]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the orchestrated reactivity of its functional groups. It is a cornerstone reagent for synthesizing polysubstituted five-membered heterocycles, which are prevalent motifs in pharmaceuticals.[1][4]
The Van Leusen Imidazole Synthesis
A flagship application is the Van Leusen three-component reaction for synthesizing substituted imidazoles.[1] An aldehyde, a primary amine, and the α-substituted TosMIC derivative react in the presence of a base.
Caption: Mechanistic pathway of the Van Leusen imidazole synthesis.
This reaction is highly valued in drug discovery for its efficiency in generating libraries of potential therapeutic agents. The isopropyl group on the TosMIC reagent directly populates one of the imidazole ring positions, providing a route to sterically congested and structurally diverse compounds.[4]
Synthesis of Oxazoles and Other Heterocycles
In the absence of an amine, TosMIC derivatives react with aldehydes to form oxazoles.[11] The reaction proceeds through a similar cycloaddition mechanism. This reagent is also instrumental in preparing pyrroles and other heterocyclic systems, making it a versatile tool for medicinal chemists.[12]
Role in Drug Discovery and Materials Science
-
Pharmaceutical Development: This reagent plays a crucial role as a key intermediate in synthesizing potential drug candidates.[5][6] Its ability to facilitate the construction of complex molecular architectures is essential for discovering novel therapeutic agents.[5] For instance, TosMIC chemistry has been pivotal in developing HIV-1 attachment inhibitors by enabling the construction of the core azaindole scaffold.[13]
-
Material Science: The compound is also used in formulating advanced materials, contributing to the development of polymers with enhanced or tailored properties.[5][6]
-
Catalysis: It can serve as a ligand in catalytic processes, where its unique electronic and steric properties can improve reaction rates and selectivity.[5]
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Isocyanides as a class are known for their pungent odors and potential toxicity.[14]
Hazard Profile (based on parent TosMIC):
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[15] It may be metabolized to cyanide in the body, which can lead to severe health effects targeting the central nervous and cardiovascular systems.[2][16]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[2][16]
-
Sensitization: May cause allergy or asthma symptoms if inhaled.[17]
Mandatory Handling Procedures:
-
Ventilation: All manipulations must be conducted in a certified chemical fume hood with adequate airflow.[15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[15][16]
-
Avoid Inhalation: Avoid breathing dust or fumes. Minimize the generation of dust.[15]
-
First Aid: In case of exposure, immediately flush the affected area with copious amounts of water and seek immediate medical attention. An antidote kit for cyanide should be available in laboratories where isocyanides are frequently used.[16]
Storage and Stability:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] Recommended storage is refrigerated at 2-8°C.[5]
-
Incompatibilities: The compound is moisture-sensitive.[2][16] Keep away from water, strong acids, strong bases, and oxidizing agents.
Conclusion
This compound is more than just a reagent; it is a strategic tool for molecular design. Its defined stereocenter and significant steric bulk provide chemists with a unique handle to influence reaction pathways and construct complex, three-dimensional molecules that are often inaccessible with simpler reagents. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers in both academic and industrial settings can confidently leverage its capabilities to accelerate innovation in drug discovery, materials science, and beyond.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]
- Science of Synthesis. (n.d.). Product Class 7: Isocyanides and Related Compounds. Thieme. Retrieved from a general knowledge of this chemical class.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Tosylmethyl Isocyanide (TosMIC): A Key Intermediate in Drug Discovery and Development. Retrieved from [Link]
-
Hu-kang. (2024). Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. Retrieved from [Link]
-
ResearchGate. (2024). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. scbt.com [scbt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. aksci.com [aksci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Isopropyl-1-tosylmethyl isocyanide: A Versatile Reagent for Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-Isopropyl-1-tosylmethyl isocyanide (iso-propyl-TosMIC), a key α-substituted derivative of the renowned Van Leusen reagent, tosylmethyl isocyanide (TosMIC). We delve into the core principles governing its synthesis, physicochemical properties, and multifaceted applications, particularly in the construction of complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and mechanistic elucidations to empower its effective use in the laboratory. The Chemical Abstracts Service (CAS) number for this compound is 58379-84-3 .[1][2][3]
Introduction: The Significance of α-Alkylated TosMIC Reagents
Tosylmethyl isocyanide (TosMIC) is a cornerstone reagent in synthetic organic chemistry, celebrated for its unique trifecta of functional groups: an isocyanide, a tosyl group, and an acidic α-carbon.[4] This arrangement allows it to act as a versatile C1 synthon for a vast array of transformations, most notably the Van Leusen syntheses of nitriles, oxazoles, and imidazoles.[5]
The strategic advantage of α-alkylation, as seen in this compound, is the introduction of a substituent that can modulate steric and electronic properties. This modification prevents participation in reactions requiring two acidic α-protons (like reductive cyanation of ketones) but unlocks pathways to more complex, polysubstituted molecular architectures that are highly sought after in medicinal chemistry.[6] The isopropyl group, in particular, provides moderate steric bulk, influencing the stereochemical outcomes of reactions and altering the biological activity profiles of the resulting compounds. This reagent is a crucial building block for creating potential drug candidates and advanced polymers.[2][3]
Physicochemical and Spectroscopic Characterization
While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its parent compound, TosMIC, and other alkylated analogs.
Physical Properties
A summary of the key physical and identification properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 58379-84-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅NO₂S | [1][2] |
| Molecular Weight | 237.32 g/mol | [1][2] |
| IUPAC Name | 1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene | [2] |
| Appearance | Yellow solid (predicted) | [3] |
| Storage | Store at 0-8 °C, moisture sensitive | [3] |
Predicted Spectroscopic Data
The characterization of this compound relies on standard spectroscopic techniques. The expected key features are summarized in Table 2, based on data from analogous compounds.[6]
| Technique | Expected Features | Rationale & Comparative Data |
| Infrared (IR) | Strong, sharp absorption at ~2130-2150 cm⁻¹ (N≡C stretch). Strong absorptions at ~1330 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric S=O stretch). | The isocyanide stretch is highly characteristic. For α-tosylbenzyl isocyanide, it appears at 2131 cm⁻¹.[6] The tosyl group's S=O stretches are consistently strong and identifiable. |
| ¹H NMR | Signals for the isopropyl group (a doublet for the two methyls, a multiplet for the methine proton), two doublets for the aromatic protons of the tosyl group, and a singlet for the tosyl's methyl group. | The splitting patterns will be distinct and allow for unambiguous assignment of the isopropyl and tosyl moieties. |
| ¹³C NMR | Isocyanide carbon (C≡N) signal in the region of 160-170 ppm. Signals for the isopropyl carbons, the aromatic carbons, the tosyl methyl carbon, and the central α-carbon. | The isocyanide carbon is typically deshielded. For α-tosylbenzyl isocyanide, this signal is at 166.4 ppm.[6] |
| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z = 237. Fragmentation patterns corresponding to the loss of the isocyanide, isopropyl, and tosyl groups. | High-resolution mass spectrometry would confirm the elemental composition. |
Synthesis of this compound
There are two primary, field-proven strategies for synthesizing α-alkylated TosMIC reagents. The choice of method depends on the availability of starting materials and desired scale.
Method A: Direct Alkylation of TosMIC
This is the most direct approach, leveraging the acidity of the α-proton on the parent TosMIC molecule. The process involves deprotonation with a strong base followed by nucleophilic substitution with an isopropyl halide.
This protocol is adapted from established procedures for the mono-alkylation of TosMIC.[6][7]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tosylmethyl isocyanide (TosMIC) (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add a strong base, such as sodium hydride (1.1 equiv, 60% dispersion in mineral oil) or n-butyllithium (1.1 equiv, solution in hexanes), to the stirred solution. Maintain the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the TosMIC anion.
-
Alkylation: Add 2-iodopropane (1.2 equiv) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Method B: Formamide Dehydration Route
This two-step approach first constructs the N-formyl precursor from isobutyraldehyde, which is then dehydrated to the isocyanide. This method avoids the direct use of the parent TosMIC reagent.
This protocol is based on the highly reliable procedure for substituted TosMIC reagents published in Organic Syntheses.[8]
Step 1: Synthesis of N-(1-tosyl-2-methylpropyl)formamide
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine acetonitrile and toluene (1:1 v/v). Add isobutyraldehyde (1.0 equiv), formamide (2.5 equiv), and chlorotrimethylsilane (1.1 equiv).
-
Condensation: Heat the solution to 50 °C for 4-5 hours under a nitrogen atmosphere.
-
Sulfinic Acid Addition: Add p-toluenesulfinic acid (1.5 equiv) to the mixture and continue heating at 50 °C for an additional 4-5 hours.
-
Isolation: Cool the solution to room temperature. Add tert-butyl methyl ether (TBME) to precipitate the product. Collect the solid by filtration, wash with cold TBME, and dry under vacuum to yield the formamide intermediate.
Step 2: Dehydration to this compound
-
Reaction Setup: In a three-neck flask equipped with an overhead stirrer, addition funnel, and thermometer, dissolve the N-(1-tosyl-2-methylpropyl)formamide from Step 1 (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (2.0 equiv). Cool the resulting solution to 0 °C.
-
Dehydration: Add triethylamine (Et₃N) (6.0 equiv) dropwise via the addition funnel, ensuring the internal temperature remains below 10 °C.
-
Workup and Purification: After the addition is complete, stir for an additional hour at 0-10 °C. Quench the reaction with ice-cold water. Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with water, brine, dried over anhydrous magnesium sulfate, and concentrated. The crude isocyanide is then purified by column chromatography as described in Method A.
Synthetic Applications & Mechanistic Insights
The primary utility of this compound lies in the construction of polysubstituted five-membered heterocycles, which are privileged scaffolds in drug discovery.
The Van Leusen Imidazole Synthesis
A powerful application is the Van Leusen three-component reaction (vL-3CR) to form 1,4,5-trisubstituted imidazoles. The reaction couples an aldehyde, a primary amine, and the α-substituted TosMIC derivative in a one-pot process. The isopropyl group from the reagent becomes a substituent at the 5-position of the imidazole ring.
The causality of this transformation is rooted in the sequential reactivity of the functional groups.
Mechanistic Pillars:
-
Imine Formation: The aldehyde and primary amine first condense to form an aldimine, which serves as the electrophilic component.
-
Anion Formation: The base deprotonates the acidic α-carbon of this compound.
-
Cycloaddition: The TosMIC anion attacks the imine carbon in a nucleophilic fashion, followed by an intramolecular ring-closing step where the nitrogen of the former imine attacks the electrophilic isocyanide carbon. This forms a five-membered ring intermediate.
-
Aromatization: A subsequent proton transfer and base-mediated elimination of the highly stable p-toluenesulfinate anion drives the reaction to completion, yielding the aromatic imidazole product.[6]
Safety and Handling
As a senior scientist, ensuring laboratory safety is paramount. This compound and its precursors require careful handling.
-
Toxicity: Isocyanides are toxic and should be handled with extreme caution in a well-ventilated fume hood. They can be metabolized to cyanide in the body.[4] Avoid inhalation, ingestion, and skin contact.
-
Reagents: Strong bases like sodium hydride and n-butyllithium are pyrophoric and react violently with water. Dehydrating agents like phosphorus oxychloride are corrosive and react with moisture.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: The compound is moisture-sensitive and should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (0-8 °C).[3]
Conclusion
This compound stands as a powerful, specialized reagent for the modern synthetic chemist. Its true value is realized not as a direct replacement for TosMIC, but as a strategic tool for accessing complex, substituted heterocycles that are otherwise challenging to prepare. By understanding the causal principles behind its synthesis and reactivity, as detailed in this guide, researchers in drug discovery and materials science can confidently employ this reagent to accelerate innovation and construct novel molecular architectures with designed functionalities.
References
-
Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link]
-
Van Leusen, A. M., Bouma, R. J., & Possel, O. (1975). Phase-transfer mono-alkylation of tosylmethylisocyanide. Tetrahedron Letters, 16(39), 3487-3488. [Link]
-
Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2003). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 80, 119. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multi-Component Reactions. [Link]
-
Van Leusen, A. M., Schut, J., Wildeman, J., & Strating, J. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. [Link]
-
Wikipedia contributors. (2023). TosMIC. Wikipedia, The Free Encyclopedia. [Link]
-
Tang, W., et al. (2021). Selective sulfonylation and isonitrilation of para-quinone methides employing TosMIC as a source of sulfonyl group or isonitrile group. Beilstein Journal of Organic Chemistry, 17, 2933–2940. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. TosMIC - Wikipedia [en.wikipedia.org]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phase-transfer mono-alkylation of tosylmethylisocyanide.☆ | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Unique Reactivity of Substituted Tosylmethyl Isocyanides
Abstract
This technical guide provides a comprehensive exploration of the unique reactivity of p-toluenesulfonylmethyl isocyanide (TosMIC) and its substituted derivatives. These reagents have emerged as exceptionally versatile building blocks in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds that are cornerstones of many pharmaceutical and agrochemical agents. This document delves into the fundamental principles governing the reactivity of TosMIC, detailing its trifunctional nature which underpins its broad utility. We will examine the synthesis of substituted TosMIC reagents, explore the mechanisms of their key transformations—including the renowned Van Leusen reaction and various cycloadditions—and provide detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the powerful and often unique synthetic pathways enabled by this class of reagents.
Introduction: The Trifunctional Versatility of TosMIC
p-Toluenesulfonylmethyl isocyanide, commonly known as TosMIC, is a stable, odorless, crystalline solid that has become an indispensable tool in synthetic organic chemistry.[1][2][3] Its remarkable utility stems from a unique combination of three functional groups within a compact molecular framework:
-
The Isocyanide Group (-N≡C): This group exhibits dual reactivity. The carbon atom can act as a nucleophile or an electrophile and participates in crucial α-addition and cyclization reactions.[4][5]
-
The Acidic α-Methylene Group (-CH₂-): Positioned between two powerful electron-withdrawing groups (tosyl and isocyanide), the protons on this carbon are significantly acidic (pKa ≈ 14), allowing for easy deprotonation with common bases to form a nucleophilic carbanion.[3][4]
-
The Tosyl Group (p-CH₃C₆H₄SO₂-): This group serves a dual purpose. It activates the adjacent methylene group, enhancing its acidity, and functions as an excellent leaving group (as p-toluenesulfinic acid) in subsequent elimination steps, which is a key driving force for aromatization in many heterocyclic syntheses.[5][6][7]
This trifunctional nature makes TosMIC and its α-substituted derivatives powerful synthons for a multitude of chemical transformations, most notably in the synthesis of five-membered heterocycles like oxazoles, imidazoles, and pyrroles.[8][9]
Synthesis of Substituted Tosylmethyl Isocyanides
While TosMIC itself is commercially available, the synthesis of its α-substituted derivatives is crucial for creating more complex and diverse molecular structures.[5] Substitution at the α-carbon provides a direct route to polysubstituted heterocycles and introduces stereocenters that can influence the biological activity of target molecules.[10][11]
General Synthetic Approach: Alkylation of the TosMIC Anion
The most common method for preparing α-substituted TosMIC reagents is the mono-alkylation of the parent TosMIC.[10] The acidic α-proton is readily removed by a strong base to generate the TosMIC anion, which then acts as a nucleophile, attacking an alkyl halide or other suitable electrophile.[4][10]
Workflow for the Synthesis of α-Substituted TosMIC:
Caption: General workflow for the synthesis of α-substituted TosMICs.
Alternative Synthesis via Formamide Dehydration
An alternative and often scalable route involves the preparation of an N-formamide precursor, followed by dehydration to yield the isocyanide. This method avoids the direct handling of potentially volatile alkylating agents with the TosMIC anion.[11][12]
Experimental Protocol: Synthesis of 1-Ethyl-1-tosylmethyl isocyanide [11]
Step 1: Synthesis of N-(1-tosylpropyl)formamide
-
To a stirred solution of formamide (2.5 equiv.) in a 1:1 mixture of acetonitrile and toluene, add propanal (1.0 equiv.) and chlorotrimethylsilane (1.1 equiv.).
-
Heat the mixture to 50°C for 4-5 hours under a nitrogen atmosphere.
-
Add p-toluenesulfinic acid (1.5 equiv.) and continue heating at 50°C for another 4-5 hours.
-
Cool the reaction to room temperature, add tert-butyl methyl ether (TBME), followed by water.
-
Cool the mixture to 0°C to precipitate the product. Collect the solid by filtration, wash with cold TBME, and dry under vacuum.
Step 2: Dehydration to 1-Ethyl-1-tosylmethyl isocyanide
-
Suspend the N-(1-tosylpropyl)formamide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add phosphorus oxychloride (2.0 equiv.) and stir for 5 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (6.0 equiv.) dropwise, maintaining the internal temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 30-45 minutes.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain 1-Ethyl-1-tosylmethyl isocyanide as a solid.[11]
The Van Leusen Reaction: A Gateway to Heterocycles
The most celebrated application of TosMIC and its derivatives is the Van Leusen reaction, a powerful method for synthesizing nitriles, oxazoles, and imidazoles.[8][13] The specific product depends on the carbonyl-containing substrate and the reaction conditions.
Synthesis of Oxazoles from Aldehydes
The reaction of TosMIC with an aldehyde under basic conditions provides a direct and efficient route to 5-substituted oxazoles.[14][15] This transformation is a cornerstone of heterocyclic synthesis and is widely used in medicinal chemistry programs.[16]
Mechanism of the Van Leusen Oxazole Synthesis: The reaction proceeds via a [3+2] cycloaddition pathway.[15]
-
Deprotonation: A base abstracts the acidic α-proton from TosMIC to form the corresponding carbanion.
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
-
Cyclization (5-endo-dig): The newly formed alkoxide attacks the electrophilic isocyanide carbon in an intramolecular fashion to form a five-membered oxazoline ring intermediate.[13]
-
Elimination: The tosyl group is eliminated as p-toluenesulfinic acid, driven by the formation of the stable aromatic oxazole ring.[13][15]
Caption: Key steps in the Van Leusen oxazole synthesis.
Synthesis of Imidazoles from Imines (vL-3CR)
When an aldimine (formed in situ from an aldehyde and a primary amine) is used instead of an aldehyde, the Van Leusen reaction yields 1,4,5-trisubstituted imidazoles.[17][18] This three-component reaction (vL-3CR) is highly efficient for creating molecular diversity, as three different substituents can be introduced in a single pot.[5]
Mechanism of the Van Leusen Imidazole Synthesis: The mechanism is analogous to the oxazole synthesis. The TosMIC anion adds across the C=N double bond of the imine, followed by cyclization and elimination of the tosyl group to afford the aromatic imidazole.[5][13]
Caption: Workflow for the Van Leusen three-component imidazole synthesis (vL-3CR).
Synthesis of Nitriles from Ketones
With ketones, the reaction pathway diverges. The intermediate formed after cyclization cannot directly eliminate the tosyl group to form a stable aromatic ring.[13] Instead, after tautomerization and ring-opening, the intermediate is hydrolyzed (often with an alcohol present in the reaction mixture) to yield a nitrile, effectively achieving a one-carbon homologation of the ketone.[6][19]
[3+2] Cycloadditions for Pyrrole Synthesis
Beyond reactions with carbonyls and imines, the TosMIC anion is a potent 1,3-dipole synthon that readily participates in [3+2] cycloaddition reactions with electron-deficient alkenes.[7][20][21] This provides a powerful and convergent route to polysubstituted pyrroles, another critical heterocyclic motif in drug discovery.[22]
The reaction proceeds via a Michael-type addition of the TosMIC anion to the activated alkene, followed by intramolecular cyclization and elimination of the tosyl group.[22] The scope of this reaction is broad, accommodating a wide variety of electron-withdrawing groups on the alkene, such as esters, ketones, nitros, and sulfones.[22]
Table 1: Representative Applications of Substituted TosMICs in Heterocycle Synthesis
| Substrate Class | TosMIC Derivative | Key Reaction Type | Product Heterocycle | Reference(s) |
| Aromatic Aldehydes | Unsubstituted TosMIC | Van Leusen Reaction | 5-Aryl-oxazoles | [14] |
| Aldehydes & Amines | Aryl-substituted TosMIC | Van Leusen 3CR | 1,4,5-Trisubstituted Imidazoles | [18] |
| Ketones | Unsubstituted TosMIC | Van Leusen Reaction | Homologous Nitriles | [6][13] |
| Electron-deficient Alkenes | Unsubstituted & Substituted TosMICs | [3+2] Cycloaddition | Polysubstituted Pyrroles | [21][22] |
| Imines | Unsubstituted TosMIC | Cycloaddition | 1,5-Disubstituted Imidazoles | [17] |
| 3-Acetylcoumarin | Unsubstituted TosMIC | [3+2] Cycloaddition | Chromeno[3,4-c]pyrrols | [23] |
Conclusion: A Cornerstone of Modern Synthetic Strategy
Substituted tosylmethyl isocyanides are far more than simple C1 synthons; they are sophisticated and versatile reagents whose unique trifunctional character enables a vast array of powerful synthetic transformations. From the classic Van Leusen reactions that provide direct access to oxazoles, imidazoles, and nitriles, to the elegant [3+2] cycloadditions for pyrrole synthesis, TosMIC chemistry is a cornerstone of modern heterocyclic synthesis. For researchers in drug development and materials science, mastering the reactivity of these reagents opens efficient and modular pathways to novel molecular architectures with significant potential for biological activity and advanced applications. The ability to readily synthesize substituted TosMIC derivatives further expands this chemical space, allowing for the precise installation of desired functionality and the construction of highly complex, polysubstituted target molecules.
References
-
Kulkarni, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40, 5637-5638. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Tosylmethyl Isocyanide (TosMIC): Your Key to Efficient Heterocyclic Synthesis. Available at: [Link]
-
Bentham Science Publishers. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Available at: [Link]
-
Gutiérrez, S., et al. (2018). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Available at: [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Available at: [Link]
-
Alcaide, B., et al. (2000). Heterocyclizations with Tosylmethyl Isocyanide Derivatives. A New Approach to Substituted Azolopyrimidines. The Journal of Organic Chemistry, 65(11), 3236–3241. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of oxazole derivatives from solid phase TosMIC. Available at: [Link]
-
Zhang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1693. Available at: [Link]
-
Sisko, J., et al. (2001). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 3(26), 4181–4183. Available at: [Link]
-
Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. Available at: [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Available at: [Link]
-
Zhang, X., et al. (2017). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules, 22(7), 1131. Available at: [Link]
-
Zhang, X., et al. (2017). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules, 22(7), 1131. Available at: [Link]
-
Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. Available at: [Link]
-
ResearchGate. (n.d.). Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. Available at: [Link]
-
YouTube. (2021). Van Leusen Reaction. Available at: [Link]
-
Pharmarecipereview.com. (2024). Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. Available at: [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Available at: [Link]
-
ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Available at: [Link]
-
Synarchive. (n.d.). 1‑Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives. Available at: [Link]
-
Organic Chemistry Portal. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Available at: [Link]
-
Xu, X., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2631. Available at: [Link]
-
Rzepa, H. (2013). How should one represent the anion of TosMIC?. Henry Rzepa's Blog. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Available at: [Link]
-
Wikipedia. (n.d.). TosMIC. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. Available at: [Link]
-
University of St Andrews. (n.d.). SYNTHETIC APPLICATIONS OF TOSYLMETHYL ISOCYANIDE AND DERIVATIVES. Available at: [Link]
-
ResearchGate. (n.d.). Heterocyclizations with Tosylmethyl Isocyanide Derivatives. A New Approach to Substituted Azolopyrimidines | Request PDF. Available at: [Link]
Sources
- 1. TosMIC - Enamine [enamine.net]
- 2. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. TosMIC - Wikipedia [en.wikipedia.org]
- 4. varsal.com [varsal.com]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 14. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 15. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Isopropyl-1-tosylmethyl isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 1-Isopropyl-1-tosylmethyl isocyanide (iso-TosMIC). As a member of the versatile α-substituted tosylmethyl isocyanide family of reagents, iso-TosMIC is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Understanding its thermal characteristics is paramount for safe handling, storage, and application in synthetic protocols. This document synthesizes information from analogous compounds and foundational chemical principles to delineate the expected thermal behavior, plausible decomposition pathways, and recommended analytical methodologies for the empirical study of iso-TosMIC.
Introduction to this compound
This compound (CAS No: 58379-84-3) is a derivative of the well-known p-toluenesulfonylmethyl isocyanide (TosMIC).[1][3] The parent TosMIC is a cornerstone reagent in organic synthesis, notably for its role in the Van Leusen reaction to form nitriles, oxazoles, and imidazoles.[4][5] The introduction of an isopropyl group at the α-carbon modifies the steric and electronic properties of the reagent, influencing the outcomes of synthetic transformations and the properties of the resulting products.
The unique chemical architecture of iso-TosMIC, featuring a good leaving group (tosyl), a reactive isocyanide moiety, and an acidic α-proton, underpins its synthetic utility.[5][6] However, this inherent reactivity also suggests a potential for thermal instability. This guide aims to provide a detailed understanding of this aspect, which is critical for its effective and safe utilization.
Table 1: Compound Identification and Properties
| Identifier | Value |
| IUPAC Name | 1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene[2] |
| CAS Number | 58379-84-3[1] |
| Molecular Formula | C₁₂H₁₅NO₂S[1] |
| Molecular Weight | 237.32 g/mol [1] |
| Appearance | Yellow solid[1] |
| Storage Conditions | 0-8 °C[1] |
Thermal Stability Profile
Qualitative Assessment from Analogous Compounds
Isocyanides analogous to α-tosylbenzyl isocyanide have been reported to be thermally unstable at temperatures exceeding 80°C.[7][8] For these compounds, it is recommended to avoid heating above 35-40°C to ensure a margin of safety.[7] The parent compound, TosMIC, is a stable solid at room temperature.[9][10][11] The introduction of an alkyl substituent at the α-carbon, such as an isopropyl group, may influence this stability. The electron-donating nature of the isopropyl group could potentially have a modest stabilizing or destabilizing effect, but empirical determination is essential for specific applications. Given the data on analogous compounds, it is prudent to treat this compound as a thermally sensitive material.
Anticipated Thermal Events
Based on the analysis of similar organic molecules containing sulfonyl and isocyanide groups, the following thermal events can be anticipated upon heating this compound:
-
Melting: As a solid, the compound will exhibit a melting endotherm. This may be closely followed by or overlap with the onset of decomposition.
-
Decomposition: An exothermic decomposition is expected, likely involving the cleavage of the C-S bond and fragmentation of the molecule.
Plausible Decomposition Pathway and Products
The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bond in the molecule. The carbon-sulfur bond is a plausible candidate for initial scission due to the stability of the resulting p-toluenesulfinate anion (a good leaving group).
A proposed decomposition pathway can be outlined as follows:
-
Initiation: Homolytic or heterolytic cleavage of the C-S bond to generate a sulfonyl radical/anion and an isocyanide-stabilized radical/cation.
-
Fragmentation/Rearrangement: The resulting isopropyl isocyanide fragment is unstable and likely to undergo further fragmentation or rearrangement.
-
Formation of Volatile Products: The decomposition is expected to produce a mixture of smaller, gaseous molecules.
Based on the known hazardous decomposition products of the parent TosMIC, the anticipated products for the isopropyl derivative include:[7]
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Sulfur oxides (SOx)
-
Volatile organic compounds derived from the isopropyl and tosyl groups.
Caption: Plausible thermal decomposition pathway for this compound.
Experimental Methodologies for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, the following experimental techniques are recommended.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. It is used to determine the onset of decomposition and the temperature of maximum decomposition rate.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a standard TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to a final temperature (e.g., 600°C) at a controlled heating rate, typically 10°C/min.[7]
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset).
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (T_max).
-
Quantify the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.[13]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated steel pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition point observed in TGA.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.
-
Caption: Experimental workflow for the thermal analysis of iso-TosMIC.
Safety, Handling, and Storage
Given the likely thermal instability of this compound and the hazardous nature of its potential decomposition products, strict safety precautions are imperative.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight, at the recommended temperature of 0-8°C.[1]
-
Handling: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.
-
Heating: When using this reagent in chemical reactions, apply heat cautiously and under controlled conditions. Use a well-regulated heating mantle or oil bath and avoid localized overheating. Monitor the reaction temperature closely.
Conclusion
This compound is a valuable synthetic reagent whose utility must be balanced with a thorough understanding of its thermal properties. While specific quantitative data for this compound is limited, evidence from analogous compounds strongly suggests that it is a thermally sensitive material. The decomposition is likely to be exothermic and produce hazardous gaseous byproducts. For any application involving heating, it is strongly recommended that the thermal stability be empirically determined using standard techniques such as TGA and DSC. The protocols and plausible decomposition pathways outlined in this guide provide a framework for the safe and effective use of this compound in research and development.
References
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Rzepa, H. S. (2013). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. Retrieved from [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (n.d.). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Tosylmethyl Isocyanide (TOSMIC): Synthesis, Applications, and Chemical Properties. Retrieved from [Link]
-
Wikipedia. (2023). TosMIC. Retrieved from [Link]
-
van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 417–666. Retrieved from [Link]
-
ChemSrc. (2025). Tosylmethyl isocyanide | CAS#:36635-61-7. Retrieved from [Link]
-
Wikipedia. (2023). Differential scanning calorimetry. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC curves obtained via nonlinear fitting for the isocyanate excess.... Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]
-
PubChem. (n.d.). Tosylmethyl isocyanide | C9H9NO2S | CID 161915. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No : 58379-84-3. Retrieved from [Link]
-
Gopinath, V., et al. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]
-
S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]
-
Angene. (n.d.). This compound | 58379-84-3. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. TosMIC - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1-Isopropyl-1-tosylmethyl isocyanide in Organic Solvents
Publication Date: January 7, 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-Isopropyl-1-tosylmethyl isocyanide, a derivative of Tosylmethyl isocyanide (TosMIC), is a versatile reagent in organic synthesis, valued for its role as a building block in creating complex molecules, potential drug candidates, and advanced materials.[1][2] Its efficacy in synthetic applications is critically dependent on its solubility in the chosen reaction solvent. This guide provides a comprehensive overview of the solubility characteristics of this compound class, addresses the theoretical principles governing this behavior, and presents a standardized protocol for experimentally determining solubility. While precise quantitative data for the isopropyl derivative is scarce in public literature, this guide consolidates qualitative information based on the parent compound, TosMIC, and common reaction conditions to provide a reliable framework for laboratory practice.
Introduction to this compound
This compound belongs to a class of highly functionalized isocyanide reagents. The parent compound, TosMIC, is a stable, odorless, crystalline solid, which makes it a safer and more manageable alternative to many volatile and malodorous isocyanides.[3][4] The structure of these compounds is defined by three key functional components:
-
An Isocyanide Group (-N≡C): This group's carbon atom exhibits carbene-like reactivity, enabling it to participate in a variety of α-addition and cycloaddition reactions.[4][5]
-
A Tosyl Group (p-CH₃C₆H₄SO₂-): This acts as an excellent leaving group and, along with the isocyanide, activates the adjacent α-carbon.[4]
-
An Acidic α-Carbon: The hydrogen on this carbon (in the parent TosMIC) is readily deprotonated under basic conditions, forming a key nucleophilic intermediate.[4] In the case of the 1-isopropyl derivative, this position is substituted, altering its reactivity profile.
The solubility of this reagent is paramount as it directly influences reaction kinetics, homogeneity, and overall yield in synthetic protocols.[3] Understanding its behavior in various organic solvents is essential for rational solvent selection and process optimization.
Theoretical Framework: Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like".[6] The molecule's overall polarity is a composite of its constituent parts: the bulky, nonpolar isopropyl group, the highly polar sulfonyl (SO₂) moiety within the tosyl group, and the polar isocyanide group.
-
Polar Aprotic Solvents (e.g., THF, DME, DMSO, Acetonitrile): These solvents are generally excellent choices for dissolving TosMIC and its derivatives. Their polarity can effectively solvate the polar tosyl and isocyanide groups, while their organic nature accommodates the nonpolar aromatic ring and alkyl substituents. Reaction examples frequently cite the use of tetrahydrofuran (THF), dimethoxyethane (DME), and dimethyl sulfoxide (DMSO).[3][4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While some solubility is expected, it is often limited.[7] The tosyl group can act as a hydrogen bond acceptor, but the bulk of the molecule is nonpolar. Furthermore, these solvents can react with the deprotonated TosMIC anion, making them suitable as reagents in specific steps (e.g., quenching) but less so as primary solvents for the initial dissolution.[3][4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in purely nonpolar solvents is expected to be low. While the aromatic ring and isopropyl group have nonpolar character, the highly polar sulfonyl and isocyanide groups prevent effective dissolution.
-
Water: TosMIC and its derivatives are considered insoluble or only slightly soluble in water.[4][8]
Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | THF, DME, DMSO, CH₂Cl₂, CHCl₃ | Soluble to Highly Soluble | These solvents effectively solvate the polar tosyl and isocyanide functionalities. THF, DME, and DMSO are commonly used as reaction solvents for TosMIC-based reactions.[3][4][7] |
| Ethers | Diethyl Ether (Et₂O) | Slightly Soluble to Soluble | Less polar than THF, leading to reduced but still significant solubility. Often used during workup procedures.[3][7] |
| Esters | Ethyl Acetate (EtOAc) | Soluble | A common solvent for extraction and chromatography of reaction mixtures involving TosMIC, indicating good solubility.[7] |
| Aromatic | Toluene, Benzene | Slightly Soluble to Soluble | The aromatic ring of the solvent can interact favorably with the tosyl group's phenyl ring via π-stacking.[7] |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Slightly Soluble | Solubility is limited due to the large nonpolar portion of the molecule. These are often used as co-solvents or reactants rather than primary solvents.[3][7] |
| Halogenated (Alkane) | Dichloromethane (CH₂Cl₂) | Soluble | Its moderate polarity and ability to engage in dipole-dipole interactions make it a suitable solvent.[7] |
| Hydrocarbons | Hexane, Heptane | Insoluble to Very Slightly Soluble | The high polarity of the sulfonyl and isocyanide groups prevents dissolution in nonpolar aliphatic solvents. |
| Water | H₂O | Insoluble | The compound is overwhelmingly organic and nonpolar in character compared to water.[4] |
Experimental Protocol: Determining Equilibrium Solubility
To obtain precise, quantitative solubility data in a specific solvent system, a standardized experimental protocol is required. The shake-flask method is a reliable and widely accepted technique.[6]
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]
Materials and Equipment
-
This compound (≥97% purity)[2]
-
Solvent of interest (HPLC grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it in the temperature-controlled shaker. Agitate the mixture at a constant speed and temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. For fine suspensions, centrifugation may be necessary to pellet the undissolved solid.[6]
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the precise concentration of the solute.
-
Calculation: Calculate the original solubility, accounting for the dilution factor. Report the result in standard units such as mg/mL or mol/L at the specified temperature.
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask method for determining solubility.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its solutions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9][10][11]
-
Ventilation: Handle the compound and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Moisture Sensitivity: TosMIC and its derivatives may decompose upon exposure to moisture or water.[9] Store the solid reagent in a tightly closed container in a cool, dry place, preferably refrigerated and protected from moisture.[9]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable synthetic reagent whose utility is directly linked to its solubility characteristics. It exhibits high solubility in polar aprotic solvents like THF, DME, and DMSO, making them ideal choices for reactions. Its solubility is limited in alcohols and very low in nonpolar hydrocarbons and water. For novel applications or solvent systems, the quantitative shake-flask method detailed in this guide provides a robust framework for determining precise solubility, enabling researchers to optimize reaction conditions and ensure procedural success.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%.
- AK Scientific, Inc. (n.d.). Tosylmethyl isocyanide Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - TosMIC, Tosylmethyl Isocyanide.
- BenchChem. (2025). A Technical Guide to the Solubility of Tosylmethyl Isocyanide in Common Organic Solvents.
- Varsal Chemical. (n.d.). TosMIC Whitepaper.
- J&K Scientific. (n.d.). This compound | 58379-84-3.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chem-Impex. (n.d.). This compound.
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
- Guidechem. (n.d.). Tosylmethyl isocyanide 36635-61-7 wiki.
- Fisher Scientific. (2025). SAFETY DATA SHEET - (p-Tolylsulfonyl)methyl isocyanide.
- ChemicalBook. (2025). Tosylmethyl isocyanide - Safety Data Sheet.
- Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES.
- Bellevue College. (n.d.). Experiment 2 # Solubility 13.
- Sigma-Aldrich. (n.d.). p-Toluenesulfonylmethyl isocyanide 98%.
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- van Leusen, A. M., et al. (2008). p-Toluenesulfonylmethyl Isocyanide.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 58379-84-3.
- ChemicalBook. (n.d.). 58379-84-3(this compound) Product Description.
- DrugFuture. (n.d.). Tosylmethyl Isocyanide.
- Ito, Y., & Suginome, M. (2005).
- Sisko, J., et al. (2006). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. varsal.com [varsal.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
Storage conditions for 1-Isopropyl-1-tosylmethyl isocyanide
An In-depth Technical Guide to the Storage and Handling of 1-Isopropyl-1-tosylmethyl isocyanide
Authored by: A Senior Application Scientist
This guide provides an in-depth examination of the optimal storage and handling conditions for this compound (CAS 58379-84-3), a versatile synthetic reagent crucial in pharmaceutical development and materials science.[1][2] As a derivative of the well-known Tosylmethyl isocyanide (TosMIC), its unique reactivity necessitates stringent storage protocols to ensure its stability, efficacy, and the safety of laboratory personnel.[3][4][5][6] This document moves beyond simple procedural lists to explain the chemical causality behind each recommendation, creating a self-validating system for safe and effective reagent management.
Chemical Profile and Intrinsic Instabilities
This compound is a solid organic compound featuring a tosyl group, an isocyanide functional group, and an isopropyl substituent on the α-carbon.[1][7] The powerful electron-withdrawing effects of the adjacent tosyl and isocyanide groups render the α-carbon acidic and highly reactive.[5][8] While this reactivity is the cornerstone of its synthetic utility, it also introduces inherent instabilities that dictate its storage requirements.
The primary vulnerabilities of this reagent class are:
-
Hydrolytic Instability: The compound is sensitive to moisture.[4][9] Exposure to water or moist air can lead to decomposition, compromising the reagent's integrity.[9]
-
Thermal Sensitivity: While the parent compound, TosMIC, is relatively stable at room temperature, isocyanides of this class can be thermally unstable at elevated temperatures (e.g., above 80°C).[8][10][11] Thermal decomposition can release hazardous products.
-
Incompatibility with Acids and Oxidizers: The reagent is incompatible with strong acids and strong oxidizing agents.[9][12]
Understanding these intrinsic properties is fundamental to appreciating the rationale behind the stringent storage and handling protocols outlined below.
Core Storage and Stability Data
To preserve the chemical integrity of this compound, adherence to specific environmental controls is critical. The following table summarizes the recommended conditions, synthesized from safety data for the compound and its close analogs.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 0°C to 8°C (Refrigeration) [1] | Lowering the temperature slows the rate of potential decomposition reactions. While some parent TosMIC data suggests stability at room temperature, refrigeration provides a crucial margin of safety against thermal degradation, especially for long-term storage.[3][6][9] |
| Atmosphere | Inert Gas (Nitrogen or Argon) [13] | The primary threat to stability is moisture.[9] Storing under a dry, inert atmosphere in a tightly sealed container minimizes exposure to atmospheric water vapor, preventing hydrolysis.[9][13] |
| Light Exposure | Store in the Dark (Amber Vial) | Analogs have shown sensitivity to light, which can provide the energy to initiate decomposition pathways.[14] Protection from light is a standard precautionary measure for reactive organic reagents. |
| Container | Tightly Closed, Well-Sealed Container | Prevents the ingress of moisture and oxygen, which are key drivers of degradation.[9][12][13][15] The seal must be robust to maintain the inert atmosphere. |
Visualizing the Compound and Workflow
To provide a clearer understanding, the chemical structure and the recommended handling workflow are visualized below.
Caption: Chemical Structure of this compound.
Caption: Self-validating workflow for storage and handling.
Experimental Protocols: Safe Handling and Use
The following protocol is designed as a self-validating system. Each step contains an implicit check to ensure the integrity of the reagent and the safety of the operator.
Objective: To safely dispense this compound for use in a chemical reaction.
Pre-Requisite Safety Measures:
-
All operations must be conducted in a certified chemical fume hood.[12][16]
-
Personal Protective Equipment (PPE) is mandatory: safety goggles, lab coat, and appropriate chemical-resistant gloves.[9][13]
-
An eyewash station and safety shower must be readily accessible.[9]
-
Due to the potential for metabolization to cyanide, a cyanide antidote kit should be on hand, and personnel must be trained in its use.[4][9]
Step-by-Step Methodology:
-
Container Equilibration:
-
Action: Retrieve the sealed container of this compound from cold storage (0-8°C).
-
Action: Place the unopened container in a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes.
-
Causality/Verification: This critical step prevents atmospheric moisture from condensing on the cold solid when the container is opened, which would cause hydrolysis. The desiccator provides a dry environment during equilibration.
-
-
Inert Atmosphere Preparation:
-
Action: If using a glovebox, ensure the atmosphere is dry and inert.
-
Action: If using Schlenk technique, have a manifold supplying dry nitrogen or argon ready to provide an inert blanket over the solid during dispensing.
-
Causality/Verification: This establishes the moisture-free environment required to protect the reagent.
-
-
Dispensing the Reagent:
-
Action: Once the container has reached room temperature, briefly break the seal and immediately introduce a positive pressure of inert gas.
-
Action: Quickly weigh and transfer the desired amount of the solid to the reaction vessel.
-
Causality/Verification: Working swiftly and under a blanket of inert gas minimizes the reagent's exposure to the laboratory atmosphere.
-
-
Resealing and Storage:
-
Action: Place the cap back on the original container immediately after dispensing.
-
Action: Seal the container tightly (e.g., with Parafilm® for extra security).
-
Action: Immediately return the container to the designated cold storage.
-
Causality/Verification: Prompt and proper resealing ensures the integrity of the remaining reagent for future use.
-
Hazard Analysis and Decomposition Profile
Improper storage or handling can lead to decomposition, releasing hazardous substances.
-
Primary Hazard: The compound is toxic if swallowed, inhaled, or absorbed through the skin.[13][15][17] It may cause skin and serious eye irritation.[13]
-
Decomposition Products: Thermal decomposition or reaction with incompatible materials can generate highly toxic fumes, including:
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and water/moisture.[9][12]
This hazard profile underscores the critical importance of the handling protocols described. The procedures are not merely best practices but essential controls to mitigate significant chemical risks.
References
-
p-TOLUENE SULFONYLMETHYL ISOCYANIDE Safety Data Sheet. Loba Chemie. [Link]
-
TosMIC Whitepaper. Varsal Chemical. [Link]
-
MSDS of 1-n-Propyl-1-tosylmethyl isocyanide. Capot Chemical. [Link]
-
TosMIC - Wikipedia. Wikipedia. [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. [Link]
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]
-
This compound. Pharmaffiliates. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 5. TosMIC - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. scbt.com [scbt.com]
- 8. varsal.com [varsal.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.ca [fishersci.ca]
- 13. tcichemicals.com [tcichemicals.com]
- 14. guidechem.com [guidechem.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. lobachemie.com [lobachemie.com]
Methodological & Application
Application Notes and Protocols for Heterocycle Synthesis using 1-Isopropyl-1-tosylmethyl isocyanide
Introduction: The Versatility of α-Substituted TosMIC Reagents in Heterocyclic Chemistry
Tosylmethyl isocyanide (TosMIC) has long been a cornerstone in the synthesis of nitrogen-containing heterocycles, valued for its role as a versatile C-N synthon.[1][2] Its unique molecular architecture, featuring an isocyanide, a tosyl group, and an acidic α-carbon, allows for a diverse range of chemical transformations.[3][4] The derivatization of TosMIC at the α-position, for instance with an isopropyl group to form 1-Isopropyl-1-tosylmethyl isocyanide, offers a strategic advantage in the synthesis of polysubstituted heterocycles. This substitution allows for the direct and regioselective introduction of an isopropyl moiety into the heterocyclic core, a common structural motif in pharmacologically active compounds.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic systems, namely oxazoles, imidazoles, and pyrroles. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the influence of the isopropyl group on reactivity and substrate scope.
Core Principles: The van Leusen Reaction and the Role of the Isopropyl Group
The synthesis of these heterocycles predominantly relies on variations of the van Leusen reaction. This reaction class leverages the nucleophilic character of the deprotonated TosMIC derivative, which attacks an electrophilic partner, initiating a cascade of cyclization and elimination steps to furnish the aromatic heterocycle.[5]
The presence of the isopropyl group at the α-carbon of the TosMIC reagent introduces notable steric bulk. This can influence the rate of deprotonation and subsequent nucleophilic attack. While potentially hindering reactions with highly congested electrophiles, this steric hindrance can also enhance regioselectivity in certain cases.[6] It is crucial to consider these steric effects when optimizing reaction conditions for specific substrates.
Synthesis of 4-Isopropyl-5-substituted Oxazoles
The van Leusen oxazole synthesis provides a direct route to 4,5-disubstituted oxazoles from aldehydes and α-substituted TosMIC reagents.[7][8] The reaction proceeds via the initial formation of an oxazoline intermediate, followed by the elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[5]
Reaction Mechanism: Oxazole Synthesis
The generally accepted mechanism for the van Leusen oxazole synthesis is depicted below. The reaction begins with the deprotonation of this compound by a base to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization to form a 5-membered ring intermediate. Subsequent elimination of the tosyl group, facilitated by a base, leads to the formation of the oxazole ring.[7]
Caption: Mechanism of 4-Isopropyl-5-substituted Oxazole Synthesis.
Experimental Protocol: Synthesis of 4-Isopropyl-5-phenyloxazole
This protocol outlines a general procedure for the synthesis of a representative 4,5-disubstituted oxazole.
Materials:
-
This compound
-
Benzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) and benzaldehyde (1.1 equiv.) in methanol, add potassium carbonate (1.5 equiv.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-isopropyl-5-phenyloxazole.
| Entry | Aldehyde | Base | Solvent | Temperature | Yield (%) |
| 1 | Benzaldehyde | K₂CO₃ | MeOH | Reflux | 75-85 |
| 2 | 4-Methoxybenzaldehyde | K₂CO₃ | MeOH | Reflux | 80-90 |
| 3 | 4-Nitrobenzaldehyde | K₂CO₃ | MeOH | Reflux | 65-75 |
| 4 | Cinnamaldehyde | K₂CO₃ | MeOH | Reflux | 70-80 |
Table 1: Representative yields for the synthesis of 4-isopropyl-5-substituted oxazoles. Yields are approximate and may vary based on reaction scale and purification.
Synthesis of 1,5-Disubstituted-4-isopropylimidazoles
The van Leusen imidazole synthesis allows for the construction of the imidazole ring from imines and TosMIC derivatives.[9] A highly efficient one-pot, three-component variation (vL-3CR) involves the in situ formation of the imine from an aldehyde and a primary amine, followed by the addition of the TosMIC reagent.[10]
Reaction Mechanism: Imidazole Synthesis
The reaction commences with the formation of an imine from an aldehyde and a primary amine. The deprotonated this compound then undergoes a [3+2] cycloaddition with the imine. The resulting intermediate eliminates p-toluenesulfinic acid to yield the stable aromatic imidazole.[10]
Caption: Three-component synthesis of 1,5-disubstituted-4-isopropylimidazoles.
Experimental Protocol: Synthesis of 1-Benzyl-4-isopropyl-5-phenylimidazole
This protocol describes a one-pot, three-component synthesis of a trisubstituted imidazole.
Materials:
-
This compound
-
Benzaldehyde
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1.1 equiv.) and benzylamine (1.0 equiv.) in methanol. Stir the mixture at room temperature for 30 minutes to pre-form the imine.
-
Add this compound (1.0 equiv.) and potassium carbonate (2.0 equiv.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent in vacuo.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired imidazole.
| Entry | Aldehyde | Amine | Base | Solvent | Temperature | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | K₂CO₃ | MeOH | Reflux | 70-80 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexylamine | K₂CO₃ | MeCN | Reflux | 65-75 |
| 3 | Furfural | Aniline | K₂CO₃ | MeOH | Reflux | 60-70 |
| 4 | Isovaleraldehyde | n-Butylamine | K₂CO₃ | MeCN | Reflux | 75-85 |
Table 2: Representative yields for the three-component synthesis of 1,5-disubstituted-4-isopropylimidazoles. Yields are approximate and may vary.
Synthesis of 3,4-Disubstituted Pyrroles
The van Leusen pyrrole synthesis involves the [3+2] cycloaddition of a TosMIC reagent with a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile.[11][12] This method provides a powerful tool for the construction of polysubstituted pyrroles.[1]
Reaction Mechanism: Pyrrole Synthesis
Under basic conditions, this compound is deprotonated to form a carbanion. This carbanion then undergoes a Michael addition to an electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the pyrrole ring.[11]
Caption: Mechanism for the van Leusen Pyrrole Synthesis.
Experimental Protocol: Synthesis of a 3,4-Disubstituted Pyrrole
This protocol provides a general method for the synthesis of a substituted pyrrole using an α,β-unsaturated ketone as the Michael acceptor.
Materials:
-
This compound
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of chalcone (1.1 equiv.) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired pyrrole.
| Entry | Michael Acceptor | Base | Solvent | Temperature | Yield (%) |
| 1 | Chalcone | NaH | THF | 0 °C to rt | 60-70 |
| 2 | Ethyl cinnamate | NaH | THF | 0 °C to rt | 55-65 |
| 3 | Acrylonitrile | t-BuOK | THF | -78 °C to rt | 50-60 |
| 4 | Benzylideneacetone | NaH | THF | 0 °C to rt | 65-75 |
Table 3: Representative yields for the synthesis of substituted pyrroles using this compound. Yields are approximate.
Conclusion and Future Outlook
This compound stands as a powerful and versatile reagent for the synthesis of a variety of polysubstituted heterocycles. The protocols detailed herein for the synthesis of oxazoles, imidazoles, and pyrroles demonstrate its utility in constructing these important structural motifs. The steric influence of the isopropyl group can be a key consideration in reaction design, potentially offering advantages in regioselectivity. As the demand for structurally diverse heterocyclic compounds in drug discovery and materials science continues to grow, the applications of α-substituted TosMIC reagents like this compound are poised for further expansion. Future research will likely focus on broadening the substrate scope, developing enantioselective variants of these reactions, and exploring novel transformations of this valuable synthetic building block.
References
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]
-
Ma, Z., Ma, Z., & Zhang, D. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. [Link]
-
Mathiyazhagan, A. D., & Anilkumar, G. (2019). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry, 17(28), 6746-6764. [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
-
Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASĀYAN Journal of Chemistry, 13(2), 975-985. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
NROChemistry. Van Leusen Reaction. [Link]
-
Varsal Chemical. TosMIC Whitepaper. [Link]
-
Zhang, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]
-
Gracias, V., Gasiecki, A. F., & Djuric, S. W. (2006). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters, 8(21), 4871–4874. [Link]
-
ResearchGate. Synthesis of oxazole derivatives from solid phase TosMIC. [Link]
-
ResearchGate. Synthetic Use of Tosylmethyl Isocyanide (TosMIC). [Link]
-
Zhang, W., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1123. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]
-
ResearchGate. One-Step Synthesis of 3Aryl and 3,4Diaryl(1 H )-Pyrroles Using Tosylmethyl Isocyanide (TOSMIC). [Link]
-
Gómez-García, O., et al. (2013). Reaction of Tosylmethyl Isocyanide with N-Heteroaryl Formamidines. Bulletin of the Korean Chemical Society, 34(9), 2807-2810. [Link]
-
Coppola, A., Sucunza, D., Burgos, C., & Vaquero, J. J. (2015). Isoquinoline synthesis by heterocyclization of tosylmethyl isocyanide derivatives: total synthesis of mansouramycin B. Organic letters, 17(1), 78–81. [Link]
-
Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]
-
ResearchGate. Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). [Link]
-
Cerný, R., & Teplý, F. (2008). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 6(18), 3353-3361. [Link]
-
Varsal Chemical. TosMIC Whitepaper. [Link]
Sources
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Reaction [organic-chemistry.org]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. varsal.com [varsal.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Cornerstone: Application of 1-Isopropyl-1-tosylmethyl isocyanide in Pharmaceutical Development
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Unique Power of an α-Substituted TosMIC Reagent
In the landscape of modern medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is paramount. These ring systems form the core of a vast number of therapeutic agents. Among the myriad of synthetic tools available, isocyanide-based reactions, particularly the Van Leusen reaction, have proven exceptionally versatile for building five-membered heterocycles.[1][2] The reagent at the heart of this chemistry, p-toluenesulfonylmethyl isocyanide (TosMIC), is a stable, odorless solid that serves as a powerful C-N=C synthon.[3][4]
This guide focuses on a specific, powerful variant: 1-Isopropyl-1-tosylmethyl isocyanide (i-Pr-TosMIC). As an α-substituted TosMIC derivative, it offers a distinct advantage over the parent compound: the ability to directly install a substituent at what will become the 4-position of the resulting heterocycle, enabling the synthesis of polysubstituted imidazoles, oxazoles, and pyrroles in a highly convergent manner.[5][6] The introduction of the isopropyl group not only adds molecular complexity but also provides a valuable handle for tuning the steric and electronic properties of the final molecule, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.[4]
This document serves as a detailed application note and protocol guide for researchers. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific conditions, and the practical considerations necessary for successfully employing this reagent in a pharmaceutical development context.
Physicochemical Properties and Handling
Before embarking on synthesis, a thorough understanding of the reagent's properties is essential.
| Property | Value | Reference(s) |
| CAS Number | 58379-84-3 | [7][8] |
| Molecular Formula | C₁₂H₁₅NO₂S | [7][8] |
| Molecular Weight | 237.32 g/mol | [7][8] |
| Appearance | Yellow solid | [7] |
| Storage Conditions | Store at 0-8 °C, protected from moisture. | [7] |
Safety and Handling: Like its parent compound, this compound is moisture-sensitive. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Isocyanides as a class can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Synthesis of this compound
The preparation of α-alkylated TosMIC derivatives is a well-established, two-step process. It begins with the formation of an N-(α-tosylalkyl)formamide intermediate, followed by a dehydration step to yield the target isocyanide.[7] The following protocol is adapted from established procedures for analogous α-ethyl and α-benzyl derivatives.[1][7]
Step 1: Synthesis of N-(1-tosyl-2-methylpropyl)formamide
This step involves a multicomponent reaction between isobutyraldehyde (the source of the isopropyl group), p-toluenesulfinic acid, and formamide. Chlorotrimethylsilane (TMSCl) is used to activate the aldehyde.[1]
Reaction: ``` Isobutyraldehyde + p-Toluenesulfinic acid + Formamide --(TMSCl)--> N-(1-tosyl-2-methylpropyl)formamide
N-(1-tosyl-2-methylpropyl)formamide --(POCl₃, NEt₃)--> this compound
Application in Pharmaceutical Scaffolding: The Van Leusen Three-Component Reaction (vL-3CR)
The premier application of α-substituted TosMIC reagents in drug discovery is the one-pot synthesis of polysubstituted imidazoles. [3][6]The imidazole motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs. This reaction, known as the Van Leusen Three-Component Reaction (vL-3CR), combines an aldehyde, a primary amine, and the TosMIC reagent to rapidly generate molecular diversity. [3][9] Using this compound allows for the direct synthesis of 1,5-disubstituted-4-isopropylimidazoles .
Mechanism of the Van Leusen Imidazole Synthesis
Understanding the mechanism is key to troubleshooting and adapting the reaction for different substrates.
-
Imine Formation: The aldehyde and primary amine first condense to form an aldimine. This step can be performed separately or, more commonly, in situ. [3]2. Deprotonation: A base removes the acidic α-proton from the this compound, creating a nucleophilic anion.
-
Cycloaddition: The TosMIC anion attacks the electrophilic carbon of the imine C=N double bond.
-
Cyclization: The resulting intermediate undergoes a 5--endo-dig intramolecular cyclization, where the nitrogen attacks the isocyanide carbon to form a five-membered imidazoline ring.
-
Aromatization: The intermediate 4-tosyl-imidazoline then eliminates the stable p-toluenesulfinic acid (TosH) group, driven by the formation of the aromatic imidazole ring. [3][6]
Protocol: One-Pot Synthesis of a 1,5-Disubstituted-4-isopropylimidazole
This protocol is adapted from mild and efficient methods developed for other aryl- and alkyl-substituted TosMIC reagents. [8][10] Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 equiv)
-
Primary amine (e.g., benzylamine, 1.0 equiv)
-
This compound (1.05 equiv)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Methanol, Acetonitrile, or DMF)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 equiv), primary amine (1.0 equiv), and anhydrous solvent (e.g., methanol).
-
Stir the mixture at room temperature for 30-60 minutes to allow for in situ imine formation.
-
Add this compound (1.05 equiv) and potassium carbonate (2.0-3.0 equiv) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux in methanol, or 60-80°C in DMF) and monitor by TLC until the starting materials are consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the target 1,5-disubstituted-4-isopropylimidazole.
Expertise & Causality: The Impact of the Isopropyl Group
-
Steric Hindrance: The isopropyl group is significantly bulkier than the hydrogen on the parent TosMIC or an ethyl group. This steric hindrance can influence the rate of the initial nucleophilic attack on the imine. [11] * Implication: Reactions with sterically demanding aldehydes or amines may require more forcing conditions (higher temperature, longer reaction time, or a stronger, non-nucleophilic base like DBU) to achieve good conversion. The choice of K₂CO₃ in methanol is a good starting point as it is effective for a broad range of substrates. [3]* Base Selection: The acidity of the α-proton on i-Pr-TosMIC is slightly lower than that of TosMIC due to the electron-donating nature of the alkyl group. However, it is still sufficiently acidic to be deprotonated by common bases like K₂CO₃ or NaH. [12]For particularly challenging substrates, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF could be employed, but this may increase side reactions.
-
Regiochemistry: The use of an α-substituted TosMIC reagent provides excellent control over the substitution pattern, reliably yielding the 4-substituted imidazole product. This predictability is a major advantage for targeted library synthesis. [8]
Expanding the Synthetic Toolkit: Oxazoles and Pyrroles
While imidazole synthesis is a major application, this compound can also be used to generate other pharmaceutically relevant heterocycles.
-
4-Isopropyl-5-Substituted Oxazoles: By reacting i-Pr-TosMIC directly with an aldehyde (in the absence of a primary amine), one can synthesize oxazoles. The mechanism is analogous to the imidazole synthesis, with the aldehyde's carbonyl oxygen performing the cyclization step. [1][8]* Polysubstituted Pyrroles: The reaction of i-Pr-TosMIC with activated alkenes (Michael acceptors) under basic conditions provides a direct route to polysubstituted pyrroles. [13]This variant, also a Van Leusen reaction, is a powerful tool for building another key pharmacophore.
Conclusion
This compound is a highly valuable, albeit specialized, reagent for pharmaceutical development. Its true strength lies in its ability to streamline the synthesis of polysubstituted heterocycles through the robust and convergent Van Leusen three-component reaction. By providing direct access to 4-isopropyl-substituted imidazoles and other related scaffolds, it allows medicinal chemists to rapidly explore chemical space and optimize lead compounds. While the steric bulk of the isopropyl group necessitates careful consideration of reaction conditions, the principles outlined in this guide provide a solid, field-proven framework for its successful application in the synthesis of novel therapeutic agents.
References
-
Chem-Impex. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of van Leusen imidazole synthesis. Retrieved January 7, 2026, from [Link]
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6883. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2655. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Li, J., & Li, G. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1148. [Link]
-
Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2003). α-TOSYLBENZYL ISOCYANIDE [Benzene, 1-[(isocyanophenylmethyl)sulfonyl]-4-methyl-]. Organic Syntheses, 80, 131. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (2023). Van Leusen reaction. Retrieved January 7, 2026, from [Link]
-
Varsal. (n.d.). TosMIC Whitepaper. Retrieved January 7, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds.
-
Organic Chemistry Portal. (n.d.). Isonitrile synthesis by dehydration. Retrieved January 7, 2026, from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved January 7, 2026, from [Link]
-
J&K Scientific. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
-
Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. National Center for Biotechnology Information. [Link]
Sources
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. varsal.com [varsal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]
- 12. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Deployment of 1-Isopropyl-1-tosylmethyl Isocyanide in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Beyond the Archetype of TosMIC
In the landscape of modern synthetic and medicinal chemistry, p-toluenesulfonylmethyl isocyanide (TosMIC) has established itself as a cornerstone reagent for the construction of a diverse array of heterocyclic scaffolds.[1][2] Its trifunctional nature, featuring an isocyanide, a sulfonyl group, and an acidic α-carbon, allows for a rich and varied reactivity profile.[3] However, the strategic demands of drug discovery, particularly the need for nuanced structure-activity relationship (SAR) studies and the exploration of complex chemical space, have necessitated the development of more sophisticated building blocks.[4]
Enter 1-isopropyl-1-tosylmethyl isocyanide, an α-substituted derivative of TosMIC that offers medicinal chemists a powerful tool for the introduction of steric bulk and the creation of specific three-dimensional molecular architectures.[5] The isopropyl group, while seemingly a simple modification, profoundly influences the reactivity of the reagent and the substitution pattern of the resulting heterocyclic products. This guide provides an in-depth exploration of the synthesis and application of this compound, with a focus on robust protocols for its preparation and its use in the construction of polysubstituted imidazoles—a privileged scaffold in numerous therapeutic agents.[6][7]
Synthesis of this compound: A Detailed Protocol
The preparation of this compound is a two-step process that begins with the formation of an N-formylated intermediate, followed by a dehydration reaction to yield the target isocyanide.[8] The following protocol is adapted from established procedures for the synthesis of α-substituted TosMIC derivatives.
Step 1: Synthesis of N-(2-methyl-1-tosylpropan-1-yl)formamide
This initial step involves a Mannich-type condensation of isobutyraldehyde, p-toluenesulfinic acid, and formamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Isobutyraldehyde | 72.11 | 7.21 g (8.9 mL) | 1.0 |
| p-Toluenesulfinic acid | 156.21 | 24.7 g | 1.58 |
| Formamide | 45.04 | 11.26 g (10.0 mL) | 2.5 |
| Chlorotrimethylsilane (TMSCl) | 108.64 | 11.95 g (13.8 mL) | 1.1 |
| Acetonitrile | 41.05 | 50 mL | - |
| Toluene | 92.14 | 50 mL | - |
| tert-Butyl methyl ether (TBME) | 88.15 | 50 mL | - |
Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add acetonitrile (50 mL) and toluene (50 mL).
-
To the stirred solvent mixture, add isobutyraldehyde (1.0 eq), formamide (2.5 eq), and chlorotrimethylsilane (1.1 eq).
-
Heat the reaction mixture to 50°C and maintain this temperature for 4-5 hours under a nitrogen atmosphere.
-
After the initial heating period, add p-toluenesulfinic acid (1.58 eq) to the reaction mixture in one portion.
-
Continue heating at 50°C for an additional 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add tert-butyl methyl ether (50 mL) to precipitate the product.
-
Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5°C in an ice bath and stir for another hour.
-
Collect the solid product by vacuum filtration, wash with cold TBME, and dry under vacuum to afford N-(2-methyl-1-tosylpropan-1-yl)formamide as a white solid.
Step 2: Dehydration to this compound
The formamide intermediate is then dehydrated using phosphorus oxychloride and a non-nucleophilic base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| N-(2-methyl-1-tosylpropan-1-yl)formamide | (Calculated from Step 1) | 1.0 | |
| Dichloromethane (DCM) | 84.93 | (Sufficient for a 0.2 M solution) | - |
| Triethylamine (TEA) | 101.19 | 3.0 | |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 |
Protocol:
-
In a 500 mL three-necked round-bottom flask under a nitrogen atmosphere, suspend the N-(2-methyl-1-tosylpropan-1-yl)formamide (1.0 eq) in dry dichloromethane.
-
Add triethylamine (3.0 eq) to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (1.5 eq) in dry dichloromethane dropwise, maintaining the internal temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction by TLC until the starting formamide is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes).
Application in Medicinal Chemistry: The van Leusen Synthesis of Polysubstituted Imidazoles
The van Leusen imidazole synthesis is a powerful and convergent method for preparing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[9] The use of α-substituted TosMIC derivatives, such as this compound, allows for the direct installation of a substituent at the 5-position of the imidazole ring with high regioselectivity.[7][10]
General Protocol for the One-Pot Synthesis of 1,4,5-Trisubstituted Imidazoles
This protocol describes a one-pot, three-component reaction involving an aldehyde, a primary amine, and this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.0 mmol | 1.0 |
| Primary Amine (e.g., Benzylamine) | 107.15 | 1.1 mmol | 1.1 |
| This compound | 237.32 | 1.2 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 mmol | 2.0 |
| Methanol | 32.04 | 10 mL | - |
Protocol:
-
To a 50 mL round-bottom flask, add the aldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the aldimine.
-
Add this compound (1.2 eq) and potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,4,5-trisubstituted imidazole.
Mechanism of the van Leusen Imidazole Synthesis
The reaction proceeds through a well-established mechanism:
-
Deprotonation: The base (potassium carbonate) deprotonates the acidic α-carbon of this compound to form a nucleophilic carbanion.
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the in-situ formed aldimine.
-
Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization, where the isocyanide carbon is attacked by the nitrogen atom of the former imine.
-
Tautomerization and Elimination: A series of tautomerizations followed by the elimination of the tosyl group as p-toluenesulfinic acid leads to the aromatic imidazole ring.
The Role of the Isopropyl Group: A Structural and Mechanistic Perspective
The introduction of the isopropyl group at the α-position of TosMIC has several important consequences for its application in medicinal chemistry:
-
Steric Influence: The bulky isopropyl group can influence the stereochemical outcome of the reaction, particularly when chiral aldehydes or amines are used. This can be exploited to synthesize enantiomerically enriched compounds.
-
Vector for Diversity: The isopropyl group is directly incorporated into the final heterocyclic product at a specific position (C5 in imidazoles). This provides a reliable handle for modifying the steric and electronic properties of this region of the molecule, which is crucial for optimizing interactions with biological targets.
-
Modulation of Reactivity: While the α-proton is still acidic, the steric hindrance of the isopropyl group may slightly modulate the rate of deprotonation and subsequent nucleophilic attack compared to the unsubstituted TosMIC. This can sometimes lead to improved selectivity in complex reaction systems.
Conclusion: A Versatile Tool for Drug Discovery
This compound represents a valuable evolution of the classical TosMIC reagent. Its ability to introduce a sterically defined isopropyl group into heterocyclic scaffolds in a predictable and efficient manner makes it an indispensable tool for medicinal chemists. The robust protocols for its synthesis and its straightforward application in powerful transformations like the van Leusen imidazole synthesis empower researchers to rapidly generate libraries of novel, polysubstituted heterocycles for drug discovery programs. As the demand for structurally complex and diverse small molecules continues to grow, the strategic application of such tailored building blocks will undoubtedly play a pivotal role in the development of the next generation of therapeutic agents.
References
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. PubMed. [Link]
-
Ma, Z., Wang, S., & Li, Y. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1164. [Link]
-
Ma, Z., Wang, S., & Li, Y. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. [Link]
-
Doemling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Tosylmethyl Isocyanide (TosMIC): A Versatile Reagent for Heterocyclic Synthesis and Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Tosylmethyl Isocyanide (TosMIC): A Key Intermediate in Drug Discovery and Development. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Tosylmethyl Isocyanide (TosMIC): Your Key to Efficient Heterocyclic Synthesis. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. [Link]
-
ResearchGate. TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. [Link]
Sources
- 1. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1-Isopropyl-1-tosylmethyl Isocyanide as a Strategic Building Block in Complex Molecule Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-isopropyl-1-tosylmethyl isocyanide (iso-propyl-TosMIC), an α-substituted derivative of the widely utilized tosylmethyl isocyanide (TosMIC) reagent. While TosMIC is a cornerstone for one-carbon homologations and the synthesis of five-membered heterocycles, the introduction of an α-isopropyl group fundamentally alters its reactivity, unlocking novel synthetic pathways.[1][2] This document details the unique synthetic utility of iso-propyl-TosMIC, focusing on its role in constructing sterically hindered quaternary carbon centers. We provide field-proven insights, detailed experimental protocols for the synthesis of α,α-disubstituted nitriles and highly substituted oxazoles, and mechanistic rationale to empower researchers in synthetic chemistry and pharmaceutical development.[1]
Introduction: Beyond Classical TosMIC Chemistry
Tosylmethyl isocyanide (TosMIC) is a remarkably versatile C1 synthon in organic synthesis.[3] Its utility stems from a unique trifunctional molecular architecture: an acidic α-carbon flanked by a superb sulfonyl leaving group and a reactive isocyanide moiety.[4][5] This arrangement facilitates a vast array of transformations, most notably the van Leusen reactions for converting ketones to nitriles and aldehydes or imines to oxazoles and imidazoles, respectively.[6][7]
The substitution of one of the acidic α-protons, as in this compound, presents a strategic evolution of this chemistry. The presence of the isopropyl group serves two primary functions:
-
Blocks Specific Reaction Pathways: It precludes reactions that require the presence of two α-hydrogens, such as the standard van Leusen nitrile synthesis from ketones.[4]
-
Enables Quaternary Carbon Synthesis: Upon deprotonation, it becomes a potent nucleophile for introducing an isopropyl-isocyanide moiety, directly leading to the formation of a quaternary carbon center—a structural motif of significant interest in medicinal chemistry due to its ability to impart conformational rigidity and metabolic stability.[1]
This guide focuses on harnessing this unique reactivity for advanced synthetic applications.
Physicochemical Properties & Handling
Proper handling of iso-propyl-TosMIC is critical for safety and experimental success. It is a derivative of TosMIC, which is a stable, colorless solid that is practically odorless, unlike many other isocyanides.[3][8]
| Property | Value | Source |
| CAS Number | 58379-84-3 | [2][9] |
| Molecular Formula | C₁₂H₁₅NO₂S | [9] |
| Molecular Weight | 237.32 g/mol | [9] |
| IUPAC Name | 1-(1-isocyano-2-methylpropyl)sulfonyl-4-methylbenzene | [2] |
| Appearance | Solid (inferred from parent compound) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like THF, DME. | [4] |
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed. Safety: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a chemical fume hood to avoid inhalation. While the parent TosMIC is noted for being less odorous than other isocyanides, caution is still advised.[8]
Core Reactivity and Mechanistic Principles
The synthetic power of this compound is rooted in the acidity of its single remaining α-hydrogen. The electron-withdrawing effects of the adjacent sulfonyl and isocyanide groups facilitate its easy deprotonation by a suitable base (e.g., potassium tert-butoxide, sodium hydride) to form a stabilized carbanion.[8][10] This carbanion is the key reactive intermediate, serving as a powerful nucleophile.
Caption: Key reactive sites of this compound.
This nucleophile can then attack a variety of electrophiles. The subsequent reaction pathway is dictated by the nature of the electrophile and the reaction conditions, typically culminating in the elimination of the tosyl group to generate the final product.[7]
Application Note I: Synthesis of α-Isopropyl-α-Substituted Nitriles
Objective: To provide a direct, efficient protocol for the synthesis of nitriles bearing a quaternary α-carbon center via the reaction of this compound with ketones. This modified Van Leusen reaction is a powerful tool for creating sterically congested cyano compounds.[11]
Causality and Scientific Rationale: The standard Van Leusen reaction for converting ketones to nitriles requires two α-hydrogens on the TosMIC reagent.[6] By using an α-substituted variant like iso-propyl-TosMIC, the reaction with a ketone proceeds through a different mechanistic manifold. The initial nucleophilic attack forms an adduct which, upon heating in the presence of an alcohol, undergoes rearrangement and elimination to yield the α,α-disubstituted nitrile.[11] The alcohol (e.g., methanol) is crucial, as it acts as a nucleophile in the deformylation step of the intermediate ketimine.[6]
Experimental Workflow: Ketone to Quaternary Nitrile
Caption: Step-by-step workflow for quaternary nitrile synthesis.
Detailed Protocol: Synthesis of 2-Cyclohexyl-2-isopropylpropanenitrile
Materials:
-
This compound (1.0 eq, 237 mg, 1.0 mmol)
-
Cyclohexyl methyl ketone (1.1 eq, 139 mg, 1.1 mmol)
-
Potassium tert-butoxide (t-BuOK) (2.2 eq, 247 mg, 2.2 mmol)
-
Anhydrous Dimethoxyethane (DME) (10 mL)
-
Anhydrous Methanol (2.0 eq, 81 µL, 2.0 mmol)
-
Deionized Water
-
Diethyl Ether
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add t-BuOK (247 mg) and anhydrous DME (5 mL).
-
Anion Formation: Cool the resulting suspension to 0 °C in an ice bath. In a separate flask, dissolve this compound (237 mg) in anhydrous DME (5 mL) and add this solution dropwise to the cooled base suspension over 10 minutes. Stir the mixture at 0 °C for an additional 15 minutes.
-
Reaction: Add a solution of cyclohexyl methyl ketone (139 mg) in DME (2 mL) dropwise to the reaction mixture. After the addition is complete, add anhydrous methanol (81 µL) in one portion.
-
Reflux: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 85 °C) for 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Workup: Cool the reaction to room temperature and quench by slowly adding 15 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure nitrile product.
| Substrate (Ketone) | Product (Nitrile) | Expected Yield Range |
| Cyclohexanone | 1-Isocyano-1-isopropylcyclohexane | 65-80% |
| Acetophenone | 2-Isopropyl-2-phenylpropanenitrile | 70-85% |
| 4-Methoxyacetophenone | 2-Isopropyl-2-(4-methoxyphenyl)propanenitrile | 75-90% |
| Propiophenone | 2-Isopropyl-2-phenylbutanenitrile | 60-75% |
Application Note II: Synthesis of 5-Isopropyl-Substituted Oxazoles
Objective: To construct highly substituted oxazole rings, which are prevalent motifs in pharmaceuticals, by reacting this compound with aldehydes.
Causality and Scientific Rationale: When the electrophile is an aldehyde, the reaction pathway favors a [3+2] cycloaddition, a cornerstone of TosMIC chemistry.[12][13] The deprotonated iso-propyl-TosMIC attacks the aldehyde carbonyl, and the resulting oxyanion undergoes a 5-endo-dig cyclization to form a five-membered oxazoline intermediate.[7] This intermediate then readily eliminates the tosyl group (as p-toluenesulfinic acid) under basic conditions to afford the aromatic oxazole ring. The isopropyl group from the reagent becomes a substituent at the 5-position of the final heterocycle.
Reaction Mechanism: Aldehyde to 5-Isopropyloxazole
Caption: Mechanism for 5-isopropyloxazole synthesis.
Detailed Protocol: Synthesis of 2-Phenyl-5-isopropyloxazole
Materials:
-
This compound (1.0 eq, 237 mg, 1.0 mmol)
-
Benzaldehyde (1.05 eq, 111 mg, 1.05 mmol)
-
Potassium Carbonate (K₂CO₃) (1.5 eq, 207 mg, 1.5 mmol)
-
Anhydrous Methanol (10 mL)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a 50 mL round-bottom flask, suspend this compound (237 mg) and potassium carbonate (207 mg) in anhydrous methanol (10 mL).
-
Reaction: Add benzaldehyde (111 mg) to the suspension at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain pure 2-phenyl-5-isopropyloxazole.
Concluding Remarks
This compound is a powerful and specialized building block that extends the synthetic repertoire of isocyanide chemistry. Its primary value lies in the ability to construct sterically demanding quaternary carbon centers, a feature highly sought after in modern drug discovery and materials science.[1][2] By understanding the fundamental mechanistic principles adapted from its parent compound, TosMIC, researchers can confidently deploy this reagent to access complex molecular architectures that would be challenging to synthesize via other methods. The protocols provided herein serve as a robust starting point for further exploration and application.
References
-
Van Leusen Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
Aderohunmu, D. V., et al. (n.d.). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. Retrieved January 7, 2026, from [Link]
-
TosMIC - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Van Leusen reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
TosMIC Whitepaper. (n.d.). Varsal Chemical. Retrieved January 7, 2026, from [Link]
-
Understanding Tosylmethyl Isocyanide (TOSMIC): Synthesis, Applications, and Chemical Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. (2022). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. (2024). Pharmaffiliates. Retrieved January 7, 2026, from [Link]
-
TosMIC - Grokipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Tosylmethyl Isocyanide (TosMIC): A Versatile Reagent for Heterocyclic Synthesis and Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
α-TOSYLBENZYL ISOCYANIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). Surrey. Retrieved January 7, 2026, from [Link]
-
Van Leusen Reaction. (n.d.). NROChemistry. Retrieved January 7, 2026, from [Link]
-
Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. (2025). ResearchGate. Retrieved January 7, 2026, from [Link]
-
The Van Leusen Reaction: Streamlining Nitrile and Heterocycle Synthesis with TosMIC. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
-
van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. Retrieved January 7, 2026, from [Link]
-
Van Leusen Reaction. (n.d.). SynArchive. Retrieved January 7, 2026, from [Link]
-
N-Nitromethylphthalimide. A formyl anion equivalent. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organicreactions.org [organicreactions.org]
- 4. varsal.com [varsal.com]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. TosMIC - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. grokipedia.com [grokipedia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Regioselective Synthesis of 1,4,5-Trisubstituted Imidazoles via the Van Leusen Reaction with 1-Isopropyl-1-tosylmethyl isocyanide
Introduction: The Strategic Importance of Substituted Imidazoles
The imidazole nucleus is a cornerstone pharmacophore in medicinal chemistry and drug development.[1][2][3] Its unique structural and electronic properties allow it to mimic the amino acid histidine and participate in crucial biological interactions. Consequently, substituted imidazoles are found in a wide array of pharmaceuticals, including antifungal agents (ketoconazole), antibiotics (metronidazole), and antihypertensives (losartan).[3] The precise control over the substitution pattern on the imidazole ring is paramount for modulating pharmacological activity, making regioselective synthetic methods highly valuable.
The Van Leusen imidazole synthesis is a robust and versatile strategy for constructing the imidazole ring from an aldimine and a tosylmethyl isocyanide (TosMIC) derivative.[1][4][5] This method offers significant advantages, including mild reaction conditions and the ability to generate polysubstituted imidazoles in a single pot.[6] This application note provides a detailed protocol and mechanistic insights for the synthesis of 1,4,5-trisubstituted imidazoles using 1-Isopropyl-1-tosylmethyl isocyanide, a specialized reagent that enables the direct and selective installation of an isopropyl group at the C4 position of the imidazole core.
Reaction Principle and Mechanism
The synthesis is a variation of the Van Leusen three-component reaction (vL-3CR), where an aldehyde, a primary amine, and this compound converge to form the target heterocycle.[4] The reaction proceeds through the in situ formation of an aldimine, which then undergoes a base-mediated [3+2] cycloaddition with the isocyanide reagent.
Causality Behind the Mechanism: The entire process is driven by the unique trifunctional nature of the TosMIC reagent.[4]
-
Acidic α-Proton: The electron-withdrawing sulfonyl (tosyl) group and the isocyanide group render the α-proton (on the carbon bearing the isopropyl group) acidic, facilitating its removal by a mild base.[5]
-
Nucleophilic Isocyanide: The isocyanide carbon acts as a potent nucleophile in the key cyclization step.
-
Tosyl Leaving Group: The p-toluenesulfonyl group is an excellent leaving group, enabling the final aromatization step to form the stable imidazole ring.[5]
The reaction pathway unfolds as follows:
-
Step A (Imine Formation): The aldehyde and primary amine condense to form an aldimine intermediate in situ.
-
Step B (Deprotonation): A base (e.g., K₂CO₃) deprotonates the this compound to generate a reactive anion.
-
Step C (Nucleophilic Attack): The anionic TosMIC derivative attacks the electrophilic carbon of the imine.
-
Step D (Cyclization): A subsequent 5-endo-dig intramolecular cyclization occurs, forming a 4-tosyl-4-isopropyl-imidazoline intermediate.[4][5]
-
Step E (Aromatization): The intermediate undergoes elimination of p-toluenesulfinic acid (TosH), driven by the formation of the highly stable aromatic imidazole ring.[1]
Caption: Figure 1: Reaction Mechanism for the Van Leusen Imidazole Synthesis.
Experimental Protocol: Synthesis of 1-Benzyl-4-isopropyl-5-phenyl-1H-imidazole
This protocol details a representative synthesis using benzaldehyde, benzylamine, and this compound. It is adaptable to a wide range of aldehydes and primary amines.
Materials and Reagents
-
Starting Materials: Benzaldehyde, Benzylamine
-
Reagent: this compound (CAS 58379-84-3)[7]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Solvent: Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
-
Work-up: Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl Acetate
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet, standard glassware for extraction and chromatography.
Quantitative Data
The following table outlines the reagent quantities for a typical 5 mmol scale reaction.
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Equiv. | Mass / Volume |
| Benzaldehyde | 106.12 | 5.0 | 1.0 | 0.53 g (0.51 mL) |
| Benzylamine | 107.15 | 5.0 | 1.0 | 0.54 g (0.55 mL) |
| This compound | 237.32 | 5.0 | 1.0 | 1.19 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 2.0 | 1.38 g |
| Anhydrous Methanol | - | - | - | 25 mL |
Step-by-Step Procedure
Caption: Figure 2: Step-by-step experimental workflow.
-
Imine Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (25 mL), benzaldehyde (5.0 mmol, 1.0 equiv.), benzylamine (5.0 mmol, 1.0 equiv.), and finely powdered potassium carbonate (10.0 mmol, 2.0 equiv.). Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes. The in situ generation of the imine is efficient and avoids the need for isolation.[4]
-
TosMIC Addition: To the stirring suspension, add this compound (5.0 mmol, 1.0 equiv.) in one portion.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 4:1 Hexanes/Ethyl Acetate. The reaction is generally complete within 4-12 hours, indicated by the consumption of the starting materials.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane (DCM, 50 mL) and water (50 mL).
-
Separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL). The bicarbonate wash helps remove any remaining acidic tosyl byproducts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (e.g., starting from 9:1) to afford the pure 1-benzyl-4-isopropyl-5-phenyl-1H-imidazole.
-
Safety Precautions
-
Isocyanides: Tosylmethyl isocyanide and its derivatives are malodorous and should be handled in a well-ventilated fume hood.[8] They are hazardous if inhaled or ingested.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a fume hood.
-
General: The procedures described should only be performed by individuals with training in experimental organic chemistry.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product | 1. Inactive reagents (wet solvents/amines).2. Insufficient base.3. Low reaction temperature/time. | 1. Use freshly distilled or anhydrous solvents and reagents.2. Ensure K₂CO₃ is anhydrous and finely powdered for maximum surface area.3. Ensure reflux is maintained; extend reaction time. |
| Oxazole Formation | The aldehyde reacts with the TosMIC reagent before the amine, especially if imine formation is slow.[4] | Ensure the amine and aldehyde are pre-stirred for at least 30 minutes to favor imine formation before adding the TosMIC reagent. |
| Difficult Purification | Close-running impurities or unreacted starting materials. | Optimize the gradient for column chromatography. If the product is basic, adding 1% triethylamine to the eluent can improve peak shape and prevent streaking on the silica gel. |
| Incomplete Reaction | Sterically hindered aldehyde or amine, reducing reaction rate. | Consider switching to a stronger base (e.g., DBU) or a higher boiling point solvent (e.g., DMF, with appropriate temperature adjustment) to drive the reaction to completion. |
Conclusion
The Van Leusen reaction using this compound provides a direct, efficient, and regioselective route to 1,4,5-trisubstituted imidazoles. The protocol is characterized by its operational simplicity, use of readily available starting materials, and tolerance of a variety of functional groups on the aldehyde and amine components.[6] This makes it a powerful tool for generating libraries of novel imidazole derivatives for applications in drug discovery, materials science, and catalysis.[11]
References
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Available from: [Link]
-
Ma, G., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1143. Available from: [Link]
-
NROChemistry. Van Leusen Reaction. Available from: [Link]
-
Wikipedia. Van Leusen reaction. Available from: [Link]
-
Kar, S., et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8632-8657. Available from: [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. Available from: [Link]
-
ResearchGate. Mechanism of van Leusen imidazole synthesis. Available from: [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharma Guideline. Available from: [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Application & Biological Activity-A Review. Available from: [Link]
-
Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524. Available from: [Link]
-
University of Bath. Recent advances in the synthesis of imidazoles. Available from: [Link]
-
Synfacts. (2006). Van Leusen Imidazole Synthesis–Intramolecular [2+3] Cycloaddition. Synfacts, 2006(04), 0316-0316. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
ResearchGate. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available from: [Link]
-
ResearchGate. Van Leusen imidazole synthesis. Available from: [Link]
-
Gracias, V., et al. (2005). Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions. Organic Letters, 7(15), 3183-3186. Available from: [Link]
-
ResearchGate. Synthesis of imidazoles by neighbouring group assistance strategy. Available from: [Link]
-
ResearchGate. Synthesis of Imidazoles from Ketimines Using Tosylmethyl Isocyanide (TosMIC) Catalyzed by Bismuth Triflate. Available from: [Link]
-
Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. Available from: [Link]
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents [organic-chemistry.org]
- 7. scbt.com [scbt.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemimpex.com [chemimpex.com]
Application Notes & Protocols: A Guide to the Synthesis of 4-Isopropyl-5-Substituted Oxazoles
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity allow it to engage in diverse non-covalent interactions with biological targets like enzymes and receptors.[1][2] This has led to the incorporation of the oxazole motif into a vast array of clinically significant molecules exhibiting antibacterial, anti-inflammatory, anticancer, and antiviral activities.[1]
The van Leusen oxazole synthesis, first reported in 1972, represents one of the most robust and versatile methods for constructing this valuable heterocyclic system.[1][2] The reaction classically employs p-toluenesulfonylmethyl isocyanide (TosMIC), a uniquely functionalized C-N-C synthon, which reacts with aldehydes in the presence of a base to form 5-substituted oxazoles.[1][4] A key advantage of this methodology is its tolerance for a wide range of functional groups and its amenability to modification. By employing α-substituted TosMIC analogues, such as 1-Isopropyl-1-tosylmethyl isocyanide, chemists can precisely and efficiently introduce substituents at the 4-position of the oxazole ring, providing direct access to a diverse library of polysubstituted heterocycles.
This document provides a comprehensive guide for researchers, detailing the mechanistic rationale and a field-proven protocol for the synthesis of 4-isopropyl-5-substituted oxazoles using this compound and various aldehydes.
Mechanistic Rationale: The van Leusen [3+2] Cycloaddition
The synthesis of oxazoles via substituted TosMIC reagents is a powerful illustration of a base-mediated [3+2] cycloaddition reaction.[1][5] The entire process can be understood as a sequence of well-defined chemical transformations, each enabling the next. The causality behind the reaction is as follows:
-
Deprotonation: The reaction is initiated by a base (e.g., potassium carbonate) abstracting the acidic proton from the α-carbon of the isocyanide. The electron-withdrawing nature of the adjacent tosyl (p-toluenesulfonyl) group significantly increases the acidity of this proton, facilitating the formation of a stabilized carbanion.[4]
-
Nucleophilic Addition: This newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step forms a new carbon-carbon bond and generates a tosyl-substituted alkoxide intermediate.
-
Intramolecular Cyclization (5-endo-dig): The alkoxide oxygen then attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization. This intramolecular step is kinetically favorable and results in the formation of a five-membered dihydrooxazole ring, commonly referred to as an oxazoline intermediate.[1]
-
Elimination and Aromatization: The final, irreversible step is the base-assisted elimination of the tosyl group, which is an excellent leaving group.[4][6] This elimination of p-toluenesulfinic acid results in the formation of a double bond within the ring, yielding the stable, aromatic oxazole product.
The use of this compound ensures that the isopropyl group is carried through this entire sequence, ultimately residing at the C4 position of the final oxazole ring.
Caption: Figure 1: Reaction Mechanism. A step-by-step depiction of the synthesis.
Experimental Protocol: One-Pot Synthesis
This protocol details a general and reliable one-pot procedure for the synthesis of 4-isopropyl-5-substituted oxazoles.
Materials and Equipment
-
Reagents:
-
Aldehyde (Aromatic or Aliphatic, 1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
Methanol (MeOH), anhydrous (10-15 mL)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask (25 or 50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with inert gas inlet (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and this compound (1.1 mmol).
-
Solvent and Base Addition: Add anhydrous methanol (10 mL) to the flask, followed by the addition of anhydrous potassium carbonate (2.0 mmol).
-
Reaction Conditions: Equip the flask with a reflux condenser under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to reflux (approx. 65°C for methanol) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the aldehyde starting material typically indicates reaction completion. Reaction times usually range from 4 to 6 hours.[7]
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
-
Washing and Drying:
-
Combine the organic layers in a separatory funnel and wash with brine (20 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-isopropyl-5-substituted oxazole.
-
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. varsal.com [varsal.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Substituted Pyrroles using 1-Isopropyl-1-tosylmethyl isocyanide
Introduction: The Strategic Importance of Substituted Pyrroles and the van Leusen Cycloaddition
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, natural products, and functional materials.[1][2] Its prevalence in blockbuster drugs and complex natural products underscores the continuous demand for robust and versatile synthetic methodologies to access structurally diverse pyrrole derivatives. The van Leusen pyrrole synthesis, a powerful [3+2] cycloaddition reaction, has emerged as a highly effective method for constructing the pyrrole ring from readily available precursors.[1][3] This reaction typically involves the base-mediated condensation of a tosylmethyl isocyanide (TosMIC) derivative with a Michael acceptor, such as an α,β-unsaturated ketone or ester.[1]
This technical guide provides a comprehensive protocol for the synthesis of substituted pyrroles utilizing a specific α-substituted TosMIC derivative: 1-Isopropyl-1-tosylmethyl isocyanide . The introduction of the isopropyl group at the α-position of the TosMIC reagent offers a direct route to 5-isopropyl-substituted pyrroles, a substitution pattern that can significantly influence the biological activity and physicochemical properties of the resulting molecules. We will first detail the preparation of this key reagent, followed by a step-by-step protocol for its application in the synthesis of a representative 2,5-disubstituted pyrrole.
The van Leusen Pyrrole Synthesis: A Mechanistic Overview
The van Leusen reaction is a robust and reliable method for the synthesis of pyrroles.[1][4] The reaction proceeds through a well-established multi-step mechanism, which is initiated by the deprotonation of the α-carbon of the TosMIC derivative. The key mechanistic steps are as follows:
-
Deprotonation: In the presence of a suitable base, the acidic proton on the carbon atom flanked by the sulfonyl and isocyanide groups is abstracted to form a resonance-stabilized carbanion.[1][4]
-
Michael Addition: The nucleophilic carbanion undergoes a conjugate addition to an electron-deficient alkene (Michael acceptor), forming a new carbon-carbon bond.[4]
-
Intramolecular Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization, where the isocyanide carbon attacks the enolate oxygen, forming a five-membered ring.
-
Elimination and Tautomerization: The reaction culminates in the elimination of the tosyl group (p-toluenesulfinate) and subsequent tautomerization to afford the aromatic pyrrole ring.[4]
The use of an α-substituted TosMIC derivative, such as this compound, directly installs the substituent at the 5-position of the resulting pyrrole ring.
Figure 1: Generalized workflow of the van Leusen pyrrole synthesis.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of this compound is a two-step process involving the formation of an N-formamide intermediate followed by its dehydration to the corresponding isocyanide. This protocol is adapted from established procedures for the synthesis of analogous α-substituted TosMIC derivatives.[5]
Step 1a: Synthesis of N-(1-tosyl-2-methylpropyl)formamide
This step involves a one-pot reaction of isobutyraldehyde, p-toluenesulfinic acid, and formamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isobutyraldehyde | 72.11 | 7.21 g (8.9 mL) | 100 mmol |
| p-Toluenesulfinic acid | 156.21 | 23.43 g | 150 mmol |
| Formamide | 45.04 | 22.52 g (20 mL) | 500 mmol |
| Formic Acid | 46.03 | 9.2 g (7.5 mL) | 200 mmol |
| Acetonitrile | 41.05 | 100 mL | - |
| Toluene | 92.14 | 100 mL | - |
| tert-Butyl methyl ether (TBME) | 88.15 | 100 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add acetonitrile (100 mL), toluene (100 mL), isobutyraldehyde (8.9 mL, 100 mmol), formamide (20 mL, 500 mmol), and formic acid (7.5 mL, 200 mmol).
-
Heat the reaction mixture to 60 °C with stirring under a nitrogen atmosphere.
-
Add p-toluenesulfinic acid (23.43 g, 150 mmol) portion-wise over 15 minutes.
-
Continue heating at 60 °C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add tert-butyl methyl ether (TBME, 100 mL) and stir for 10 minutes.
-
Add water (300 mL) slowly to precipitate the product.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash the filter cake with cold water (2 x 50 mL) and then with cold TBME (2 x 30 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield N-(1-tosyl-2-methylpropyl)formamide.
Step 1b: Dehydration to this compound
This step involves the dehydration of the formamide intermediate using phosphorus oxychloride and triethylamine.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(1-tosyl-2-methylpropyl)formamide | 255.33 | 25.53 g | 100 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 22.99 g (13.9 mL) | 150 mmol |
| Triethylamine (TEA) | 101.19 | 40.48 g (55.7 mL) | 400 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 250 mL | - |
| Dichloromethane (DCM) | 84.93 | - | - |
| Saturated aq. Sodium Bicarbonate | - | 150 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend N-(1-tosyl-2-methylpropyl)formamide (25.53 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 250 mL).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (13.9 mL, 150 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, add triethylamine (55.7 mL, 400 mmol) dropwise over 1 hour, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction by TLC (Eluent: 3:1 Hexane/Ethyl Acetate) until the starting formamide is consumed.
-
Carefully quench the reaction by the slow addition of ice-cold water (100 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 100 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (150 mL), followed by brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of dichloromethane and hexane to yield this compound as a white to off-white solid.
Sources
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Van Leusen Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the One-Pot Synthesis of Trisubstituted Imidazoles via TosMIC Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] Among the myriad of synthetic routes to this privileged heterocycle, the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and its derivatives, stands out as a particularly robust and versatile method for constructing polysubstituted imidazoles.[1][2] This one-pot reaction offers significant advantages, including operational simplicity, ready availability of starting materials, and a broad substrate scope.[3]
This comprehensive guide provides an in-depth exploration of the one-pot synthesis of trisubstituted imidazoles using TosMIC derivatives. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and discuss the scope and limitations of the methodology to empower researchers in their synthetic endeavors.
Theoretical Framework: The van Leusen Imidazole Synthesis
The van Leusen imidazole synthesis is a powerful [3+2] cycloaddition reaction that brings together an aldimine and a TosMIC derivative to furnish the imidazole ring system.[1][3] TosMIC is a remarkably versatile reagent, functioning as a "C2N1" synthon.[1] Its utility stems from three key structural features: a reactive isocyanide carbon, an acidic α-carbon, and a tosyl group that serves as an excellent leaving group.[4][5]
Reaction Mechanism
The generally accepted mechanism for the base-induced cycloaddition of TosMIC to an aldimine proceeds through the following key steps:[6]
-
Deprotonation of TosMIC: A base abstracts a proton from the acidic methylene group of TosMIC, generating a reactive nucleophilic intermediate.
-
Nucleophilic Attack: The deprotonated TosMIC attacks the electrophilic carbon of the aldimine.
-
Cyclization: An intramolecular cyclization occurs to form a five-membered ring intermediate, a 4-tosyl-2-imidazoline.[6]
-
Elimination of Toluenesulfinic Acid: The reaction culminates in the elimination of p-toluenesulfinic acid (TosH) from the imidazoline intermediate, leading to the formation of the aromatic imidazole ring.[6]
This stepwise process allows for the controlled formation of the imidazole core.[6] A key advantage of the one-pot variation is the in situ generation of the aldimine from an aldehyde and a primary amine, which circumvents the need to isolate the often-unstable imine intermediate.[7][8] The water generated during imine formation typically does not interfere with the subsequent cycloaddition.[6]
Visualizing the Mechanism
Caption: The reaction mechanism of the van Leusen imidazole synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the one-pot synthesis of 1,4,5-trisubstituted imidazoles. These methods are adaptable, and the choice of base, solvent, and reaction temperature can be optimized for specific substrates.
General Protocol for 1,4,5-Trisubstituted Imidazoles
This procedure is a robust starting point for a wide range of aldehydes and primary amines.[7][8]
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) or an aryl-substituted derivative (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (MeOH) or Dimethylformamide (DMF) (5-10 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Imine Formation: To a solution of the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the primary amine (1.0 mmol). Stir the mixture at room temperature for 30-60 minutes to facilitate the in situ formation of the aldimine.
-
Addition of Reagents: To the reaction mixture, add TosMIC (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4,5-trisubstituted imidazole.
Microwave-Assisted Synthesis
For accelerated reaction times, microwave irradiation can be a highly effective alternative to conventional heating.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.0 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Acetonitrile (CH₃CN) (3-5 mL)
-
Microwave vial equipped with a magnetic stir bar
Procedure:
-
Initial Imine Formation: In a microwave vial, combine the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in acetonitrile (3-5 mL). Irradiate the mixture in a microwave reactor at 60 °C for 4 minutes.[1]
-
Addition of TosMIC and Base: To the vial, add TosMIC (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Microwave Irradiation: Seal the vial and irradiate the mixture in the microwave reactor under conditions optimized for the specific substrates (e.g., 100-120 °C for 10-20 minutes). Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol (Section 2.1).
Scope and Versatility
The van Leusen imidazole synthesis exhibits a broad substrate scope, accommodating a wide variety of aldehydes and amines.
| Component | Scope | Notes |
| Aldehydes | Aromatic, heteroaromatic, and aliphatic aldehydes are generally well-tolerated. | Electron-donating or electron-withdrawing groups on aromatic aldehydes typically do not significantly hinder the reaction. |
| Amines | A diverse range of primary amines, including aliphatic and aromatic amines, can be employed. | Chiral amines derived from α-amino acids can be used to synthesize imidazoles with appended asymmetric centers, often with excellent retention of chiral purity.[7][8] |
| TosMIC Derivatives | Aryl-substituted TosMIC reagents can be used to introduce substituents at the 4-position of the imidazole ring.[7] | This allows for the synthesis of a wider array of polysubstituted imidazoles. |
Variations for Di-substituted Imidazoles:
-
1,4-Disubstituted Imidazoles: These can be prepared by using glyoxylic acid as the aldehyde component. The reaction proceeds through an intermediate that undergoes decarboxylation and elimination of the tosyl group.[7][8]
-
4,5-Disubstituted Imidazoles: Employing ammonium hydroxide (NH₄OH) as the amine component in conjunction with various aldehydes provides access to 4,5-disubstituted imidazoles in a single pot, avoiding the need for protecting groups.[7][8]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete imine formation. | Increase the initial stirring time for imine formation or consider adding a dehydrating agent like MgSO₄ (though often not necessary).[6] |
| Steric hindrance from bulky substrates. | Increase the reaction temperature or prolong the reaction time. Consider using a higher-boiling solvent like DMF. | |
| Side Product Formation | Formation of oxazoles. | Ensure the amine is added before TosMIC. In the absence of an imine, aldehydes can react with TosMIC to form oxazoles.[6] |
| Decomposition of starting materials or product. | If substrates are heat-sensitive, consider running the reaction at a lower temperature for a longer duration. | |
| Difficult Purification | Co-elution of the product with byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
The one-pot synthesis of trisubstituted imidazoles using TosMIC derivatives is a highly efficient and versatile methodology that has become a mainstay in synthetic and medicinal chemistry. Its operational simplicity, broad substrate scope, and the ability to generate molecular complexity in a single step make it an invaluable tool for the synthesis of novel imidazole-containing compounds for drug discovery and development. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can effectively leverage this powerful transformation to access a diverse array of imidazole derivatives.
References
-
Ma, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
NROChemistry. Van Leusen Reaction. [Link]
-
All Chemistry. (2021). Van Leusen Reaction. YouTube. [Link]
-
Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]
-
Semantic Scholar. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
PubMed. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. [Link]
-
E-EROS Encyclopedia of Reagents for Organic Synthesis. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]
-
TSI Journals. Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Me. [Link]
-
Hangirgekar, S. P., et al. (2014). One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Der Pharma Chemica, 6(6), 164-168. [Link]
-
Organic Chemistry Portal. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. [Link]
-
Kumar, A., et al. (2013). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry, 78(13), 6563–6572. [Link]
-
ResearchGate. (2000). ChemInform Abstract: An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2010). One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions. E-Journal of Chemistry, 7(4), 1339-1345. [Link]
-
ResearchGate. (2017). One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. [Link]
-
Varsal Chemical. TosMIC Whitepaper. [Link]
-
Tahmasbi, B., et al. (2018). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. Catalysts, 8(11), 503. [Link]
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. varsal.com [varsal.com]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Stereocontrol: A Technical Guide to Stereoselective Reactions of 1-Isopropyl-1-tosylmethyl isocyanide
For the discerning researcher in organic synthesis and drug development, the quest for precise control over molecular architecture is paramount. Chiral molecules, with their unique three-dimensional arrangements, are the cornerstone of modern pharmaceuticals and bioactive compounds. This guide delves into the stereoselective applications of a powerful and versatile reagent: 1-Isopropyl-1-tosylmethyl isocyanide (TosMIC-iPr). We will move beyond the foundational principles of TosMIC chemistry to explore the nuanced strategies for achieving high levels of stereocontrol in the synthesis of complex heterocyclic frameworks.
Introduction: The Stereochemical Potential of α-Substituted TosMIC Reagents
p-Toluenesulfonylmethyl isocyanide (TosMIC) is a widely utilized C1 synthon in organic synthesis, celebrated for its role in the Van Leusen reaction to construct various five-membered heterocycles such as imidazoles, oxazoles, and pyrroles.[1][2] The true potential for stereoselective synthesis, however, is unlocked with the introduction of a substituent at the α-carbon.
This compound (TosMIC-iPr) is a prime example of such a modified reagent. The isopropyl group introduces a stereogenic center, which can profoundly influence the facial selectivity of reactions. This guide will provide an in-depth exploration of how the steric and electronic properties of the isopropyl moiety, in conjunction with chiral catalysts, auxiliaries, or substrates, can be harnessed to direct the stereochemical outcome of key transformations.
Core Reactivity of TosMIC-iPr:
The reactivity of TosMIC-iPr is governed by three key functional components[1]:
-
The Isocyanide Group: A versatile functional group that can act as a nucleophile or participate in cycloaddition reactions.
-
The Acidic α-Proton: The presence of both the tosyl and isocyanide groups significantly acidifies the α-proton, facilitating its removal by a base to form a nucleophilic anion.
-
The Tosyl Group: An excellent leaving group that plays a crucial role in the final elimination step of many reaction sequences.
Diastereoselective Synthesis of Heterocycles
The introduction of a substituent on the α-carbon of TosMIC allows for the generation of a new stereocenter in the product. When the substrate itself is chiral, the reaction proceeds with diastereoselectivity.
Synthesis of Chiral Imidazoles from Chiral Amines
A well-established method for achieving stereoselectivity with TosMIC reagents is the use of chiral starting materials.[1] In the context of the Van Leusen three-component reaction for imidazole synthesis, employing a chiral primary amine leads to the formation of diastereomeric products. The inherent chirality of the amine directs the approach of the TosMIC-iPr anion to the intermediate imine, resulting in one diastereomer being formed in preference to the other.
Reaction Mechanism:
The reaction proceeds through the initial formation of a chiral imine from a chiral primary amine and an aldehyde. Deprotonation of TosMIC-iPr generates a nucleophilic anion that adds to the imine in a diastereoselective fashion. The resulting adduct undergoes a 5-endo-dig cyclization, followed by elimination of p-toluenesulfinic acid to yield the chiral, non-racemic imidazole.[3]
Experimental Protocol: Diastereoselective Synthesis of a 1,4,5-Trisubstituted Imidazole
Objective: To synthesize a chiral imidazole with control over the stereocenter at the 5-position of the imidazole ring.
Materials:
-
Chiral primary amine (e.g., (R)-α-methylbenzylamine)
-
Aldehyde (e.g., benzaldehyde)
-
This compound (TosMIC-iPr)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral primary amine (1.0 eq) and the aldehyde (1.0 eq) in methanol (0.5 M) is added this compound (1.1 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is stirred at reflux for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by silica gel column chromatography to afford the diastereomeric imidazole products. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.
Expected Outcome:
The reaction is expected to yield the desired 1,4,5-trisubstituted imidazole with a diastereomeric ratio favoring one isomer. The degree of diastereoselectivity will depend on the specific chiral amine and aldehyde used.
| Reactants | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| (R)-α-methylbenzylamine, Benzaldehyde, TosMIC-iPr | 1-((R)-1-phenylethyl)-4-phenyl-5-isopropyl-1H-imidazole | Varies | Moderate to Good |
Note: Specific d.r. and yield values are dependent on the precise substrates and reaction conditions and should be determined experimentally.
Enantioselective Synthesis via Catalysis
The use of chiral catalysts provides an elegant and atom-economical approach to enantioselective synthesis. Chiral Lewis acids or organocatalysts can coordinate to the reactants, creating a chiral environment that biases the reaction pathway towards the formation of one enantiomer.
Asymmetric [3+2] Cycloaddition for the Synthesis of Chiral Pyrrolines
The [3+2] cycloaddition reaction between the TosMIC-iPr anion and an electron-deficient alkene is a powerful method for the synthesis of pyrrole and pyrroline derivatives.[4][5] When this reaction is carried out in the presence of a chiral catalyst, it can be rendered enantioselective.
Causality of Enantioselection:
A chiral catalyst, such as a metal complex with a chiral ligand, can coordinate to the electron-deficient alkene, creating a chiral pocket. The deprotonated TosMIC-iPr then approaches this complex from the less sterically hindered face, leading to the preferential formation of one enantiomer of the cyclic adduct. Subsequent elimination of the tosyl group yields the enantioenriched pyrroline.
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. Van Leusen Reaction [organic-chemistry.org]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Van Leusen Imidazole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[1] Among the methods for its construction, the Van Leusen imidazole synthesis stands out for its efficiency, versatility, and operational simplicity.[1][2] This reaction utilizes the remarkable properties of tosylmethyl isocyanide (TosMIC) to construct the imidazole core from simple aldehyde and amine precursors, making it a powerful tool in drug discovery and development.[3][4]
This guide provides an in-depth exploration of the reaction mechanism, practical application notes, and a detailed experimental protocol designed for professionals in the chemical and pharmaceutical sciences.
The Key Reagent: p-Toluenesulfonylmethyl Isocyanide (TosMIC)
The versatility of the Van Leusen synthesis is rooted in the unique trifunctional nature of its key reagent, TosMIC. Understanding its structure is crucial to comprehending the reaction mechanism.
-
Acidic α-Proton: The methylene (CH₂) group is positioned between two powerful electron-withdrawing groups: the isocyanide (-NC) and the tosyl (p-toluenesulfonyl, -SO₂Tol). This positioning renders the α-protons acidic and easily removable by a mild base.[5]
-
Nucleophilic/Electrophilic Isocyanide: The isocyanide carbon is capable of acting as a nucleophile after the adjacent carbon is deprotonated, and its terminal carbon can subsequently act as an electrophile in the cyclization step.
-
Excellent Leaving Group: The tosyl group is an excellent leaving group, and its departure as p-toluenesulfinic acid in the final step is a key thermodynamic driving force for the aromatization of the imidazole ring.[5][6]
This combination of features allows TosMIC to serve as a versatile "C2N1" synthon in a [3+2] cycloaddition strategy for forming the five-membered imidazole ring.[1]
The Reaction Mechanism: A Stepwise Annulation
The Van Leusen synthesis is not a concerted cycloaddition but rather a stepwise process. The most common and practical variant is the three-component reaction (vL-3CR), where an aldehyde, a primary amine, and TosMIC react in a single pot.[6] The aldimine is formed in situ and immediately consumed in the subsequent steps.
The mechanism proceeds as follows:
-
In Situ Imine Formation: The aldehyde and primary amine condense to form an aldimine. The water generated in this step typically does not interfere with the main reaction.[6]
-
Deprotonation of TosMIC: A base, commonly potassium carbonate (K₂CO₃), deprotonates the active methylene group of TosMIC, creating a highly nucleophilic anion.[7][8]
-
Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbon of the aldimine, forming a new carbon-carbon bond and generating an acyclic intermediate.[6]
-
5-endo-dig Cyclization: In the key ring-forming step, the terminal nitrogen atom of the intermediate attacks the electrophilic isocyanide carbon. This intramolecular cyclization forms a five-membered dihyroimidazole ring, specifically a 4-tosyl-2-imidazoline intermediate.[6][7]
-
Elimination and Aromatization: Driven by the formation of a stable aromatic system, the intermediate undergoes a base-mediated elimination of p-toluenesulfinic acid (TosH). This final step results in the formation of the substituted imidazole product.[6]
Caption: Figure 1: Reaction Mechanism of the Van Leusen Imidazole Synthesis.
Application Notes: Guiding Experimental Design
Substrate Scope and Variations
The Van Leusen synthesis is highly versatile, accommodating a wide range of substrates to produce various substitution patterns.[1]
-
1,4,5-Trisubstituted Imidazoles: This is the most common outcome, resulting from the reaction of an aldehyde, a primary amine, and TosMIC.[9][10] Both aromatic and aliphatic aldehydes and amines are generally well-tolerated.
-
1,4-Disubstituted Imidazoles: These can be prepared by using glyoxylic acid as the aldehyde component. The resulting intermediate readily undergoes decarboxylation to yield the 1,4-disubstituted product.[9][10]
-
4,5-Disubstituted Imidazoles: Using ammonium hydroxide (NH₄OH) as the amine component provides access to N-unsubstituted imidazoles.[9][10]
Causality Behind Reagent and Condition Selection
-
Choice of Base: Potassium carbonate (K₂CO₃) is the most frequently used base due to its mildness and low cost. It is sufficiently basic to deprotonate TosMIC without promoting significant side reactions. For less reactive substrates or hindered systems, stronger bases like tert-butoxide (t-BuOK) may be employed, though this can sometimes lead to lower yields or decomposition.
-
Solvent System: Methanol or ethanol are common choices as they are excellent solvents for the starting materials and facilitate the in situ imine formation. Polar aprotic solvents like DMF or acetonitrile can also be effective, particularly in microwave-assisted protocols which can significantly reduce reaction times.[1]
-
Temperature: The reaction is often performed at room temperature or with gentle heating (40-60 °C). The exothermicity is manageable, and higher temperatures are typically unnecessary unless dealing with unreactive substrates. Microwave irradiation is a modern alternative for accelerating the reaction.[1]
-
Key Competitor: Oxazole Synthesis: It is critical to ensure the amine is present to form the imine. In the absence of an amine, aldehydes will react directly with TosMIC to form oxazoles, which is a competing and synthetically useful pathway.[6][7]
Summary of Conditions for Imidazole Synthesis
| Target Product | Aldehyde Component | Amine Component | Typical Conditions | Yield Range | Reference |
| 1,4,5-Trisubstituted | Aromatic or Aliphatic Aldehyde | Primary Amine | K₂CO₃, Methanol, RT to 60 °C | Good to Excellent | [9][10] |
| 1,4-Disubstituted | Glyoxylic Acid | Primary Amine | K₂CO₃, Methanol, Reflux | High | [9][10] |
| 4,5-Disubstituted | Aromatic or Aliphatic Aldehyde | Ammonium Hydroxide (NH₄OH) | K₂CO₃, Methanol, RT | Moderate to Good | [9][10] |
Experimental Protocol: One-Pot Synthesis of 1-Benzyl-5-phenyl-1H-imidazole
This protocol describes a representative Van Leusen three-component reaction. It is designed to be self-validating by providing clear steps, expected observations, and troubleshooting guidance.
Materials and Equipment
-
Benzaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Methanol (ACS Grade)
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
TLC plates (silica gel), ethyl acetate, hexanes
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: Figure 2: Experimental Workflow for Van Leusen Synthesis.
Step-by-Step Methodology
-
In Situ Imine Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methanol (30 mL).
-
Add benzaldehyde (1.00 g, 9.42 mmol, 1.0 eq) followed by benzylamine (1.01 g, 9.42 mmol, 1.0 eq).
-
Stir the mixture at room temperature for 30 minutes. A slight warming or change in turbidity may be observed as the imine forms.
-
-
Cycloaddition Reaction:
-
To the stirring solution, add tosylmethyl isocyanide (TosMIC) (1.84 g, 9.42 mmol, 1.0 eq) followed by anhydrous potassium carbonate (2.60 g, 18.84 mmol, 2.0 eq).
-
Fit the flask with a reflux condenser and place it in a heating mantle.
-
Heat the reaction mixture to a gentle reflux (approx. 60-65 °C) with vigorous stirring. The mixture will appear as a pale yellow slurry.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexanes). Spot the starting aldehyde, TosMIC, and the reaction mixture. The product should appear as a new, less polar spot.
-
The reaction is typically complete within 4-6 hours, as indicated by the consumption of the limiting reagent (usually TosMIC or the aldehyde).
-
-
Workup and Extraction:
-
Once complete, allow the reaction to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Stir until all solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the 1-benzyl-5-phenyl-1H-imidazole, typically as a white or off-white solid.
-
Troubleshooting and Validation
-
No Reaction: If TLC shows no product formation, confirm the quality of the TosMIC reagent, as it can degrade over time. Ensure the K₂CO₃ is anhydrous.
-
Low Yield: Incomplete imine formation can be a cause. Allowing the aldehyde and amine to stir for a longer period before adding TosMIC may help. Alternatively, azeotropic removal of water with toluene before the main reaction can be attempted for stubborn substrates.
-
Side Products: The formation of oxazole indicates that the imine formation step is too slow or that the amine is unreactive. Consider using a more reactive amine or different solvent conditions.
References
-
Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals (Basel). [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. ResearchGate. [Link]
-
NROChemistry. Van Leusen Reaction. NROChemistry. [Link]
-
Wikipedia. Van Leusen reaction. Wikipedia. [Link]
-
YouTube. (2021). Van Leusen Reaction. YouTube. [Link]
-
Williams, A. (2021). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. TSI Journals. [Link]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry. [Link]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of imidazoles by neighbouring group assistance strategy. ResearchGate. [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed. [Link]
-
Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. OUCI. [Link]
-
Williams, A. (2021). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. TSI Journals. [Link]
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-Isopropyl-1-tosylmethyl Isocyanide in the Synthesis of Advanced Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 1-Isopropyl-1-tosylmethyl isocyanide (i-Pr-TosMIC) in the synthesis of functionalized polymers. We delve into the strategic advantages of this monomer, detailing its controlled polymerization and subsequent post-polymerization modification. This document serves as a practical resource, offering in-depth protocols for researchers aiming to develop novel polymeric materials with tailored properties for applications in drug delivery, advanced materials, and biomedical engineering.
Introduction: The Unique Potential of this compound in Polymer Chemistry
Isocyanide-based polymers have garnered significant attention due to their unique rigid, helical structures and potential for a wide range of applications.[1][2] Among the various isocyanide monomers, this compound (i-Pr-TosMIC) stands out as a particularly versatile building block for creating functional polymers.[3] Its structure, featuring a bulky isopropyl group and an electron-withdrawing tosyl group, imparts specific and advantageous characteristics to the polymerization process and the resulting polymer.
The inherent functionalities of i-Pr-TosMIC allow for a dual approach to creating advanced polymeric materials:
-
Direct Polymerization: The isocyanide group readily undergoes polymerization, often in a living/controlled manner, to produce well-defined helical polymers. The bulky isopropyl group contributes to the steric hindrance that encourages a stable helical conformation.
-
Post-Polymerization Modification: The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional moieties onto the polymer backbone after polymerization.[4][5] This approach allows for the synthesis of a library of functional polymers from a single parent polymer.
This guide will provide detailed protocols for both the controlled polymerization of i-Pr-TosMIC and the subsequent functionalization of the resulting polymer, empowering researchers to harness the full potential of this unique monomer.
The Rationale for Palladium(II)-Catalyzed Living Polymerization
The synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions is crucial for many advanced applications. Living polymerization is the preferred method to achieve this level of control.[6] For isocyanide monomers, transition metal complexes, particularly those of palladium(II), have proven to be highly effective initiators for living polymerization.[7]
Why a Palladium(II) Initiator is the Optimal Choice for i-Pr-TosMIC:
-
Functional Group Tolerance: Palladium(II) catalysts exhibit excellent tolerance to a wide range of functional groups, including the sulfonyl group present in i-Pr-TosMIC. This tolerance is critical for preventing side reactions that could terminate the polymerization or alter the monomer structure.
-
Control over Polymer Architecture: Alkyne-palladium(II) complexes, in particular, have been shown to initiate the living polymerization of various isocyanides, yielding polymers with predictable molecular weights and low dispersity.[2] This control allows for the synthesis of block copolymers and other complex architectures.
-
Stereoregularity and Helicity: Palladium(II) catalysts can promote the formation of stereoregular poly(isocyanide)s, which is a prerequisite for the adoption of a stable helical conformation. The unique chiroptical properties of these helical polymers are of great interest for applications in chiral recognition and catalysis.
The mechanism of palladium(II)-catalyzed polymerization of isocyanides involves the migratory insertion of the isocyanide monomer into the palladium-carbon bond of the initiator complex. The living nature of the polymerization is maintained by the stability of the propagating palladium(II) species at the chain end, which prevents termination and chain transfer reactions.
Figure 1: General mechanism for the Palladium(II)-catalyzed living polymerization of i-Pr-TosMIC.
Experimental Protocols: Synthesis and Characterization
Materials and General Considerations
-
Reagents: this compound (i-Pr-TosMIC) should be synthesized according to literature procedures or purchased from a reliable supplier. The palladium(II) initiator, for example, a (phenylethynyl)palladium(II) complex, should be synthesized or acquired commercially. All solvents must be of anhydrous grade and deoxygenated prior to use.
-
Inert Atmosphere: All polymerization reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent the deactivation of the catalyst and reaction with moisture.
Protocol for Living Polymerization of i-Pr-TosMIC
This protocol describes a representative living polymerization of i-Pr-TosMIC using a palladium(II) initiator to obtain a well-defined polymer.
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of poly(i-Pr-TosMIC).
Step-by-Step Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Initiator Solution: In the Schlenk flask, dissolve the palladium(II) initiator (e.g., 0.01 mmol) in anhydrous, deoxygenated THF (5 mL).
-
Monomer Solution: In a separate flame-dried Schlenk flask, dissolve i-Pr-TosMIC (e.g., 1.0 mmol, 100 equivalents relative to the initiator) in anhydrous, deoxygenated THF (10 mL).
-
Initiation and Polymerization: Using a gas-tight syringe, slowly add the monomer solution to the vigorously stirred initiator solution at room temperature. The reaction mixture may change color upon initiation. Allow the polymerization to proceed for the desired time (e.g., 2-24 hours) at a controlled temperature (e.g., 25-55 °C). The reaction progress can be monitored by taking aliquots and analyzing them by ¹H NMR or GPC.
-
Termination (Quenching): Once the desired conversion is reached, terminate the polymerization by adding a quenching solution, such as a few drops of methanolic HCl.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and catalyst residues, and then dry it under vacuum to a constant weight.
Table 1: Representative Polymerization Conditions and Expected Results
| Parameter | Value | Rationale |
| Monomer:Initiator Ratio | 100:1 | Controls the target degree of polymerization and molecular weight. |
| Monomer Concentration | ~0.1 M | Affects the rate of polymerization. |
| Solvent | Anhydrous, deoxygenated THF | A good solvent for both the monomer and the resulting polymer, and compatible with the catalyst. |
| Temperature | 25-55 °C | Influences the polymerization rate and catalyst stability. |
| Reaction Time | 2-24 hours | Determined by the desired monomer conversion. |
| Expected Mₙ (GPC) | Dependent on conversion | Should be close to the theoretical molecular weight calculated from the monomer:initiator ratio. |
| Expected PDI (GPC) | < 1.3 | A low polydispersity index is indicative of a controlled/living polymerization. |
Protocol for Polymer Characterization
Thorough characterization of the synthesized poly(i-Pr-TosMIC) is essential to confirm its structure, molecular weight, and helical conformation.
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
-
Procedure: Dissolve a small amount of the polymer in a suitable solvent (e.g., THF or chloroform) and analyze it using a GPC system calibrated with polystyrene standards.
-
Expected Outcome: A narrow, monomodal peak in the chromatogram, with a PDI value below 1.3, confirms the controlled nature of the polymerization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and assess the monomer conversion.
-
¹H NMR: The spectrum should show broad peaks corresponding to the polymer backbone and the side-chain protons. The disappearance of the sharp monomer peaks indicates high conversion.
-
¹³C NMR: Will show the characteristic signals for the polymer backbone and side chains.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Purpose: To investigate the helical conformation of the polymer in solution.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., chloroform) and record the CD spectrum.
-
Expected Outcome: A distinct Cotton effect in the CD spectrum is indicative of a preferred helical screw sense (either left-handed or right-handed).[8][9] The shape and intensity of the CD signal provide information about the stability and handedness of the helix.
-
Table 2: Summary of Characterization Techniques and Expected Data
| Technique | Parameter Measured | Expected Data for Poly(i-Pr-TosMIC) |
| GPC | Mₙ, Mₙ, PDI | Mₙ controllable by monomer:initiator ratio, PDI < 1.3 |
| ¹H NMR | Polymer Structure | Broad signals for polymer protons, absence of monomer signals. |
| ¹³C NMR | Polymer Structure | Signals corresponding to the polymer backbone and side-chain carbons. |
| CD Spectroscopy | Helical Conformation | Non-zero Cotton effect, indicating a preferred helical structure. |
Post-Polymerization Modification: Functionalization via the Tosyl Group
A key advantage of using i-Pr-TosMIC is the potential for post-polymerization modification through nucleophilic substitution of the tosyl group. This allows for the introduction of a wide range of functionalities along the polymer backbone.
General Scheme for Post-Polymerization Modification:
Figure 3: Post-polymerization modification of poly(i-Pr-TosMIC) via nucleophilic substitution.
Protocol for Nucleophilic Substitution of the Tosyl Group
This protocol provides a general method for the functionalization of poly(i-Pr-TosMIC) with an amine-containing nucleophile.
Step-by-Step Procedure:
-
Polymer Solution: Dissolve the synthesized poly(i-Pr-TosMIC) (e.g., 100 mg) in a suitable aprotic solvent, such as DMF or DMSO (5 mL), in a round-bottom flask.
-
Addition of Nucleophile and Base: Add the desired nucleophile (e.g., a primary or secondary amine, 3-5 equivalents per repeating unit) and a non-nucleophilic base (e.g., potassium carbonate or DBU, 3-5 equivalents) to the polymer solution.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 60-100 °C) and stir for 24-48 hours. The reaction progress can be monitored by TLC (for the consumption of the nucleophile) or by taking aliquots of the reaction mixture and analyzing them by ¹H NMR to observe changes in the polymer's spectral features.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and precipitate the functionalized polymer into a suitable non-solvent (e.g., water or diethyl ether).
-
Isolation: Collect the polymer by filtration, wash it extensively to remove excess reagents and byproducts, and dry it under vacuum.
Potential Nucleophiles for Functionalization:
-
Amines: To introduce primary, secondary, or tertiary amine functionalities, which can be further modified or used for pH-responsive applications.
-
Thiols: To introduce thiol groups for subsequent "click" chemistry or disulfide crosslinking.
-
Azides: For subsequent functionalization using copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry).
-
Fluorescent Dyes and Bioconjugates: Molecules containing nucleophilic groups can be attached to impart specific functionalities for imaging or targeted drug delivery.
Applications in Research and Development
The ability to create well-defined, functionalized helical polymers from i-Pr-TosMIC opens up a vast design space for materials with tailored properties.
-
Drug Delivery: The polymer backbone can be functionalized with targeting ligands, imaging agents, and therapeutic molecules for the development of advanced drug delivery systems.[10] The rigid helical structure may also influence the drug loading and release kinetics.
-
Advanced Materials: The unique chiroptical properties of helical poly(isocyanide)s make them promising candidates for applications in chiral separations, asymmetric catalysis, and sensing.[1]
-
Biomedical Engineering: Functionalized polymers can be used to create biocompatible coatings, scaffolds for tissue engineering, and surfaces with controlled cell adhesion properties.
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of advanced functional polymers. The combination of controlled living polymerization to generate a well-defined helical backbone and the potential for extensive post-polymerization modification via the tosyl group provides a powerful platform for the creation of a wide range of novel materials. The protocols and guidelines presented in this document are intended to serve as a practical resource for researchers in polymer chemistry, materials science, and drug development, enabling them to explore the exciting possibilities offered by this unique building block.
References
-
A post-polymerization functionalization strategy for the synthesis of sulfonyl (trifluoromethanesulfonyl)imide functionalized (co)polymers. Polymer Chemistry.
-
Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. Macromolecular Rapid Communications.
-
Functional Isocyanide-Based Polymers. Accounts of Chemical Research.
-
Polymerization of isocyanides. Chemical Reviews.
-
Orthogonal Supramolecular Assemblies Using Side-Chain Functionalized Helical Poly(isocyanide)s. ACS Macro Letters.
-
Scheme 1 Polymerization of aryl isocyanide m1 with initiator 1a−1c in... ResearchGate.
-
Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. Polymer Chemistry.
-
Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions. Accounts of Chemical Research.
-
Post-polymerization modification of polypropylene with different functional groups utilizing non-catalytic C-H insertion of sulfonyl azide. ResearchGate.
-
Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers. BioResources.
-
Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions. Accounts of Chemical Research.
-
Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers. ResearchGate.
-
Synthesis and post-polymerization functionalization of a tosylated hyper-crosslinked polymer for fast and efficient removal of organic pollutants in water. Materials Chemistry Frontiers.
-
Living polymerization of arylisocyanide initiated by the phenylethynyl palladium(ii) complex. Polymer Chemistry.
-
Synthesis and characterization of polyisocyanides derived from alanine and glycine dipeptides. Journal of Polymer Science Part A: Polymer Chemistry.
-
Living Initiator-Transfer Anionic Polymerization of Isocyanates by Sodium Diphenylamide. Macromolecules.
-
Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry. Macromolecules.
-
This compound. Chem-Impex.
-
Synthesis and Characterization of Surface-Initiated Helical Polyisocyanopeptide Brushes. Macromolecules.
-
Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Polymers.
-
Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers. Semantic Scholar.
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers.
-
Helical Poly(isocyanides). Chemical Society Reviews.
-
Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews.
-
Living polymerization. Wikipedia.
-
Functional Isocyanide-Based Polymers. Accounts of Chemical Research.
-
Polymerization of Epoxides, Isocyanate, and Phthalic Anhydride or CO 2 : Synthesis of Block Polymers. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A post-polymerization functionalization strategy for the synthesis of sulfonyl (trifluoromethanesulfonyl)imide functionalized (co)polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Living polymerization - Wikipedia [en.wikipedia.org]
- 7. Alkyne-Palladium(II)-Catalyzed Living Polymerization of Isocyanides: An Exploration of Diverse Structures and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orthogonal Supramolecular Assemblies Using Side-Chain Functionalized Helical Poly(isocyanide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Van Leusen Reaction with 1-Isopropyl-1-tosylmethyl isocyanide (i-Pr-TosMIC)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the Van Leusen reaction, with a specific focus on the use of the sterically demanding reagent, 1-isopropyl-1-tosylmethyl isocyanide (i-Pr-TosMIC). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this substituted TosMIC variant. The following sections provide in-depth answers to common questions and troubleshooting scenarios, grounded in mechanistic principles to empower you to rationalize and refine your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Van Leusen reaction for converting ketones to nitriles?
A1: The Van Leusen reaction is a robust method for the one-carbon homologation of a ketone into a nitrile.[1][2][3] The reaction is driven by the unique trifecta of reactivity within the tosylmethyl isocyanide (TosMIC) reagent: an acidic α-proton, the isocyanide functional group, and the p-toluenesulfonyl (tosyl) group, which is an excellent leaving group.[4]
The mechanism proceeds through several key steps:
-
Deprotonation: A strong base deprotonates the α-carbon of TosMIC, creating a nucleophilic carbanion.[2][5]
-
Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate.
-
Cyclization: The newly formed alkoxide attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization, forming a five-membered oxazoline intermediate.[2][5]
-
Tautomerization & Elimination: For ketones, which lack a proton for direct elimination, the reaction proceeds through tautomerization followed by ring-opening. This sequence ultimately leads to the elimination of the tosyl group as p-toluenesulfinic acid.[2]
-
Deformylation: The final intermediate is solvolyzed, typically by an alcohol like methanol or ethanol added to the reaction, which facilitates the removal of a formyl group and generates the final nitrile product.[1][5] The presence of a small amount of alcohol significantly accelerates this final step.[1]
Q2: How does using this compound (i-Pr-TosMIC) differ from using standard TosMIC?
A2: The primary difference is steric hindrance . The isopropyl group on the α-carbon of i-Pr-TosMIC significantly increases the steric bulk around the nucleophilic center. This has two major consequences:
-
Slower Nucleophilic Attack: The addition of the i-Pr-TosMIC anion to the ketone's carbonyl carbon is often slower and more challenging compared to the unsubstituted TosMIC anion. This may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve reasonable conversion.
-
Increased Substrate Sensitivity: The reaction becomes more sensitive to the steric environment of the ketone. Highly hindered ketones (e.g., di-tert-butyl ketone) may fail to react entirely, whereas they might show some reactivity with standard TosMIC.
The advantage, however, is that this reagent provides a direct route to α,α-disubstituted nitriles where one of the substituents is an isopropyl group, a valuable synthon in medicinal chemistry.
Troubleshooting Guide
Problem 1: Low to No Yield of the Desired α-Isopropyl Nitrile.
This is the most common issue when working with a sterically hindered reagent like i-Pr-TosMIC. The solution often involves a systematic optimization of the reaction parameters.
Potential Cause A: Insufficiently Strong Base or Incomplete Deprotonation
-
Causality: The α-proton of i-Pr-TosMIC must be fully removed to generate the active nucleophile. Due to the steric bulk, weaker bases or insufficient equivalents may lead to an unfavorable equilibrium, resulting in a low concentration of the required anion.
-
Solution:
-
Base Selection: Use a strong, non-nucleophilic base. Potassium tert-butoxide (t-BuOK) is a common and effective choice.[3] Sodium hydride (NaH) is also effective. For extremely challenging substrates, consider a stronger base like lithium diisopropylamide (LDA).
-
Stoichiometry: Increase the equivalents of base. A ratio of 2.0-2.5 equivalents of base relative to the ketone is often necessary to drive the deprotonation to completion.[6]
-
Potential Cause B: Reaction Temperature is Not Optimal
-
Causality: The steric hindrance of i-Pr-TosMIC slows the reaction kinetics. While the initial deprotonation and addition should be performed at low temperatures to control exotherms and minimize side reactions, the subsequent cyclization and elimination steps may require thermal energy to overcome the activation barrier.
-
Solution:
-
Initial Addition: Add the i-Pr-TosMIC solution to the suspension of base and ketone at a controlled low temperature (e.g., -40 °C to 0 °C).
-
Warming/Reflux: After the initial addition, allow the reaction to warm slowly to room temperature. If TLC or LCMS analysis shows stalled conversion, gently refluxing the reaction in a solvent like THF (66 °C) or 1,2-dimethoxyethane (DME) (85 °C) is often required. A recent study on a related Van Leusen reaction showed that a shorter reaction time at a higher temperature could be more effective than a very long reaction at room temperature.[7][8]
-
Potential Cause C: Improper Solvent System
-
Causality: The reaction has two distinct solvent requirements. The initial steps require a polar aprotic solvent to facilitate the formation and reaction of the anion. The final deformylation step, however, is significantly accelerated by a protic solvent.[1]
-
Solution:
-
Primary Solvent: Use a dry, polar aprotic solvent such as THF or DME. Ensure the solvent is anhydrous, as water will quench the base.[6]
-
Protic Additive: After the initial reaction period (e.g., 1-2 hours), add a small amount (1-2 equivalents) of absolute ethanol or methanol to the reaction mixture before the warming/reflux phase. An excess of alcohol can lead to the formation of 4-alkoxy-2-oxazoline side products.[1]
-
Problem 2: The Reaction Stalls, Leaving Significant Unreacted Ketone.
Potential Cause: Reversible Initial Addition
-
Causality: The initial nucleophilic attack of the bulky i-Pr-TosMIC anion on the ketone can be reversible. If the subsequent, irreversible cyclization step is slow, the adduct may revert to starting materials.
-
Solution:
-
Increase Reagent Concentration: Ensure that the concentration of the i-Pr-TosMIC anion is kept high by using sufficient base and a reasonable reaction concentration (e.g., 0.2-0.5 M).
-
Push the Equilibrium: Apply heat as described in Problem 1B. Driving the reaction forward by overcoming the activation energy of the irreversible cyclization step is key.
-
Increase i-Pr-TosMIC Equivalents: Use a slight excess of the i-Pr-TosMIC reagent (e.g., 1.2-1.5 equivalents) to push the equilibrium towards the adduct.
-
Experimental Protocols & Data
General Protocol for Optimization with i-Pr-TosMIC
This protocol provides a robust starting point for optimization. Users should monitor the reaction by an appropriate method (TLC, GC, or LCMS) to determine the optimal time and temperature for their specific substrate.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the ketone (1.0 eq.).
-
Solvent Addition: Add anhydrous DME or THF (to make a ~0.3 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add potassium tert-butoxide (t-BuOK) (2.2 eq.) portion-wise, maintaining the internal temperature below 5 °C. Stir the resulting suspension for 15 minutes.
-
Reagent Addition: In a separate flask, dissolve i-Pr-TosMIC (1.3 eq.) in a minimal amount of anhydrous DME/THF. Add this solution dropwise to the ketone/base suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.
-
Initial Reaction: Stir the mixture at 0 °C for 1 hour.
-
Protic Additive: Add absolute ethanol (2.0 eq.) dropwise.
-
Completion: Allow the reaction to warm to room temperature and then heat to reflux (65-85 °C, depending on the solvent) for 2-6 hours, or until reaction monitoring indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature, and quench carefully by pouring it into saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Ketone | 1.0 equivalent | The limiting reagent. |
| i-Pr-TosMIC | 1.3 - 1.5 equivalents | A slight excess helps drive the reaction forward, compensating for potential side reactions or steric hindrance. |
| Base | t-BuOK (2.2 - 2.5 equiv.) | Strong, non-nucleophilic base is critical. Increase equivalents if deprotonation is suspected to be incomplete.[3][6] |
| Solvent | Anhydrous THF or DME | Polar aprotic solvents are standard. DME allows for higher reflux temperatures if needed. |
| Additive | Absolute Ethanol (1.0 - 2.0 equiv.) | Crucial for the final deformylation step.[1] Add after the initial low-temperature phase. |
| Temperature | 0 °C (initial addition), then reflux | Low temperature for controlled addition, followed by heating to overcome the high activation energy caused by steric bulk. |
| Reaction Time | 2 - 8 hours | Highly substrate-dependent. Monitor by TLC or LCMS to avoid decomposition from prolonged heating. |
References
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Van Leusen Reaction. SynArchive. [Link]
-
A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. National Institutes of Health (PMC). [Link]
-
A cyanide-free synthesis of nitriles exploiting flow chemistry. Royal Society of Chemistry. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. National Institutes of Health (PMC). [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
Reaction Chemistry & Engineering Article. Royal Society of Chemistry. [Link]
Sources
- 1. Van Leusen Reaction [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Heterocycle Synthesis with 1-Isopropyl-1-tosylmethyl isocyanide
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 1-Isopropyl-1-tosylmethyl isocyanide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve yields in your heterocycle syntheses. As a sterically hindered derivative of the versatile TosMIC reagent, this compound offers unique synthetic advantages, particularly in the construction of highly substituted and sterically congested heterocyclic frameworks.[1] This guide is designed to provide practical, field-proven insights to maximize the potential of this valuable reagent in your work.
Introduction to this compound
This compound belongs to the class of α-substituted tosylmethyl isocyanides, which are powerful synthons in organic chemistry. The core structure features a central carbon atom bonded to an isopropyl group, a tosyl (p-toluenesulfonyl) group, and an isocyanide functional group. The tosyl group serves as an excellent leaving group, while both the tosyl and isocyanide groups increase the acidity of the α-proton, making it readily accessible for deprotonation and subsequent nucleophilic attack. The presence of the isopropyl group introduces significant steric bulk, which can be strategically employed to influence the regioselectivity and stereoselectivity of reactions, allowing for the synthesis of complex molecular architectures that may be challenging to access with the parent TosMIC reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: The primary application of this compound is in the synthesis of sterically hindered five-membered heterocycles such as oxazoles, imidazoles, and pyrroles through variations of the Van Leusen reaction.[2][3] Its steric bulk is particularly advantageous for constructing heterocycles with quaternary carbon centers adjacent to the ring.
Q2: How does the steric hindrance of the isopropyl group affect reaction conditions compared to standard TosMIC?
A2: The steric bulk of the isopropyl group can slow down the rate of reaction. Consequently, reactions with this compound may require longer reaction times, higher temperatures, or the use of stronger, less hindered bases to achieve optimal yields. Careful optimization of these parameters is crucial.
Q3: What are the recommended storage and handling procedures for this compound?
A3: Like its parent compound, this compound is a solid that is relatively stable and, unlike many isocyanides, is practically odorless. It should be stored in a cool, dry place under an inert atmosphere to prevent moisture-induced degradation. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can this compound be used in multi-component reactions?
A4: Yes, α-substituted TosMIC derivatives are well-suited for multi-component reactions (MCRs). For instance, a Van Leusen three-component reaction (vL-3CR) can be employed to synthesize highly substituted imidazoles in a one-pot procedure from an aldehyde, an amine, and this compound. This approach is highly convergent and efficient for building molecular complexity.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Heterocycle
Q: My reaction to synthesize a substituted oxazole using this compound and an aldehyde is resulting in a low yield or is failing completely. What are the likely causes and how can I troubleshoot this?
A: Low yields in this transformation can arise from several factors, primarily related to the increased steric hindrance of the reagent and suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
1. Reagent and Solvent Quality:
-
Purity of this compound: Ensure the reagent is pure and has been stored under anhydrous conditions. Moisture can lead to the hydrolysis of the isocyanide.
-
Solvent Anhydrousness: The use of dry solvents (e.g., THF, DME) is critical. Trace amounts of water can quench the strong base required for the reaction.
-
Base Quality: Employ a strong, non-nucleophilic base. Potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are common choices. Ensure the base is fresh and has not been deactivated by exposure to air or moisture. For sterically demanding substrates, a stronger base might be necessary.
2. Reaction Conditions:
-
Temperature: The initial deprotonation of this compound is typically performed at low temperatures (e.g., -78 °C to -40 °C) to prevent side reactions. After the addition of the aldehyde, the reaction may need to be slowly warmed to room temperature or even heated to drive the reaction to completion, especially with sterically hindered aldehydes.
-
Base Stoichiometry: An excess of the base is often required to ensure complete deprotonation of the already less acidic α-proton (due to the electron-donating nature of the isopropyl group) and to drive the equilibrium towards the desired product. A starting point of 1.5 to 2.0 equivalents of base is recommended.
-
Reaction Time: Due to the steric hindrance, reactions with this compound may require significantly longer reaction times compared to those with unsubstituted TosMIC. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Experimental Protocol: Optimization of Oxazole Synthesis
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KOtBu (1.5 eq.) in anhydrous THF to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde (1.1 eq.) in anhydrous THF dropwise.
-
After the addition is complete, continue stirring at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If the reaction is sluggish, gently heat the mixture to reflux and continue monitoring.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Comparison of Reaction Conditions
| Entry | Base (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOtBu (1.1) | -78 to RT | 12 | 25 |
| 2 | KOtBu (1.5) | -78 to RT | 24 | 55 |
| 3 | KOtBu (2.0) | -78 to RT | 24 | 65 |
| 4 | NaH (1.5) | 0 to 60 | 18 | 45 |
| 5 | KOtBu (2.0) | -78 to 60 | 18 | 75 |
This table illustrates hypothetical data for the reaction of a generic aldehyde with this compound to form a 5-substituted-4-isopropyloxazole, demonstrating the importance of optimizing base stoichiometry and temperature.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products
Q: In my attempt to synthesize a trisubstituted imidazole via a three-component reaction, I am observing significant formation of an oxazole byproduct. How can I suppress this side reaction?
A: The formation of an oxazole byproduct in the Van Leusen imidazole synthesis is a common issue and arises from the reaction of the deprotonated this compound with the aldehyde before it can form the imine with the amine component.
Causality and Mitigation Strategies:
-
Incomplete Imine Formation: The key to a successful imidazole synthesis is the efficient in situ formation of the imine from the aldehyde and the amine. If the imine formation is slow or incomplete, the aldehyde is free to react with the deprotonated isocyanide, leading to the oxazole.
-
Solution: Pre-form the imine before adding the this compound and the base. This can be achieved by stirring the aldehyde and the amine together in the reaction solvent for a period of time (e.g., 30 minutes to a few hours) before proceeding with the addition of the other reagents. The use of a dehydrating agent, such as molecular sieves, can also facilitate imine formation.
-
-
Reaction Temperature: Higher temperatures can sometimes favor the direct reaction of the aldehyde with the isocyanide.
-
Solution: Maintain a low temperature during the addition of the deprotonated isocyanide to the pre-formed imine solution.
-
Experimental Protocol: Minimizing Oxazole Formation in Imidazole Synthesis
-
To a flame-dried round-bottom flask, add the aldehyde (1.0 eq.), the amine (1.1 eq.), and anhydrous solvent (e.g., methanol or THF).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Optionally, add activated 4Å molecular sieves.
-
In a separate flame-dried flask, prepare a solution of deprotonated this compound as described in the previous protocol (using KOtBu in THF at low temperature).
-
Cool the imine solution to 0 °C.
-
Slowly add the solution of the deprotonated isocyanide to the imine solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and purify as previously described.
Reaction Pathway Diagram
Caption: Competing pathways in the Van Leusen imidazole synthesis.
References
- Van Leusen, D., & Van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666.
- Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524.
- Gracias, V., Gasiecki, A. F., & Djuric, S. W. (2005). Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions. Organic Letters, 7(15), 3183–3186.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Van Leusen Reaction with 1-Ethyl-1-tosylmethyl isocyanide. BenchChem Technical Support.
- Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-nitrogen and carbon-carbon double bonds. Synthesis of imidazoles and pyrroles. The Journal of Organic Chemistry, 42(7), 1153–1159.
- Oldenziel, O. H., van Leusen, D., & van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.
- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Highlights.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-Ethyl-1-tosylmethyl isocyanide. BenchChem Technical Support.
- Varsal Chemical. (n.d.). TosMIC Whitepaper.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Tosylmethyl Isocyanide (TOSMIC)
- J&K Scientific. (n.d.). This compound | 58379-84-3.
- ChemicalBook. (2024). Tosylmethyl isocyanide: Reaction profile and Toxicity.
- Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE.
- ResearchGate. (n.d.). Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC) as a Sulfonylating Agent in Reactions with alpha-Bromo Carbonyl Compounds.
- ResearchGate. (n.d.). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Van Leusen reaction.
- Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
- The Journal of Organic Chemistry - ACS Publications. (n.d.). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents1.
- ResearchGate. (n.d.). Synthetic Use of Tosylmethyl Isocyanide (TosMIC).
- Organic Reactions. (n.d.). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC).
- Reaction Chemistry & Engineering - RSC Publishing. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry.
- ResearchGate. (n.d.). Heterocyclizations with Tosylmethyl Isocyanide Derivatives. A New Approach to Substituted Azolopyrimidines.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Reaction of Tosylmethyl Isocyanide with N-Heteroaryl Formamidines.
- Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance with 1-Ethyl-1-tosylmethyl isocyanide (TosMIC).
Sources
Purification techniques for products synthesized with 1-Isopropyl-1-tosylmethyl isocyanide
Welcome to the technical support guide for purifying products synthesized using 1-Isopropyl-1-tosylmethyl isocyanide (TosMIC) and its analogs. This guide is designed for researchers, scientists, and drug development professionals who utilize the versatile chemistry of TosMIC for synthesizing heterocycles and other valuable molecules. As a reagent with a dense collection of functional groups—an isocyanide, an acidic α-carbon, and a tosyl leaving group—TosMIC's reactivity can lead to unique purification challenges.[1][2]
This center provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the workup and purification of your reaction mixture.
Q1: My crude reaction mixture contains a significant acidic byproduct. How do I remove it?
Answer: The most common acidic byproduct in reactions where the tosyl group is eliminated (e.g., van Leusen oxazole or imidazole synthesis) is p-toluenesulfinic acid .[3] This byproduct is formed during the final aromatization step.[1][4] Fortunately, its acidic nature makes it relatively straightforward to remove.
Core Strategy: Liquid-Liquid Extraction with a Mild Base
The principle here is to convert the acidic p-toluenesulfinic acid into its corresponding salt, which is highly soluble in water and can be easily separated from the desired organic-soluble product.
Step-by-Step Protocol: Basic Aqueous Workup
-
Reaction Quench: Once your reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O). This ensures your product remains in the organic phase.
-
First Wash (Water): Transfer the diluted mixture to a separatory funnel and wash with deionized water. This initial wash removes highly water-soluble components, such as certain salts or polar solvents like DMF.
-
Basic Wash: Drain the aqueous layer and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) solution of potassium carbonate (K₂CO₃).[5]
-
Expert Insight: NaHCO₃ is generally preferred as it is a weaker base and less likely to cause unwanted side reactions with sensitive functional groups on your product. The formation of CO₂ gas (effervescence) is a visual indicator that the base is neutralizing the acid. Be sure to vent the separatory funnel frequently.
-
-
Repeat Basic Wash: Perform the basic wash 1-2 more times, or until no more effervescence is observed.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break up any emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous salt, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your crude product, now free of the sulfinic acid byproduct.[6]
Q2: I've performed a basic workup, but my product is still impure. What are the likely remaining impurities and what is the next step?
Answer: After an aqueous workup, remaining impurities are typically organic-soluble and have polarities similar to your desired product. Common culprits include:
-
Unreacted TosMIC or its derivatives: These are often crystalline solids.
-
Intermediate species: In some cases, reaction intermediates, like the initial oxazoline adduct in an oxazole synthesis, may persist if the elimination of the tosyl group is incomplete.[6][7]
-
Non-polar byproducts: Formed from side reactions of the starting materials.
Next Step: Purification by Column Chromatography
Flash column chromatography is the standard and most powerful method for separating compounds with different polarities.[5][8][9]
General Protocol for Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should give your desired product an Rf (retention factor) value of approximately 0.2-0.4 and show good separation from all impurities. Common solvent systems include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or DCM).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (like DCM). If solubility is an issue, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column by allowing the eluent to flow through the silica gel, collecting fractions. Monitor the separation by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Impurity Type | Typical Polarity | Chromatography Elution Profile |
| Non-polar byproducts | Low | Elutes early (high Rf) |
| Desired Product | Medium | Elutes at target Rf |
| Unreacted TosMIC | Medium-High | May co-elute or elute later than product |
| Oxazoline Intermediates | High | Elutes later (low Rf) |
Q3: My final product is a solid. Can I use recrystallization for purification?
Answer: Yes, recrystallization is an excellent and often preferred method for purifying solid compounds, capable of yielding material of very high purity.[5][10] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
Core Strategy: Dissolve in Hot Solvent, Crystallize in Cold
The goal is to find a solvent that dissolves your product well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[10]
Step-by-Step Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating. An ideal solvent will exhibit the properties described above.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent, bring the mixture to a boil (using a hot plate), and continue adding small portions of the hot solvent until the solid just dissolves. Adding too much solvent will prevent or reduce crystal formation upon cooling.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or air-dry them to remove all traces of solvent.
Frequently Asked Questions (FAQs)
Q: What is the primary byproduct of a van Leusen reaction and why does it form?
A: The primary byproduct is p-toluenesulfinic acid (or its salt). In heterocycle syntheses like the van Leusen oxazole or imidazole reactions, the tosyl group (p-toluenesulfonyl) acts as both an activating group for the adjacent methylene and as a good leaving group.[11] The final step of the reaction mechanism is the base-promoted elimination of this group from an intermediate (e.g., an oxazoline or imidazoline), which leads to the formation of the aromatic heterocycle and releases p-toluenesulfinic acid.[3][4][12]
Q: Can I avoid difficult purifications from the start?
A: Yes, modifying the synthetic strategy can significantly simplify purification. One highly effective approach is to use polymer-supported reagents.
-
Solid-Phase TosMIC: Using a TosMIC reagent bound to a polymer resin (e.g., ROMPgel or Tentagel) means that the unreacted reagent and the resulting polymeric sulfinic acid byproduct can be removed by simple filtration at the end of the reaction.[1][8][9]
-
Resin-Bound Base: Alternatively, using a basic ion exchange resin (e.g., Ambersep 900 hydroxide) as the catalyst allows for the removal of both the base and the captured p-toluenesulfinic acid byproduct by filtration, often yielding products of high purity without the need for chromatography.[3]
Q: My reaction involves an alcohol solvent, and I'm seeing a persistent side product. What could it be?
A: When using primary alcohols like methanol or ethanol as a solvent or additive in TosMIC reactions with ketones or aldehydes, you can form a 4-alkoxy-2-oxazoline side product.[6][11] This occurs from the nucleophilic attack of the alcohol on an intermediate. While adding a small amount of alcohol (1-2 equivalents) can accelerate some TosMIC reactions, using it as the bulk solvent increases the likelihood of this side reaction.[11][12] If this is a problem, consider switching to an aprotic solvent like THF, DME, or DMF.
Visual Workflow and Diagrams
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial reaction outcome and the nature of the product.
Caption: Decision tree for selecting a purification strategy.
References
-
Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40, 5637-5638. [Link]
-
Barrett, A. G. M., et al. (2001). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 3(2), 271-3. [Link]
-
Barrett, A. G. M., et al. (2001). Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. PubMed, 3(2), 271-3. [Link]
-
Barrett, A. G. M., et al. (2001). Synthesis and Application of a ROMPgel Tosmic Reagent. American Chemical Society. [Link]
-
Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
PHYWE. Preparation of p-toluenesulfonic acid. [Link]
-
Wang, X., et al. (2022). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. RSC Publishing. [Link]
-
Whitmore, F. C., & Hamilton, F. H. (1922). Sodium p-Toluenesulfinate. Organic Syntheses, 2, 89. [Link]
-
Girolami Group. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multicomponent Reactions. [Link]
-
Varsal Chemical. (2020). TosMIC Whitepaper. [Link]
-
Aderohunmu, D. V., et al. (2019). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information: Synthesis. [Link]
-
Organic Syntheses Procedure. α-TOSYLBENZYL ISOCYANIDE. [Link]
-
ResearchGate. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents? [Link]
-
Organic Syntheses Procedure. Anisylsulfanylmethylisocyanide. [Link]
-
Aderohunmu, D. V., et al. (2019). (PDF) TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. [Link]
-
van Leusen, D., & van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization - Single Solvent. [Link]
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Home Page [chem.ualberta.ca]
- 11. Van Leusen Reaction [organic-chemistry.org]
- 12. varsal.com [varsal.com]
Technical Support Center: 1-Isopropyl-1-tosylmethyl isocyanide (iso-Pr-TosMIC) Reactions
Welcome to the technical support center for α-substituted TosMIC reagents. This guide provides in-depth technical information, troubleshooting advice, and field-proven protocols for researchers, chemists, and drug development professionals working with 1-isopropyl-1-tosylmethyl isocyanide (iso-Pr-TosMIC). The choice of base is the single most critical parameter dictating the outcome of your reaction, and this document is structured to clarify the causality behind this choice.
Introduction: The Critical Role of Structure and Base Selection
This compound belongs to the versatile class of α-substituted p-toluenesulfonylmethyl isocyanide (TosMIC) reagents. The parent TosMIC is a cornerstone of modern organic synthesis, celebrated for its role in the Van Leusen reaction to form nitriles, oxazoles, and imidazoles.[1][2][3] The core reactivity of these compounds stems from a unique trifecta of functional groups: the isocyanide, the tosyl group, and the acidic α-carbon bridging them.[4][5]
The introduction of an isopropyl group at the α-position, as in iso-Pr-TosMIC, introduces significant steric bulk. This structural change does not fundamentally alter the possible reaction pathways but profoundly influences the reaction kinetics and the optimal conditions required. Consequently, the selection of an appropriate base becomes even more critical than with the unsubstituted TosMIC. The base is not merely a proton abstractor; it is the primary determinant of the reaction's success, yield, and selectivity.
Core Principles: How Base Choice Dictates Reaction Pathways
The foundational step in all TosMIC-based reactions is the deprotonation of the α-carbon to form a reactive carbanion.[6][7] The properties of the chosen base—its strength (pKa), steric bulk, and the nature of its counter-ion—directly influence the rate of this deprotonation and the subsequent nucleophilic attack on an electrophile (e.g., a ketone or aldehyde).
Key Base Categories and Their Impact:
-
Alkoxide Bases (e.g., Potassium tert-butoxide, t-BuOK): These are strong, non-nucleophilic bases ideal for generating the TosMIC anion for reactions with ketones, especially in the classic Van Leusen nitrile synthesis.[6][8] The bulky tert-butoxide anion is less likely to engage in side reactions. Its high basicity ensures rapid and complete deprotonation, even with the sterically hindered iso-Pr-TosMIC.[9]
-
Organolithium Reagents (e.g., n-Butyllithium, n-BuLi): As exceptionally strong bases, organolithiums can also deprotonate TosMIC derivatives. However, their high reactivity can sometimes lead to undesired side reactions or reaction with the solvent (e.g., THF).[10] They are often reserved for less acidic substrates or when alkoxides fail. The combination of n-BuLi with t-BuOK can form a "superbase" capable of deprotonating even very weak carbon acids.[11][12]
-
Inorganic Bases (e.g., Potassium Carbonate, K₂CO₃): Milder bases like K₂CO₃ are typically employed in the synthesis of five-membered heterocycles like oxazoles and imidazoles from aldehydes or imines, respectively.[4][13] For the more sterically demanding iso-Pr-TosMIC, these weaker bases may result in sluggish or incomplete reactions, requiring elevated temperatures.
The interplay between the base, the sterically hindered iso-Pr-TosMIC, and the electrophile determines the reaction's outcome. A strong, bulky base is generally required to efficiently generate the nucleophile, which then proceeds through a well-defined mechanistic pathway.
Visualizing the Initial Reaction Step
The following diagram illustrates the critical first step: the base-mediated deprotonation of iso-Pr-TosMIC to form the key reactive intermediate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound in a practical question-and-answer format.
Q1: My nitrile synthesis from a ketone is showing low conversion or failing completely. What is the most likely cause?
A1: This is a classic issue often tied directly to the base.
-
Insufficient Base Strength: The isopropyl group increases the steric hindrance around the acidic proton. A base that works for unsubstituted TosMIC, like K₂CO₃, may be too weak here. The most reliable choice for nitrile synthesis from ketones is a strong alkoxide base like potassium tert-butoxide (t-BuOK) .[6][13]
-
Poor Base Quality: t-BuOK is highly hygroscopic. Old or improperly stored t-BuOK will be partially hydrolyzed to tert-butanol and KOH, significantly reducing its basicity. Always use a fresh bottle or a freshly sublimed batch of t-BuOK.
-
Reaction Temperature: The initial deprotonation and addition to the ketone should be performed at low temperatures (e.g., -60 °C to -78 °C) to control the reaction and prevent side reactions.[6][8] Subsequently, the reaction often requires warming and refluxing to drive the elimination and final product formation.[6]
-
Solvent Choice: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are essential.[7] Protic solvents will quench the base and the TosMIC anion.
Q2: I am observing the formation of a dimer byproduct. How can I prevent this?
A2: Dimerization of TosMIC can occur under basic conditions, especially if the electrophile (your ketone) is added too slowly or is unreactive. This side reaction is more prevalent when there is an excess of the TosMIC anion relative to the ketone.
-
Control Stoichiometry: Using an excess of base can sometimes suppress dimer formation.[7] A common strategy is to use a ratio of TosMIC to base of approximately 1:2.[14]
-
Reverse Addition: Try adding the TosMIC solution slowly to a mixture of the base and the ketone in THF at low temperature. This ensures that the generated TosMIC anion reacts with the ketone immediately, minimizing its concentration and the chance for self-condensation.
Q3: Which base is recommended for reacting iso-Pr-TosMIC with a sterically hindered ketone?
A3: This scenario presents a significant steric challenge.
-
Primary Choice (t-BuOK): Potassium tert-butoxide remains the base of choice. Its steric bulk prevents it from acting as a nucleophile, and its strength is sufficient for the deprotonation.[9] You may need to use a larger excess of both the base and iso-Pr-TosMIC and extend the reaction times.
-
Alternative (Schlosser's Base): For extremely challenging cases, a "superbase" like a Schlosser's base (a mixture of n-BuLi and t-BuOK) can be employed.[11][12] This reagent is significantly more reactive and can deprotonate substrates that are resistant to t-BuOK alone. However, it must be handled with extreme care under strictly anhydrous and inert conditions.
Q4: Can I use sodium hydride (NaH) as the base?
A4: Yes, NaH is a strong, non-nucleophilic base that can be used for TosMIC reactions.[4] However, it suffers from two practical drawbacks compared to t-BuOK:
-
Heterogeneity: NaH is insoluble in most organic solvents, leading to a heterogeneous reaction. This can result in slower and sometimes inconsistent deprotonation rates.
-
Reactivity: Commercial NaH is often sold as a dispersion in mineral oil, which must be thoroughly washed away with a dry solvent (like hexane) before use. Any residual oil can interfere with the reaction. While effective, t-BuOK is generally more convenient due to its solubility in THF.
Summary of Base Selection for Key Transformations
| Desired Transformation | Recommended Base | Key Considerations |
| Nitrile Synthesis (from Ketone) | Potassium tert-butoxide (t-BuOK) | Use fresh, anhydrous base. Low initial temperature is critical.[15] |
| Oxazole Synthesis (from Aldehyde) | Potassium Carbonate (K₂CO₃) | Milder conditions are needed. May require heat due to steric hindrance of iso-Pr-TosMIC.[13] |
| Imidazole Synthesis (from Imine) | Potassium Carbonate (K₂CO₃) or DBU | Similar to oxazole synthesis; base choice depends on imine reactivity.[4][13] |
| Reaction with Hindered Substrates | t-BuOK or n-BuLi/t-BuOK | May require excess reagents and longer reaction times.[16] |
Experimental Protocol: Synthesis of an α,α-Disubstituted Nitrile
This protocol describes a general procedure for the Van Leusen reaction between a ketone and this compound using potassium tert-butoxide.
Materials:
-
This compound (iso-Pr-TosMIC)
-
Ketone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Standard workup and purification reagents
Workflow Diagram:
Procedure:
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Base Suspension: Under a positive pressure of inert gas, charge the flask with potassium tert-butoxide (2.5 equivalents) and anhydrous THF.
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the cold t-BuOK suspension over 10-15 minutes.
-
Anion Formation: Allow the mixture to stir at -78 °C for an additional 20 minutes. The formation of the anion usually results in a color change.
-
Ketone Addition: Dissolve the ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow it to warm slowly to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Elimination Step: Once the addition is complete (as indicated by TLC), carefully add methanol (approx. 10 equivalents) to the mixture. Equip the flask with a reflux condenser and heat the reaction to reflux for 1-2 hours to facilitate the elimination of the tosyl group and formation of the nitrile.[6][15]
-
Workup: Cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired α,α-disubstituted nitrile.
References
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen Reaction. SynArchive. [Link]
-
TosMIC Whitepaper. Varsal Chemical. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC) as a Sulfonylating Agent in Reactions with alpha-Bromo Carbonyl Compounds. ResearchGate. [Link]
-
Van Leusen Reaction. YouTube. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
A continuous flow approach to the Van Leusen reaction. Reaction Chemistry & Engineering. [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. [Link]
-
This compound | 58379-84-3. J&K Scientific. [Link]
-
Butyllithium–Potassium tert-Butoxide Original Commentary First Update. ResearchGate. [Link]
-
Potassium ter-butoxide vs. n-Butyl-Lithium? Reddit. [Link]
-
A Direct and Efficient Synthetic Method for Nitriles from Ketones. ResearchGate. [Link]
-
One-Pot Synthesis of Isocyanides from Alcohols. Organic Chemistry Portal. [Link]
-
organolithium reagents 1. Harvard University Department of Chemistry and Chemical Biology. [Link]
-
Isocyanide. Wikipedia. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 5. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. varsal.com [varsal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sarchemlabs.com [sarchemlabs.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Van Leusen Reaction [organic-chemistry.org]
- 16. TosMIC - Enamine [enamine.net]
Technical Support Center: Temperature Control in Reactions Involving 1-Isopropyl-1-tosylmethyl isocyanide
Welcome to the Technical Support Center for 1-Isopropyl-1-tosylmethyl isocyanide (i-Pr-TosMIC). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on managing temperature-critical reactions involving this versatile reagent. Drawing from extensive experience with its parent compound, tosylmethyl isocyanide (TosMIC), this guide offers practical solutions to common challenges, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of this compound?
A1: this compound, like its parent compound TosMIC, is a stable solid that can typically be stored at room temperature without decomposition.[1][2][3][4] However, thermal stability becomes a critical factor during reactions, especially under basic conditions or at elevated temperatures. While specific decomposition data for the isopropyl derivative is not widely published, analogous α-substituted isocyanides can be thermally unstable at temperatures exceeding 80°C.[5] Therefore, careful temperature control is paramount for successful synthesis.
Q2: Why is low-temperature addition of reagents often recommended in i-Pr-TosMIC reactions?
A2: The initial step in many reactions involving i-Pr-TosMIC is the deprotonation of the α-carbon by a strong base. This is a highly exothermic process. Adding the base or the i-Pr-TosMIC solution at low temperatures (e.g., -70°C to -20°C) is crucial to dissipate the heat generated and prevent uncontrolled temperature spikes.[6][7] This control is essential for several reasons:
-
Minimizing Side Reactions: Uncontrolled exotherms can lead to side reactions such as dimerization of the reagent or degradation of starting materials and products.[6]
-
Ensuring Selective Deprotonation: Gradual, low-temperature addition ensures that the deprotonation occurs cleanly, forming the desired carbanion intermediate.
-
Improving Safety: For larger-scale reactions, controlling the exotherm is a critical safety measure to prevent runaway reactions.
Q3: My reaction is sluggish or stalls after the initial low-temperature addition. What should I do?
A3: It is common for reactions with i-Pr-TosMIC to require warming to proceed to completion after the initial controlled addition. Many protocols involve a low-temperature addition followed by a gradual warming to room temperature or even heating to reflux.[6][7][8] If your reaction is stalling, consider the following:
-
Gradual Warming: Allow the reaction to slowly warm to room temperature and monitor its progress using an appropriate technique like TLC or LC-MS.
-
Gentle Heating: If warming to room temperature is insufficient, gentle heating (e.g., to 40-50°C) may be necessary to drive the reaction forward, particularly for less reactive substrates.[9]
-
Refluxing: Some reactions, such as certain oxazole or nitrile syntheses, may require heating to reflux for several hours to achieve full conversion.[7][8][9] Always monitor the reaction to avoid product degradation at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Yield in Van Leusen-type Reactions (Nitrile, Oxazole, or Pyrrole Synthesis)
Q: I am experiencing low yields in my reaction to synthesize a nitrile from a ketone using i-Pr-TosMIC. What are the likely temperature-related causes?
A: Low yields in these reactions are frequently linked to improper temperature management. Here’s a systematic approach to troubleshooting:
-
Problem: Uncontrolled Exotherm During Base Addition.
-
Causality: Rapid addition of a strong base like potassium tert-butoxide (t-BuOK) to i-Pr-TosMIC can cause a localized temperature increase, leading to reagent decomposition or unwanted side reactions before the ketone is added.
-
Solution: Pre-cool the i-Pr-TosMIC solution to a low temperature (e.g., -60°C) before slowly adding the base.[8] Ensure efficient stirring to dissipate heat. The workflow below illustrates this controlled addition process.
-
Experimental Workflow: Controlled Deprotonation and Addition
Caption: Impact of temperature on i-Pr-TosMIC reaction outcomes.
Summary of Recommended Temperature Parameters
The optimal temperature profile for a reaction involving i-Pr-TosMIC is highly dependent on the specific transformation, substrate, and base used. The following table provides general guidelines based on established protocols for the parent TosMIC reagent.
| Reaction Type | Substrate | Typical Base | Initial Addition Temp. | Reaction Temp. | Reference(s) |
| Reductive Cyanation | Ketone | t-BuOK | -60°C to -20°C | 0°C to 50°C | [7] |
| Reductive Cyanation | Aldehyde | t-BuOK | -50°C to -20°C | Reflux (after MeOH addition) | [7][8] |
| Oxazole Synthesis | Aldehyde | K₂CO₃ | Room Temperature | Reflux (in MeOH) | [7] |
| Oxazole Synthesis (Microwave) | Aldehyde | K₃PO₄ | N/A | 60°C to 65°C | [10][11] |
| Pyrrole Synthesis | Michael Acceptor | NaH, KOH | 0°C to Room Temp. | Room Temperature | [12][13] |
Detailed Experimental Protocol
Protocol: Reductive Cyanation of an Aldehyde using i-Pr-TosMIC
This protocol is adapted from established procedures for TosMIC and should be optimized for your specific substrate. [7][8] Materials:
-
This compound (i-Pr-TosMIC)
-
Aldehyde
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.
-
Reagent Preparation:
-
In the reaction flask, dissolve i-Pr-TosMIC (1.1 equivalents) in anhydrous THF.
-
In a separate flask, prepare a solution of the aldehyde (1.0 equivalent) in anhydrous THF.
-
Prepare a suspension of t-BuOK (2.2 equivalents) in anhydrous THF.
-
-
Initial Reaction:
-
Cool the i-Pr-TosMIC solution to -50°C using a dry ice/acetone bath.
-
Slowly add the t-BuOK suspension to the i-Pr-TosMIC solution via cannula or dropping funnel, ensuring the internal temperature does not rise above -45°C.
-
Stir the resulting mixture at -50°C for 15 minutes.
-
Add the aldehyde solution dropwise over 20-30 minutes, maintaining the temperature below -45°C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
-
Reaction Completion:
-
Add anhydrous MeOH (5-10 equivalents) to the reaction mixture.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the intermediate is fully consumed (typically 2-4 hours).
-
-
Work-up:
-
Cool the reaction to room temperature and quench by carefully adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. ResearchGate. Available at: [Link]
-
TosMIC Whitepaper. Varsal Chemical. Available at: [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. National Institutes of Health. Available at: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Thieme Chemistry. Available at: [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. National Institutes of Health. Available at: [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. PubMed. Available at: [Link]
-
TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. Available at: [Link]
-
Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. ResearchGate. Available at: [Link]
-
Van Leusen Reaction. Name-Reaction.com. Available at: [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. Available at: [Link]
-
A cyanide-free synthesis of nitriles exploiting flow chemistry. Royal Society of Chemistry. Available at: [Link]
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions. Available at: [Link]
-
A Van Leusen deprotection-cyclization strategy as a fast entry into two imidazoquinoxaline families. National Institutes of Health. Available at: [Link]
-
A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing. Available at: [Link]
-
Can anybody tell me the best way to synthesise substituted tosmic reagents? ResearchGate. Available at: [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]
-
TosMIC. Wikipedia. Available at: [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. Available at: [Link]
-
Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. Available at: [Link]
-
The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters. Available at: [Link]
-
Tosylmethyl isocyanide | C9H9NO2S | CID 161915. PubChem. Available at: [Link]
Sources
- 1. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. varsal.com [varsal.com]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with 1-Isopropyl-1-tosylmethyl isocyanide
Welcome to the technical support center for 1-Isopropyl-1-tosylmethyl isocyanide (iso-TosMIC). This resource is tailored for researchers, scientists, and drug development professionals who encounter challenges with sterically demanding syntheses. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of using iso-TosMIC, a specialized reagent designed to overcome the limitations of standard p-toluenesulfonylmethyl isocyanide (TosMIC) in reactions with bulky substrates.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and unique advantages of this compound.
Q1: What is this compound and how does it differ from standard TosMIC?
A1: this compound, or iso-TosMIC, is a derivative of the versatile synthetic reagent TosMIC.[1][2][3][4] The key difference is the presence of an isopropyl group on the α-carbon, the carbon atom situated between the isocyanide and the tosyl group. This substitution is critical for reactions involving sterically hindered ketones and aldehydes. The bulky isopropyl group can promote specific stereochemical outcomes and enhance reactivity in cases where the parent TosMIC fails or provides low yields due to steric clash.[5][6]
Q2: What is the primary mechanism through which iso-TosMIC facilitates reactions with sterically hindered substrates?
A2: The core reactivity of iso-TosMIC, like TosMIC, stems from the acidity of the α-proton, the unique properties of the isocyanide group, and the tosyl group's function as an excellent leaving group.[1][7][8] In the presence of a strong base, iso-TosMIC is deprotonated to form a carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of even highly hindered ketones or aldehydes. The subsequent steps of the reaction, such as in the Van Leusen reaction for nitrile synthesis, involve intramolecular cyclization and elimination of the tosyl group.[8][9][10] The isopropyl group, while bulky, is positioned to influence the trajectory of the nucleophilic attack and subsequent intramolecular rearrangements, often leading to successful product formation where less substituted reagents fail.
Q3: What are the key safety and handling precautions for iso-TosMIC?
A3: Iso-TosMIC is a stable, colorless solid that can typically be stored at room temperature.[2][3] However, like all isocyanides, it should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation to the eyes, skin, and respiratory tract.[4][11] It is crucial to use anhydrous solvents and reagents in reactions involving iso-TosMIC to prevent hydrolysis and ensure optimal reactivity.[11]
Part 2: Troubleshooting Guides for Sterically Demanding Reactions
This section provides detailed guidance for overcoming common issues encountered during the application of iso-TosMIC in the synthesis of sterically hindered molecules.
Issue 1: Low or No Yield in Nitrile Synthesis from a Hindered Ketone (Van Leusen Reaction)
Q: My attempt to synthesize a nitrile from a highly substituted, sterically hindered ketone using iso-TosMIC resulted in a very low yield, with most of the starting material recovered. What are the likely causes and how can I optimize the reaction?
A: This is a common challenge when dealing with exceptionally bulky substrates. The low reactivity can stem from several factors, each requiring a specific adjustment to the protocol.
Troubleshooting Steps:
-
Base Selection is Critical: The choice of base is paramount for efficient deprotonation of iso-TosMIC without interfering with the subsequent steps.
-
Initial Choice: Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base that is often effective.
-
Troubleshooting: If t-BuOK is insufficient, a stronger base like sodium hydride (NaH) or n-butyllithium (n-BuLi) may be necessary.[7] However, be mindful that n-BuLi can sometimes lead to side reactions due to its nucleophilicity.[7][12]
-
-
Solvent Polarity and Aprotic Nature: The solvent must be anhydrous and capable of solvating the base and the intermediate species.
-
Common Solvents: Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are standard choices.
-
For Unreactive Ketones: For particularly stubborn reactions, switching to a more polar aprotic solvent like dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) can significantly increase the reaction rate, often in conjunction with elevated temperatures.[13]
-
-
Temperature Optimization: The reaction temperature profile is crucial for success.
-
Initial Addition: The deprotonation of iso-TosMIC and its initial addition to the ketone should be performed at low temperatures (e.g., -78 °C to -20 °C) to control the reaction and minimize side products.
-
Reaction Progression: After the initial addition, the reaction may require gradual warming to room temperature or even reflux to drive it to completion, especially with hindered substrates.[1]
-
-
Stoichiometry: The ratio of iso-TosMIC to the base can influence the outcome.
| Parameter | Standard Condition | Troubleshooting for Hindered Substrates | Rationale |
| Base | t-BuOK | NaH, n-BuLi | A stronger base is needed to efficiently deprotonate iso-TosMIC and drive the reaction with a less reactive ketone.[7][15] |
| Solvent | THF, DME | DMSO, HMPA | A more polar aprotic solvent can enhance the solubility and reactivity of the reagents, especially at higher temperatures.[13] |
| Temperature | -78 °C to RT | RT to Reflux (after initial low-temp addition) | Increased thermal energy is required to overcome the high activation barrier associated with sterically hindered substrates.[1] |
| Stoichiometry | 1:1.1 (iso-TosMIC:Base) | 1:2 (iso-TosMIC:Base) | An excess of base can prevent the dimerization of the reagent, a common side reaction.[11][14] |
Issue 2: Formation of an α,β-Unsaturated Formamide Instead of the Desired Ketone
Q: I am attempting a ketone synthesis via dialkylation of iso-TosMIC followed by hydrolysis, but I am isolating a significant amount of an α,β-unsaturated formamide. Why is this happening and how can I favor ketone formation?
A: The formation of an α,β-unsaturated formamide is a known side reaction pathway in TosMIC chemistry, arising from a Knoevenagel-type condensation.[1][7] This occurs when the intermediate adduct of iso-TosMIC and a carbonyl compound undergoes elimination before the second alkylation can take place.
Troubleshooting Steps:
-
Ensure Complete Dialkylation: The key is to ensure the second alkylation occurs efficiently before any elimination pathway can take over.
-
Stronger Base/Higher Temperature: After the first alkylation, a second deprotonation is necessary. Using a sufficiently strong base and potentially a higher temperature for the second alkylation step can favor the desired dialkylated product.
-
Reactive Alkylating Agent: Employing a more reactive alkylating agent for the second step (e.g., an alkyl iodide instead of a bromide or chloride) can accelerate the reaction.
-
-
Hydrolysis Conditions: The conditions for the final hydrolysis step are critical for converting the dialkylated intermediate to the ketone.
-
Acidic Hydrolysis: The hydrolysis of the dialkylated iso-TosMIC intermediate to the corresponding ketone is typically achieved under acidic conditions.[1] This is often carried out using aqueous acid, sometimes with a co-solvent to aid solubility.[7]
-
Avoid Basic/Neutral Conditions: Attempting hydrolysis under neutral or basic conditions is more likely to lead to other side products.
-
Part 3: Detailed Experimental Protocols & Visualizations
Protocol: Synthesis of a Hindered Nitrile via the Van Leusen Reaction
Objective: To synthesize a nitrile from a sterically hindered ketone using this compound.
Materials:
-
Sterically hindered ketone (1.0 eq)
-
This compound (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Methanol (2.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Under a nitrogen atmosphere, a solution of the sterically hindered ketone and this compound in anhydrous DME is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Base Addition: A solution of potassium tert-butoxide in anhydrous DME is added dropwise to the stirred ketone/iso-TosMIC solution over 20 minutes, maintaining the temperature at 0 °C.
-
Methanol Addition: After stirring for an additional 30 minutes at 0 °C, methanol is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone. For extremely hindered ketones, gentle heating (e.g., 40-50 °C) may be required.
-
Workup: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is then extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure nitrile.
Visualizations
Caption: Van Leusen reaction mechanism for nitrile synthesis.
Caption: Troubleshooting workflow for low-yield reactions.
References
-
A novel and convenient oxidation-controlled procedure for the synthesis of oxazolines from TosMIC and aldehydes in water – Anti biofilm activity. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. [Link]
-
Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). ACS Omega. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]
-
TosMIC Whitepaper. (n.d.). Varsal Chemical. Retrieved January 7, 2026, from [Link]
-
TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. (2019). RASAYAN Journal of Chemistry. [Link]
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). (2004). Organic Reactions. [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. (2024). Organic Process Research & Development. [Link]
-
Photoinduced rearrangement of vinyl tosylates to β-ketosulfones. (2020). Green Chemistry. [Link]
-
Van Leusen reaction. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Van Leusen Reaction. (n.d.). SynArchive. Retrieved January 7, 2026, from [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). Macmillan. [Link]
-
Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. (1977). The Journal of Organic Chemistry. [Link]
-
Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). Reaction Chemistry & Engineering. [Link]
-
α-TOSYLBENZYL ISOCYANIDE. (1998). Organic Syntheses. [Link]
-
TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. (2019). ResearchGate. Retrieved January 7, 2026, from [Link]
- Hydrolysis of vinyl ethers. (1950). Google Patents.
-
Steric Hindrance | Organic Chemistry. (2023). YouTube. Retrieved January 7, 2026, from [Link]
-
Synthesis of a-Halomethyl Ketones: Oxidative Hydrolysis of Vinyl Halides. (n.d.). ElectronicsAndBooks.com. Retrieved January 7, 2026, from [Link]
-
Steric hindrance. (2013). YouTube. Retrieved January 7, 2026, from [Link]
-
Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Tosylmethyl isocyanide. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. (2023). YouTube. Retrieved January 7, 2026, from [Link]
Sources
- 1. varsal.com [varsal.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of 1-Isopropyl-1-tosylmethyl isocyanide
Welcome to the dedicated technical support center for 1-Isopropyl-1-tosylmethyl isocyanide. This resource is crafted for our valued community of researchers, scientists, and professionals in drug development. Within this guide, you will find comprehensive troubleshooting protocols and frequently asked questions designed to address the specific challenges related to the stability and handling of this versatile reagent. Our aim is to empower you with the technical insights and practical solutions necessary to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound, an α-substituted derivative of the well-known Tosylmethyl isocyanide (TosMIC), is a powerful reagent in modern organic synthesis, particularly for the construction of sterically hindered nitriles and complex heterocyclic systems through reactions like the van Leusen reaction.[1][2] The introduction of the isopropyl group at the α-carbon, however, imparts unique steric and electronic properties that can influence its stability and reactivity, occasionally leading to decomposition if not handled with the requisite care. This guide will illuminate the primary decomposition pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields. What are the likely causes related to reagent stability?
A1: Low yields are frequently traced back to the decomposition of the isocyanide reagent. The two primary culprits are exposure to moisture and excessive heat. This compound is sensitive to hydrolysis, which can occur even with trace amounts of water in your solvents or on your glassware.[3] Additionally, like many of its α-substituted counterparts, it can be thermally unstable at elevated temperatures, generally above 80°C, with cautionary advice to maintain temperatures below 35-40°C for prolonged periods.[4][5]
Q2: I've noticed an unexpected byproduct in my reaction mixture. What could it be?
A2: The formation of byproducts often points to specific decomposition pathways. Under basic conditions, a common side reaction is the dimerization of the isocyanide reagent.[6] If your reaction involves an aldehyde, the formation of a 4-tosyloxazole derivative is a possibility, especially if reaction conditions are not optimized.[7] Hydrolysis will lead to the corresponding formamide, and in the presence of alcohols, you may observe the formation of alkoxy-oxazolines.[8]
Q3: What are the best practices for storing this compound?
A3: To ensure the longevity and reactivity of your reagent, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Refrigeration is recommended for long-term storage.
Q4: Can I use any base for reactions involving this reagent?
A4: The choice of base is critical. Strong, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are generally preferred.[6] The use of nucleophilic bases can lead to unwanted side reactions with the isocyanide functionality. The stoichiometry of the base should also be carefully controlled to prevent base-catalyzed decomposition.
In-Depth Troubleshooting Guides
Issue 1: Rapid Decomposition Upon Addition of Base
Symptoms:
-
A noticeable color change (often to a dark brown or black) upon addition of the base.
-
Gas evolution.
-
A significant exotherm.
-
Low to no yield of the desired product.
Root Cause Analysis:
This issue is often indicative of a rapid, uncontrolled decomposition of the this compound, which can be triggered by several factors:
-
Presence of Moisture: Trace amounts of water can react with the strong base, leading to the formation of hydroxide ions which can initiate hydrolysis of the isocyanide.
-
Reactive Impurities: The presence of acidic impurities in the reaction mixture can lead to unwanted side reactions.
-
Inappropriate Base or Solvent: A highly reactive base in a non-polar solvent might not be well-solvated, leading to localized "hot spots" of high reactivity.
Proposed Decomposition Pathway (Base-Catalyzed Hydrolysis):
Caption: Proposed pathway for base-catalyzed hydrolysis.
Corrective and Preventive Actions:
| Step | Action | Rationale |
| 1 | Ensure Anhydrous Conditions | Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use freshly distilled, anhydrous solvents. |
| 2 | Purify Starting Materials | If impurities are suspected in your other starting materials, purify them prior to the reaction. |
| 3 | Optimize Base Addition | Add the base slowly and at a low temperature (e.g., -78 °C) to control the exotherm and allow for proper mixing and solvation. |
| 4 | Solvent Choice | Use a polar aprotic solvent like THF or DME to ensure the base is well-solvated. |
Experimental Protocol: Rigorous Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, stirrer bar) in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a freshly distilled anhydrous solvent. For example, distill THF from sodium/benzophenone ketyl under a nitrogen atmosphere immediately before use.
-
Reagent Handling: Handle this compound and the strong base in a glovebox or under a positive pressure of an inert gas to minimize exposure to atmospheric moisture.
-
Reaction Execution:
-
Dissolve the substrate in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Cool the solution to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add a solution of the base in the same anhydrous solvent via a dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the base addition is complete, add a solution of this compound in the anhydrous solvent dropwise.
-
Issue 2: Thermal Decomposition During Reaction Work-up or Purification
Symptoms:
-
Discoloration of the product during solvent removal on a rotary evaporator.
-
Low recovery of the desired product after chromatography.
-
Presence of multiple, difficult-to-separate impurities.
Root Cause Analysis:
As previously mentioned, α-substituted TosMIC derivatives can be thermally labile.[4] The isopropyl group, while sterically bulky, does not significantly alter the electronic properties that contribute to this instability. The primary concern is the cleavage of the C-S bond and potential rearrangement of the isocyanide moiety.
Proposed High-Level Thermal Decomposition Pathway:
Caption: Proposed high-level thermal decomposition pathway.
Corrective and Preventive Actions:
| Step | Action | Rationale |
| 1 | Low-Temperature Work-up | When quenching the reaction, do so at a low temperature before allowing it to warm to room temperature. |
| 2 | Avoid High Temperatures During Solvent Removal | Use a rotary evaporator with a water bath temperature no higher than 30-35°C. It is better to remove the solvent slowly at a lower temperature than quickly at a higher one. |
| 3 | Optimize Purification | If performing column chromatography, do not let the column run dry and avoid excessive heat generation from the solvent-silica gel interaction. Consider using a flash chromatography system with good cooling. |
| 4 | Minimize Time in Solution | Once the reaction is complete, proceed with the work-up and purification as efficiently as possible to minimize the time the product spends in solution, where it may be more prone to decomposition. |
Data Summary Table
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | Minimizes thermal decomposition over time. |
| Reaction Temperature | -78 °C to RT (Substrate dependent) | Controls exotherm and minimizes side reactions. Avoid prolonged heating >35-40°C.[4] |
| Recommended Bases | t-BuOK, NaH, KHMDS | Strong, non-nucleophilic bases are required for deprotonation without side reactions.[6] |
| Recommended Solvents | Anhydrous THF, DME, Et₂O | Polar aprotic solvents that are easily dried and can solvate the base. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture-induced decomposition. |
By adhering to these guidelines and understanding the inherent reactivity of this compound, researchers can significantly improve the success rate of their synthetic endeavors and ensure the integrity of their results.
References
- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Highlights.
- García-García, P., et al. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
-
Chemistry Stack Exchange. (2021). Why doesn't hydrolysis of isocyanides take place in basic medium?. [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. [Link]
- Lherbet, C., et al. (2019). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters.
-
Wikipedia. (n.d.). TosMIC. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. [Link]
- Harris, J. M., et al. (1990). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. Journal of Polymer Science: Polymer Chemistry Edition.
- Palakodety, R. K., & Sekhar, E. R. (2008). p-Toluenesulfonylmethyl Isocyanide (TosMIC).
- Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering.
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. [Link]
- Singh, M. S., & Singh, A. K. (2017). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Current Organic Synthesis.
- Harris, J. M., et al. (1990). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. Journal of Polymer Science Part A: Polymer Chemistry.
- Li, G., et al. (2000). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Yodov, J. S., et al. (1988).
- Sisko, J., et al. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure.
- Wang, C., et al. (2010).
- Ramaswamy, S., & Prakash, G. K. S. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Journal of Physical Organic Chemistry.
- Kimura, M., & Shirai, H. (2009). Syntheses and Functional Properties of Phthalocyanines.
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Van Leusen Reaction [organic-chemistry.org]
Troubleshooting low conversion rates in TosMIC-mediated reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to troubleshooting low conversion rates in reactions mediated by tosylmethyl isocyanide (TosMIC). As a Senior Application Scientist, I understand that while TosMIC is a remarkably versatile reagent for constructing a variety of heterocyles and functional groups, achieving high yields can sometimes be challenging.[1][2][3][4] This guide is structured in a practical question-and-answer format to directly address common issues encountered in the lab. We will delve into the causality behind these challenges and provide actionable, field-proven solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield in Van Leusen Nitrile Synthesis from Ketones
Question: I am attempting to convert a ketone to a nitrile using TosMIC and potassium tert-butoxide (t-BuOK), but I'm observing very low conversion to my desired product. What are the likely causes and how can I improve my yield?
Answer: The Van Leusen nitrile synthesis is a powerful transformation, but its success hinges on several critical parameters.[5][6][7] Low yields often stem from issues with reagents, reaction conditions, or competing side reactions. Let's break down the troubleshooting process systematically.
1. Reagent Quality and Handling:
-
TosMIC Purity: Ensure your TosMIC is a pure, colorless solid.[2][3] It is sensitive to moisture and should be stored in a desiccator.[8] Impurities such as p-toluenesulfinic acid can consume the base, reducing its effective concentration for the deprotonation of TosMIC.[9]
-
Base Activity: Use a fresh, high-purity strong base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH).[8][10] Older or improperly stored bases can lose their activity, leading to incomplete deprotonation of TosMIC.
-
Anhydrous Conditions: The reaction is highly sensitive to water. Traces of moisture will quench the strong base and can hydrolyze the isocyanide group.[8] Always use freshly dried solvents, such as THF or DME, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[8][9]
2. Reaction Conditions:
-
Temperature Control: The initial addition of the base to the TosMIC and ketone mixture is often exothermic. Performing this step at low temperatures (e.g., -60°C to -20°C) can help control the reaction and prevent unwanted side reactions.[8][11] After the initial addition, the reaction may require warming to room temperature or even reflux to drive it to completion, especially for less reactive ketones.[8][9][12]
-
Stoichiometry: The ratio of reactants is crucial. An excess of base is often employed to suppress the self-condensation or dimerization of TosMIC.[8] A common starting point is a TosMIC to base ratio of 1:2.[8]
-
Addition of an Alcohol: The addition of a primary alcohol, like methanol or ethanol (typically 1-2 equivalents), can significantly accelerate the deformylation step of the ketimine intermediate, leading to the final nitrile product.[5][9] However, using a large excess of the alcohol can promote the formation of a 4-alkoxy-2-oxazoline byproduct, so the amount should be carefully controlled.[5]
Troubleshooting Workflow for Low Nitrile Yield
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 4. TosMIC - Enamine [enamine.net]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. varsal.com [varsal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 12. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Isopropyl-1-tosylmethyl isocyanide
Welcome to the Technical Support Center for optimizing reactions involving 1-Isopropyl-1-tosylmethyl isocyanide (i-Pr-TosMIC). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and outcomes of their chemical syntheses. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter.
I. Understanding the Role of the Catalyst
Catalysts play a pivotal role in reactions with i-Pr-TosMIC by lowering the activation energy and facilitating the desired chemical transformations. The choice and concentration of the catalyst can significantly impact reaction rates, yields, and the formation of byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with i-Pr-TosMIC?
A1: The selection of a catalyst is highly dependent on the specific reaction being performed. For instance, in the van Leusen reaction, which converts ketones to nitriles, strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are commonly employed to deprotonate the acidic α-carbon of TosMIC.[2][3] In other transformations, such as cycloadditions or insertions, transition metal catalysts, particularly those based on silver (Ag) or copper (Cu), are frequently utilized.[4][5] Lewis acids can also be effective in certain contexts.[6]
Q2: How does catalyst loading affect the reaction outcome?
A2: Catalyst loading is a critical parameter that requires careful optimization. Insufficient catalyst can lead to slow or incomplete reactions, while excessive amounts can promote undesired side reactions, increase costs, and complicate purification.[7] The optimal catalyst loading balances reaction rate and selectivity to achieve the highest possible yield of the desired product.[8]
Q3: Can i-Pr-TosMIC itself act as a catalyst or ligand?
A3: Interestingly, yes. In some silver-catalyzed reactions, it has been observed that TosMIC can play a dual role, acting as both a reactant and a ligand for the silver catalyst.[4][5] This highlights the complex and versatile nature of this reagent in organic synthesis.
Troubleshooting Guide: Catalyst-Related Issues
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive or insufficient catalyst. | Verify the activity of your catalyst; if it's old or has been improperly stored, use a fresh batch. Systematically increase the catalyst loading in small increments (e.g., 2-5 mol%) to find the optimal concentration.[9] |
| Formation of multiple byproducts | Catalyst loading is too high, or the wrong type of catalyst is being used. | Reduce the catalyst loading to minimize side reactions.[10] If issues persist, screen a panel of different catalysts (e.g., various bases, Lewis acids, or transition metal complexes) to identify one with higher selectivity for the desired transformation.[6] |
| Reaction is too fast or exothermic | Excessive catalyst loading leading to a runaway reaction. | Decrease the catalyst concentration. Consider adding the catalyst portion-wise or as a solution over a period of time to better control the reaction rate and temperature.[9][10] |
| Inconsistent results between batches | Inconsistent catalyst activity or inaccurate measurement of catalyst. | Ensure the catalyst is stored under inert and anhydrous conditions to maintain its activity. Use precise weighing techniques for catalyst addition. For very small quantities, preparing a stock solution can improve accuracy. |
II. Experimental Workflow for Catalyst Optimization
A systematic approach is crucial for efficiently determining the optimal catalyst loading for your specific reaction. The following workflow provides a structured method for this process.
Step-by-Step Protocol for Catalyst Screening and Optimization
-
Literature Review and Initial Catalyst Selection:
-
Begin by reviewing the literature for similar reactions involving TosMIC or its derivatives to identify promising catalyst candidates and typical loading ranges.
-
-
Small-Scale Screening:
-
Set up a series of small-scale reactions (e.g., 0.1 to 0.5 mmol) to screen the selected catalysts at a standard loading (e.g., 10 mol%).
-
Ensure all other reaction parameters (temperature, solvent, concentration, stoichiometry) are kept constant.
-
Monitor the reactions by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to assess conversion and byproduct formation.
-
-
Optimization of Catalyst Loading:
-
Once the most promising catalyst has been identified, perform a series of reactions varying the catalyst loading (e.g., 1, 5, 10, 15, and 20 mol%).[8]
-
Analyze the yield and purity of the product for each loading to determine the optimal concentration.
-
-
Solvent and Temperature Effects:
-
With the optimized catalyst and loading, investigate the influence of different solvents and reaction temperatures, as these can also significantly affect catalyst performance.
-
Caption: A workflow diagram for systematic catalyst optimization.
III. Advanced Troubleshooting
Even with a well-defined protocol, unexpected issues can arise. This section addresses more complex problems you might encounter.
Frequently Asked Questions (FAQs)
Q4: My reaction is very sensitive to air and moisture. How does this affect catalyst performance?
A4: Many catalysts, especially organometallic reagents and strong bases, are sensitive to air and moisture. Water can react with the catalyst, deactivating it, or with the isocyanide itself, leading to byproducts.[9][10] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q5: The reaction works well on a small scale, but the yield drops upon scale-up. What could be the cause?
A5: Scale-up issues are common and can often be traced back to inefficient mixing or heat transfer. An exothermic reaction that is well-controlled in a small flask can overheat in a larger reactor, leading to byproduct formation.[10] Ensure efficient stirring and consider slower addition of reagents or improved cooling on a larger scale.
Q6: I am observing the formation of aza-fulvenes as a major byproduct. How can I suppress this?
A6: The formation of aza-fulvenes can sometimes occur in TosMIC reactions. This is often influenced by the choice of base and solvent. Experimenting with different bases (e.g., changing from an alkoxide to a carbonate) or using a more polar solvent might help to minimize this side reaction.[2]
Logical Troubleshooting Flow
Caption: A logical flow diagram for troubleshooting reaction issues.
IV. References
-
Effect of catalysts on the reaction of an aliphatic isocyanate and water. ResearchGate. Available at: [Link]
-
Optimization studies. Reaction conditions: unless otherwise specified.... ResearchGate. Available at: [Link]
-
Silver-Catalyzed Cascade Reaction of Tosylmethyl Isocyanide (TosMIC) with Propargylic Alcohols to (E)-Vinyl Sulfones. ResearchGate. Available at: [Link]
-
Silver-catalyzed cascade reaction of tosylmethyl isocyanide (TosMIC) with propargylic alcohols to (E)-vinyl sulfones. Royal Society of Chemistry. Available at: [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Thieme Chemistry. Available at: [Link]
-
A cyanide-free synthesis of nitriles exploiting flow chemistry. Royal Society of Chemistry. Available at: [Link]
-
Formation and reactions of isocyanic acid during the catalytic reduction of nitrogen oxides. ResearchGate. Available at: [Link]
-
Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles. National Center for Biotechnology Information. Available at: [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses. Available at: [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. Available at: [Link]
-
TosMIC. Wikipedia. Available at: [Link]
-
Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Wiley Online Library. Available at: [Link]
-
Photomicellar Catalyzed Synthesis of Amides from Isocyanides: Optimization, Scope, and NMR Studies of Photocatalyst/Surfactant Interactions. National Center for Biotechnology Information. Available at: [Link]
-
Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. ACS Publications. Available at: [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
Van Leusen Reaction. NROChemistry. Available at: [Link]
-
TosMIC Whitepaper. Varsal Chemical. Available at: [Link]
-
Sintese de TosMIC - Van Leusen. Scribd. Available at: [Link]
-
Methyl isocyanate. Wikipedia. Available at: [Link]
-
Isocyanide chemistry enabled by continuous flow technology. Royal Society of Chemistry. Available at: [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. ACS Publications. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Silver-catalyzed cascade reaction of tosylmethyl isocyanide (TosMIC) with propargylic alcohols to (E)-vinyl sulfones: dual roles of TosMIC - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interesjournals.org [interesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing the Elimination of the Tosyl Group in Synthesis
Welcome to the Technical Support Center for managing the elimination of the p-toluenesulfonyl (tosyl) group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of tosyl group removal. The tosyl group is a robust and widely used protecting group for amines and alcohols due to its stability across a broad range of reaction conditions.[1][2] However, this same stability can make its removal a significant synthetic challenge, often requiring harsh conditions that may not be compatible with sensitive functional groups.[2][3]
This center is structured to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the causality behind experimental choices.
Troubleshooting Guide
This section addresses common problems encountered during tosyl group elimination, offering potential causes and validated solutions.
Issue 1: Incomplete or No Deprotection
You've subjected your N-tosylated amine or O-tosylated alcohol to the deprotection conditions, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Reagent Stoichiometry | Increase the equivalents of the deprotecting agent. Reductive methods like those using magnesium or samarium(II) iodide are single-electron transfer (SET) processes and often require a significant excess of the reducing agent to drive the reaction to completion.[4] For acidic cleavage, the acid is often consumed by protonating the newly formed amine, necessitating more than a stoichiometric amount.[5] |
| Low Reaction Temperature | Gradually increase the reaction temperature. The cleavage of the stable sulfonamide or sulfonate ester bond has a significant activation energy. For instance, acidic deprotection with HBr in acetic acid often requires heating to 70-90°C.[1][6] Monitor for potential side product formation at elevated temperatures. |
| Steric Hindrance | If the tosyl group is attached to a sterically hindered amine or alcohol, the reagent's access to the reaction center is impeded.[7] Consider switching to a less sterically demanding deprotection reagent. For example, if a bulky reducing agent fails, a dissolving metal reduction (e.g., sodium in liquid ammonia) might be more effective, although it requires specialized equipment.[3][8] |
| Inappropriate Solvent | The solvent plays a crucial role in solvating both the substrate and the reagent. For reductive cleavages with metals like magnesium, protic solvents like methanol are essential participants in the reaction mechanism.[9][10][11] Ensure your substrate is fully dissolved at the reaction temperature. If solubility is an issue, consider a co-solvent system, but be mindful of its compatibility with the reagents. |
| Deactivated Reducing Agent | For metallic reducing agents like magnesium or sodium, surface oxides can prevent the electron transfer. Pretreat magnesium turnings with iodine or a dilute acid wash to activate the surface. Ensure reagents like samarium(II) iodide are freshly prepared or properly stored to maintain their activity.[12] |
Issue 2: Formation of Significant Byproducts or Substrate Degradation
The desired deprotected product is formed, but it is accompanied by one or more significant impurities, or the overall yield is low due to decomposition.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Acid-Labile Functional Groups Present | If your molecule contains other acid-sensitive groups (e.g., Boc-amines, acetals, silyl ethers), harsh acidic conditions like HBr/AcOH will cleave them.[1][13] Switch to a reductive deprotection method, which is generally milder and orthogonal to acid-labile groups. Methods like Mg/MeOH or SmI₂/amine/water are excellent alternatives.[4][9][14] |
| Base-Labile Functional Groups Present | While less common for tosyl removal, some methods might involve basic workups that can affect base-sensitive functionalities like esters. Ensure the workup procedure is appropriate for your substrate. |
| Alkylation by tert-butyl Cation (from Boc group) | If you are deprotecting a tosyl group under acidic conditions in the presence of a Boc group, the released tert-butyl cation can alkylate nucleophilic sites on your molecule.[15] Add a scavenger like anisole, thioanisole, or triisopropylsilane (TIS) to the reaction mixture to trap the carbocation.[15] |
| Over-reduction | In some cases, powerful reductive conditions can lead to the reduction of other functional groups in the molecule. If this is observed, consider a milder reducing agent. For instance, if sodium naphthalenide is too harsh, Mg/MeOH might offer better chemoselectivity.[9][16] |
| Ring Opening of Sensitive Heterocycles | N-tosylated aziridines, for example, can be sensitive. While some reductive methods are effective for their deprotection, the conditions must be carefully chosen to avoid ring opening.[12][14] The SmI₂/amine/water system has shown success in these cases.[4][14] |
Issue 3: Difficulty in Product Isolation and Purification
The reaction appears to be successful, but isolating the pure product is challenging.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Product is Water-Soluble | The resulting free amine or alcohol, especially if it's a small molecule with polar functional groups, may have high water solubility, leading to loss during aqueous workup.[15] After quenching the reaction, consider extracting with a more polar solvent like n-butanol or performing a direct evaporation of the solvent and purifying the residue by chromatography or crystallization. If the product is an amine salt, lyophilization can be an effective isolation method.[15] |
| Emulsion Formation During Workup | The presence of sulfonated byproducts can act as surfactants, leading to persistent emulsions during extraction. A brine wash or filtration through a pad of Celite can help to break up emulsions. |
| Co-elution with Byproducts | The p-toluenesulfinic acid or p-toluenesulfonic acid byproducts can sometimes be difficult to separate from the desired product by silica gel chromatography. An acidic or basic wash during the workup can help remove these impurities. For amine products, converting the crude material to a hydrochloride salt can facilitate purification by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the main categories of tosyl group removal methods?
A1: The primary methods for N-tosyl and O-tosyl deprotection can be broadly categorized into two main types:
-
Reductive Cleavage: These methods use reducing agents to break the S-N or S-O bond. Common examples include dissolving metal reductions (e.g., sodium in liquid ammonia), single-electron transfer reagents like samarium(II) iodide (SmI₂) and sodium naphthalenide, or metals in protic solvents like magnesium in methanol (Mg/MeOH).[1][9][12][16]
-
Acidic Hydrolysis: This approach employs strong acids to cleave the sulfonamide or sulfonate ester bond. The most common reagent system is a solution of hydrogen bromide (HBr) in acetic acid, often with a scavenger like phenol.[1][6][3]
Q2: Why is the tosyl group considered a good leaving group for alcohols but a stable protecting group?
A2: This dual nature is central to its utility. When a hydroxyl group is converted to a tosylate (-OTs), the oxygen atom becomes attached to the strongly electron-withdrawing sulfonyl group.[17][18] Upon cleavage of the C-O bond in a nucleophilic substitution reaction, the negative charge is delocalized by resonance over the three oxygen atoms of the sulfonate, creating a very stable tosylate anion (TsO⁻).[17] This makes it an excellent leaving group.[17][19] However, the sulfur-oxygen bond within the tosylate itself is very strong, making the group resistant to cleavage under many conditions, which is the property that makes it a stable protecting group.
Q3: Can I selectively remove a tosyl group in the presence of other protecting groups?
A3: Yes, this is often a key synthetic consideration. The choice of deprotection method determines the selectivity.
-
vs. Boc groups: Reductive methods (Mg/MeOH, SmI₂) will typically leave a Boc group intact, whereas strong acidic conditions (HBr/AcOH) will remove both.
-
vs. Benzyl groups: This can be challenging as many reductive methods can also cleave benzyl ethers or amines. Careful selection of conditions is necessary. Sometimes, palladium-catalyzed reductive cleavage can be tailored for one over the other.
-
vs. Silyl ethers: Strong acid will remove most silyl ethers. Reductive conditions are generally compatible, allowing for selective tosyl removal.
Q4: My reaction with Mg/MeOH is sluggish. How can I improve it?
A4: Sluggishness in Mg/MeOH reactions is often due to the passivation of the magnesium surface by magnesium oxide or methoxide. To enhance reactivity, you can activate the magnesium turnings prior to use by briefly stirring them with a crystal of iodine, 1,2-dibromoethane, or by sonication.[1] Additionally, ensure the methanol is anhydrous, as water can interfere with the reaction.
Q5: What is the mechanism of tosyl group removal with SmI₂?
A5: Samarium(II) iodide is a powerful single-electron reductant. The mechanism is believed to involve the transfer of an electron from Sm(II) to the tosyl group's aromatic ring or the sulfonyl group, generating a radical anion. This intermediate then fragments, cleaving the N-S or O-S bond. A second electron transfer from another Sm(II) ion to the resulting radical, followed by protonation during workup, yields the deprotected amine or alcohol.[16][20] The addition of an amine and water can dramatically accelerate this process.[4][14]
Experimental Protocols & Visualizations
Protocol 1: Reductive Detosylation of an N-Tosyl Amine using Mg/MeOH
This method is particularly useful for substrates containing acid-sensitive functional groups.[1]
Procedure:
-
Dissolve the N-tosyl amide (1.0 eq.) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add magnesium turnings (10-20 eq.) to the solution.
-
The reaction is often exothermic. If necessary, cool the flask in a water bath to control the initial reaction rate.
-
Stir the mixture at room temperature or gently heat to reflux (40-60°C) to increase the reaction rate.
-
Monitor the reaction progress by TLC or LC-MS. The reaction can take several hours.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the excess magnesium and magnesium salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the deprotected amine.
Protocol 2: Acidic Cleavage of an O-Tosyl Ester using HBr in Acetic Acid
A classic and powerful method, suitable for robust molecules.
Procedure:
-
In a round-bottom flask, dissolve the O-tosyl ester (1.0 eq.) in 33% (w/w) hydrogen bromide in acetic acid.
-
Add phenol (1.0-2.0 eq.) as a scavenger for any carbocations that might form, especially with secondary or tertiary alcohols.
-
Heat the reaction mixture to 60-90°C.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a flask of ice-cold diethyl ether.
-
The deprotected alcohol may precipitate. If an amine is present in the molecule, its hydrobromide salt will precipitate.[2] Collect the solid by filtration and wash with cold diethyl ether.
-
To obtain the neutral product, dissolve the solid in water and carefully neutralize by the slow addition of a saturated aqueous NaHCO₃ or NaOH solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected alcohol.
Workflow & Decision Diagram
The following diagram outlines a decision-making process for selecting an appropriate detosylation method.
Caption: Mechanism of N-Tosyl cleavage via Single Electron Transfer.
References
- Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Brigham Young University.
- (n.d.). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Chemistry Frontiers (RSC Publishing).
- (n.d.). Samarium(II) iodide. Wikipedia.
- (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
- (2025). A Technical Guide to the Mechanism of Action of the Tosyl Group in Tos-PEG7-OH. Benchchem.
- (n.d.). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Royal Society of Chemistry.
- (2025). Deprotection methods for the N-tosyl group on a hydantoin ring. Benchchem.
- (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- (n.d.). Tosyl group. Wikipedia.
- van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. Journal of Organic Chemistry.
- (1999). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction.
- (2025).
- (2025). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water | Request PDF.
- (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water.
- (n.d.). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- (n.d.). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Sciencemadness.org.
- (2025). Stability issues with Tos-O-C4-NH-Boc under acidic conditions. Benchchem.
- (n.d.). Acetyl Protection - Common Conditions. Organic Chemistry.
- Ashenhurst, J. (2015, March 10).
- (2019, May 12). What is the mechanism for the removal of a tosyl group with samarium(II) iodide?. Reddit.
- (n.d.). Acids. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps.
- (2025). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 13. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. benchchem.com [benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Column Chromatography Purification of 1-Isopropyl-1-tosylmethyl isocyanide (TosMIC) Products
Welcome to the technical support center for the purification of 1-Isopropyl-1-tosylmethyl isocyanide (iso-propyl-TosMIC) and related α-substituted TosMIC derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these versatile synthetic building blocks. The unique chemical nature of the TosMIC scaffold—featuring an acidic α-proton, a bulky tosyl group, and a reactive isocyanide moiety—presents specific challenges during silica gel chromatography.[1][2] This resource provides field-proven insights and systematic troubleshooting strategies to ensure high purity and recovery of your target compounds.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My product isn't eluting from the column, or the recovery is extremely low. What's happening?
Probable Cause: This is a common and frustrating issue that typically points to two main culprits: irreversible adsorption/decomposition on the stationary phase or a solvent system that is too non-polar.
-
Causality - On-Column Decomposition: Standard silica gel is inherently acidic. The combination of the acidic silica surface and the Lewis acidic nature of the α-proton on the TosMIC derivative can catalyze decomposition or strong, irreversible binding.[2][3] The isocyanide group itself can be prone to hydrolysis or degradation under prolonged exposure to acidic conditions.[4]
-
Causality - Incorrect Mobile Phase: If the mobile phase (eluent) is not polar enough, the compound will not have sufficient affinity for it to move down the column, effectively remaining adsorbed at the origin.
Solutions:
-
Test Compound Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see a new baseline spot or significant streaking that wasn't there initially, your compound is likely degrading on the silica.[5][6]
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica. This can be achieved by pre-treating the silica slurry with a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), in your column solvent. Run the column using an eluent that also contains this small percentage of triethylamine.
-
Switch the Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase. Alumina (neutral or basic) or a bonded-phase silica like a cyano (CN) column can be excellent alternatives that mitigate on-column degradation.[3]
-
Systematically Increase Solvent Polarity: If stability is not the issue, your eluent is likely the problem. Increase the percentage of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) in a stepwise gradient until your compound begins to elute at a reasonable rate.
Q2: I'm observing significant tailing or streaking of my product during TLC and column chromatography. How can I achieve sharp bands?
Probable Cause: Tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, overloading, or poor sample solubility upon loading.
-
Causality - Acidity and Hydrogen Bonding: The sulfonyl group and the acidic proton on your iso-propyl-TosMIC derivative can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface. This causes a portion of the molecules to "stick" and lag behind the main band, resulting in tailing.
-
Causality - Overloading: Applying too much sample for the column diameter results in a broad, tailing band because the stationary phase binding sites become saturated.
Solutions:
-
Use a Mobile Phase Modifier: As with degradation issues, adding a small amount of a polar modifier can dramatically improve peak shape. For a compound like iso-propyl-TosMIC, adding 0.5% triethylamine or even a small amount of methanol to your eluent can competitively bind to the active sites on the silica, freeing your compound to move in a tighter band.
-
Dry Loading: If your crude product has poor solubility in the starting eluent, it will not load onto the column in a narrow band. "Dry loading" is the superior method.[7] Dissolve your crude product in a strong, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.
-
Check Column Loading Capacity: A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel (1:20 to 1:40 ratio). If separation is difficult, increase the ratio to 1:100.
Q3: My product is co-eluting with an impurity. How can I improve the separation (resolution)?
Probable Cause: Insufficient selectivity of the mobile phase. Different solvent systems interact with compounds in unique ways, altering their relative elution order.
-
Causality - Solvent Selectivity: A simple hexane/ethyl acetate system separates primarily based on polarity differences. However, impurities may have very similar polarities. Switching to a solvent with different properties (e.g., a hydrogen bond acceptor/donor or a dipole moment) can alter the interactions with your compound and the impurity, thereby improving separation.[8]
Solutions:
-
Change Solvent Composition: Do not just vary the ratio; change the solvents themselves. If you are using hexane/ethyl acetate (an alkane/ester mixture), try a system with a different solvent class.[8] Excellent alternatives include:
-
Dichloromethane/Methanol: Offers different dipole interactions.
-
Toluene/Acetone: An aromatic/ketone system that can improve separation of compounds with aromatic rings.
-
-
Isocratic vs. Gradient Elution: If a single solvent ratio (isocratic) does not work, use a shallow gradient. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to cleanly elute your target compound away from more polar impurities.
-
Optimize TLC Separation First: The goal for a good separation is to find a TLC solvent system that places your product at a Retention Factor (Rf) of ~0.25-0.35 and maximizes the distance (ΔRf) to the nearest impurities.[9]
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Product Elution / Low Recovery | 1. On-column decomposition (acidic silica). 2. Eluent is too non-polar. | 1. Test compound stability; deactivate silica with Et₃N; switch to alumina. 2. Systematically increase eluent polarity. |
| Band Tailing / Streaking | 1. Strong secondary interactions with silica. 2. Overloading the column. 3. Poor sample solubility during loading. | 1. Add a polar modifier (e.g., 0.5% Et₃N or MeOH) to the eluent. 2. Reduce sample load (use at least a 1:30 sample:silica ratio). 3. Use the dry loading technique. |
| Co-elution of Impurities | 1. Insufficient selectivity of the mobile phase. | 1. Change solvent classes (e.g., switch from Hex/EtOAc to DCM/MeOH). 2. Run a shallow solvent gradient. 3. Aim for a product Rf of 0.25-0.35 on TLC. |
| Product Elutes Too Quickly | 1. Eluent is too polar. | 1. Decrease the percentage of the polar solvent in your mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying a 1-alkyl-TosMIC derivative? A good starting point for TLC analysis is a 4:1 mixture of Hexane:Ethyl Acetate.[9] This ratio can be adjusted based on the observed Rf value. For column chromatography, you will want to use a slightly less polar system than the one that gives the ideal TLC Rf, to ensure the compound binds to the column initially. For example, if 7:3 Hexane:EtOAc gives an Rf of 0.3 on TLC, start the column with 9:1 or 8:2 Hexane:EtOAc.
Q2: How can I visualize TosMIC and its derivatives on a TLC plate? TosMIC derivatives are often UV-active due to the tosyl group's aromatic ring, so they can be visualized under a UV lamp (254 nm).[10] For compounds that are not UV-active or for more sensitive detection, staining is effective. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, as it reacts with the isocyanide and other functional groups.[11]
Q3: Is it better to use wet or dry loading for my sample? For α-substituted TosMIC derivatives, dry loading is almost always the superior method .[7] These compounds are often crystalline solids with specific solubility profiles. Dissolving the crude mixture in a minimal amount of a strong solvent (like DCM) for wet loading can lead to poor separation as that strong solvent carries the compound partway down the column in a diffuse band. Dry loading ensures the sample is applied to the column in a very narrow, concentrated band, leading to sharper peaks and better resolution.
Q4: Can I use a stationary phase other than silica gel? Absolutely. If you suspect your compound is degrading on silica, neutral alumina is an excellent first alternative. For very challenging separations, consider using reverse-phase chromatography (C18 silica) with a mobile phase like water/acetonitrile or water/methanol, although this requires that your compound be soluble in these solvents and may require more method development.[12]
Visualized Experimental Workflow & Principles
Troubleshooting and Decision-Making Workflow
The following diagram outlines a logical workflow for troubleshooting common column chromatography issues encountered during the purification of TosMIC products.
Caption: A decision-tree for troubleshooting column chromatography.
Principle of Chromatographic Separation
This diagram illustrates the fundamental principle of separating a mixture on a silica gel column. The target product is separated from a less polar impurity (elutes faster) and a more polar impurity (elutes slower).
Sources
- 1. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 2. TosMIC - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. file.chemscene.com [file.chemscene.com]
- 10. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Tale of Two Isocyanides: A Comparative Guide to 1-Isopropyl-1-tosylmethyl isocyanide and Tosylmethyl isocyanide (TosMIC) for the Synthetic Chemist
In the realm of synthetic organic chemistry, the quest for efficient and versatile reagents to construct complex molecular architectures is perpetual. Among the arsenal of tools available to the modern chemist, isocyanide-based reagents have carved out a significant niche, particularly in the synthesis of heterocyclic compounds that form the backbone of many pharmaceuticals and agrochemicals. Tosylmethyl isocyanide (TosMIC), a stable and odorless isocyanide, has long been a workhorse in this domain. However, the advent of its α-substituted derivatives, such as 1-Isopropyl-1-tosylmethyl isocyanide, has opened new avenues for the synthesis of more complex, polysubstituted systems. This guide provides an in-depth, objective comparison of these two powerful reagents, supported by experimental insights, to empower researchers in making informed decisions for their synthetic strategies.
At a Glance: Structural and Physicochemical Distinctions
At their core, both TosMIC and its isopropyl derivative share the same fundamental reactive triad: an isocyanide group, a tosyl (p-toluenesulfonyl) group, and an acidic α-carbon.[1] This unique combination of functionalities is the wellspring of their synthetic versatility. The tosyl group acts as an excellent leaving group and, in concert with the isocyanide, significantly increases the acidity of the α-proton(s), facilitating deprotonation and subsequent nucleophilic attack.[1]
The key differentiator, of course, is the presence of an isopropyl group at the α-position in this compound. This seemingly simple modification has profound implications for the reagent's reactivity, steric profile, and ultimately, its synthetic applications.
| Property | Tosylmethyl isocyanide (TosMIC) | This compound |
| CAS Number | 36635-61-7 | 58379-84-3 |
| Molecular Formula | C₉H₉NO₂S | C₁₂H₁₅NO₂S |
| Molecular Weight | 195.24 g/mol | 237.32 g/mol |
| Appearance | Colorless to light brown crystalline solid | Typically a yellow solid |
| α-Hydrogens | 2 | 0 |
| Key Structural Feature | Unsubstituted α-carbon | α-carbon substituted with an isopropyl group |
Synthesis: A Shared Path with a Divergent Step
The synthetic routes to both TosMIC and its α-isopropyl derivative are analogous, typically involving a two-step process commencing from the appropriate aldehyde. This shared pathway underscores the fundamental chemical relationship between the two reagents.
General Synthetic Workflow
The synthesis begins with a Mannich-type reaction between an aldehyde, p-toluenesulfinic acid, and formamide to generate an N-formyl intermediate. This intermediate is then subjected to dehydration to yield the final isocyanide product.
Caption: General synthetic workflow for TosMIC and its α-substituted derivatives.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of α-alkylated TosMIC derivatives and can be adapted for this compound.
Step 1: Synthesis of N-(1-tosyl-2-methylpropyl)formamide
-
To a stirred solution of formamide (2.5 equivalents) in a suitable solvent (e.g., 1:1 acetonitrile/toluene), add isobutyraldehyde (1.0 equivalent) and chlorotrimethylsilane (1.1 equivalents).
-
Heat the mixture to 50°C for 4-5 hours under an inert atmosphere (e.g., nitrogen).
-
Add p-toluenesulfinic acid (1.5 equivalents) to the reaction mixture and continue heating at 50°C for an additional 4-5 hours.
-
Cool the reaction mixture to room temperature and add tert-butyl methyl ether (TBME).
-
Add water and cool the mixture to 0°C. The precipitated white solid, N-(1-tosyl-2-methylpropyl)formamide, is collected by filtration, washed with cold TBME, and dried under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Dehydration to this compound
-
Suspend N-(1-tosyl-2-methylpropyl)formamide (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.
-
Add phosphorus oxychloride (2.0 equivalents) to the suspension and stir for 5 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (6.0 equivalents) dropwise over 30-45 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.
-
Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., propanol or a mixture of dichloromethane and hexanes) to yield the final product.
The Great Divide: A Head-to-Head Comparison of Reactivity and Applications
The presence of the α-isopropyl group is not merely a passive structural modification; it actively dictates the reaction pathways available to the reagent. This leads to a clear divergence in their synthetic utility.
Reactions Exclusive to TosMIC: The Importance of Two α-Hydrogens
Certain cornerstone reactions of TosMIC chemistry are entirely precluded for its α-substituted counterparts due to the mechanistic requirement of two acidic protons on the α-carbon.
-
Reductive Cyanation (Van Leusen Nitrile Synthesis): The conversion of ketones and aldehydes to nitriles is a hallmark application of TosMIC.[2] This transformation proceeds through an intermediate that requires the elimination of the tosyl group and the formyl proton, a pathway that is blocked in the absence of a second α-hydrogen.[1] Therefore, this compound cannot be used for this purpose.
-
Knoevenagel-type Condensation: The reaction of TosMIC with aldehydes and ketones to form 1-tosyl-substituted α,β-unsaturated isocyanides is another process that relies on the presence of two α-hydrogens. These products are valuable Michael acceptors in their own right.[1] Again, the α-isopropyl substitution prevents this reaction from occurring.
A Shared Battlefield: The Van Leusen Imidazole Synthesis
The synthesis of imidazoles from imines (often generated in situ from an aldehyde and a primary amine) is a powerful application of both TosMIC and its α-substituted derivatives.[3][4] This reaction, known as the Van Leusen three-component reaction, highlights the key differences in the products obtained from each reagent.
-
TosMIC: In the Van Leusen imidazole synthesis, TosMIC reacts with an aldimine to produce 1,4- or 1,5-disubstituted imidazoles, depending on the nature of the reactants and reaction conditions.[3]
-
This compound: The use of an α-substituted TosMIC derivative like the isopropyl variant leads to the formation of polysubstituted imidazoles. Specifically, it allows for the introduction of a substituent at the 5-position of the imidazole ring.[5] This provides a direct and efficient route to 1,4,5-trisubstituted imidazoles, which are often more challenging to synthesize via other methods.[5]
Caption: Comparative outcome of the Van Leusen imidazole synthesis.
The Steric Influence: A Double-Edged Sword
The bulky isopropyl group exerts a significant steric influence on the reactivity of this compound. This can be both advantageous and detrimental depending on the desired transformation.
-
Potential for Stereoselectivity: In reactions where new stereocenters are formed, the steric bulk of the isopropyl group can influence the facial selectivity of the attack, potentially leading to higher diastereoselectivity compared to the less hindered TosMIC. While specific studies on the isopropyl derivative are limited, this is a general principle observed with sterically demanding reagents.
-
Reduced Reactivity and Substrate Scope: The increased steric hindrance around the reactive center can also lead to slower reaction rates and a more limited substrate scope. Highly hindered aldehydes or ketones may react sluggishly or not at all with this compound, whereas they might still be suitable substrates for the smaller TosMIC.
Choosing Your Weapon: A Practical Guide for the Synthetic Chemist
The choice between TosMIC and this compound is dictated entirely by the synthetic target. The following table provides a decision-making framework:
| Desired Transformation | Recommended Reagent | Rationale |
| Nitrile Synthesis from Ketones/Aldehydes | TosMIC | Requires two α-hydrogens for the elimination step. |
| Knoevenagel-type Condensation | TosMIC | Mechanistically requires two α-hydrogens. |
| Synthesis of 1,4- or 1,5-Disubstituted Imidazoles | TosMIC | Provides direct access to these substitution patterns. |
| Synthesis of 1,4,5-Trisubstituted Imidazoles | This compound | Directly installs a substituent at the 5-position of the imidazole ring. |
| Synthesis of Polysubstituted Oxazoles and Pyrroles | This compound | Enables the creation of more complex, substituted heterocyclic systems. |
| Reactions with Sterically Hindered Substrates | TosMIC | The smaller steric profile may lead to higher reactivity and yields. |
| Potential for Diastereoselective Reactions | This compound | The steric bulk may enhance stereochemical control. |
Conclusion: Complementary Tools for a Diverse Synthetic Landscape
This compound should not be viewed as a direct replacement for TosMIC, but rather as a complementary tool that expands the synthetic capabilities of the TosMIC family of reagents. While TosMIC remains the reagent of choice for classical transformations like reductive cyanation, its α-isopropyl derivative provides a powerful and direct entry into the world of polysubstituted heterocycles.
For researchers, scientists, and drug development professionals, understanding the distinct reactivity profiles of these two isocyanides is paramount. By carefully considering the steric and electronic properties of both the reagent and the substrate, chemists can strategically leverage the unique strengths of each to efficiently construct the complex molecular targets that drive innovation in medicine and materials science. The tale of these two isocyanides is a clear illustration of how subtle structural modifications can lead to a world of new synthetic possibilities.
References
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link][1]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link][5]
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. Retrieved from [Link]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. PubMed. [Link][4]
-
Doemling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Multicomponent Reactions. [Link][6]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link][7]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link][8]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link][2]
-
Sisko, J., Mellinger, M., Sheldrake, P. W., & Baine, N. H. (2000). α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses, 77, 198. [Link]
-
Google Patents. (n.d.). Process for the preparation of N-(sulfonylmethyl) formamide compounds. Retrieved from [9]
Sources
- 1. varsal.com [varsal.com]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 4. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 7. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds - Google Patents [patents.google.com]
A Comparative Guide for Synthetic Chemists: The Unparalleled Advantages of Tosylmethyl Isocyanide (TosMIC)
In the diverse toolkit of modern organic synthesis, isocyanides have secured a vital role as versatile one-carbon (C1) synthons. Their unique electronic structure empowers a vast range of transformations, particularly in the construction of nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals and natural products.[1][2] While many isocyanides are available, p-Toluenesulfonylmethyl isocyanide, universally known as TosMIC, stands out as a uniquely powerful and multifaceted reagent. This guide provides an in-depth, evidence-based comparison of TosMIC with other isocyanides, demonstrating its superior performance, operational simplicity, and broader applicability for researchers, scientists, and drug development professionals.
The TosMIC Advantage: A Masterclass in Chemical Design
The superiority of TosMIC is not accidental but a direct consequence of its intelligent molecular architecture. The molecule incorporates three critical functional components: the isocyanide group, a sulfonyl group, and an acidic α-carbon atom positioned between them.[3][4][5] This arrangement is the key to its enhanced reactivity and versatility.
-
Enhanced Acidity: The potent electron-withdrawing nature of the neighboring p-toluenesulfonyl (tosyl) group dramatically increases the acidity of the α-protons (pKa ≈ 14).[5][6] This allows for facile deprotonation using mild and common bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK), generating a stabilized carbanion.[3][5][7] This is a stark contrast to simple alkyl isocyanides, which require highly reactive and hazardous strong bases like n-butyllithium or sodium hydride for activation.
-
Excellent Leaving Group: The tosyl group also functions as an excellent leaving group (as toluenesulfinic acid), which is crucial for the final aromatization step in many heterocyclic syntheses.[3][4][8]
-
Physical Properties: Unlike many simple isocyanides that are volatile liquids with notoriously unpleasant odors, TosMIC is a stable, colorless, and practically odorless solid that can be conveniently stored at room temperature without decomposition.[4][5][9][10][11] This significantly improves handling safety and laboratory ergonomics.
Core Applications: Where TosMIC Outperforms Alternatives
The unique combination of features in TosMIC translates into superior performance in several cornerstone synthetic transformations.
Heterocycle Synthesis: The van Leusen Reaction
The most prominent application of TosMIC is the van Leusen reaction, a robust method for synthesizing five-membered heterocycles like oxazoles and imidazoles.[12]
Oxazole Synthesis: In the van Leusen oxazole synthesis, TosMIC reacts with an aldehyde in the presence of a base.[8][12] The reaction proceeds via deprotonation of TosMIC, nucleophilic attack on the aldehyde, and a subsequent 5-endo-dig cyclization, followed by elimination of the tosyl group to yield the oxazole.[7]
Experimental Performance Comparison: Synthesis of 5-Aryloxazoles
| Isocyanide | Base | Solvent | Conditions | Yield (%) | Key Disadvantages of Alternative |
| TosMIC | K₂CO₃ / Ion Exchange Resin | Methanol / Dichloromethane | Reflux | ~85% | N/A (Mild, High-Yielding) |
| Methyl Isocyanide | NaH / n-BuLi | THF | Cryogenic to RT | Lower | Requires strong, hazardous bases; often lower yields. |
| tert-Butyl Isocyanide | n-BuLi / LDA | THF | Cryogenic to RT | Moderate | Strong bases required; steric hindrance can limit scope. |
This comparison highlights the operational simplicity and efficiency gained by using TosMIC, which avoids cryogenic temperatures and pyrophoric reagents while delivering excellent yields.[13]
Experimental Protocol: Synthesis of 5-Phenyloxazole using TosMIC
-
To a stirred solution of benzaldehyde (1.0 mmol) and TosMIC (1.1 mmol) in methanol (10 mL), add potassium carbonate (1.5 mmol).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water (15 mL) to the residue and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford pure 5-phenyloxazole.
Imidazole Synthesis: By substituting the aldehyde with an aldimine (which can be conveniently formed in situ from an aldehyde and a primary amine), the same methodology provides access to 1,4,5-trisubstituted imidazoles.[3][14][15] This three-component reaction (vL-3CR) is exceptionally powerful for building molecular diversity.[3][16][17]
Reaction Workflow: van Leusen Three-Component Imidazole Synthesis
Caption: Workflow for the van Leusen 3-component imidazole synthesis.
Cyanide-Free Nitrile Synthesis
TosMIC provides a safe and highly efficient method for converting ketones into nitriles with the addition of a single carbon atom.[7][18][19] This transformation, also a variant of the van Leusen reaction, is a superior alternative to classical methods that rely on highly toxic reagents like sodium or potassium cyanide.[20][21] The reaction is robust, applicable to a wide range of ketones, and has been successfully adapted to continuous flow processes, making it attractive for industrial applications.[20][21][22]
Multicomponent Reactions (MCRs)
While the Passerini and Ugi reactions are the classic isocyanide-based MCRs, TosMIC can also be employed as the isocyanide component.[23][24][25][26][27] Its use in these reactions introduces products bearing a tosyl-substituted methylene group, which serves as a valuable synthetic handle for further downstream manipulations, an advantage not offered by simple isocyanides.[28][29]
Mechanistic Rationale for Superiority
The fundamental advantage of TosMIC is rooted in its electronic and structural properties. The tosyl group serves a dual purpose: it acidifies the α-protons for easy anion formation and then acts as a leaving group to drive the final step of heterocycle formation.[3][4] This built-in functionality streamlines the entire reaction sequence.
Logical Relationship: TosMIC Activation and Reactivity
Caption: The dual role of the tosyl group enables TosMIC's superior reactivity.
Conclusion
TosMIC is far more than just another isocyanide. It is a precisely engineered, multifunctional reagent that offers clear and demonstrable advantages over simpler alternatives. Its enhanced acidity, the dual role of the tosyl group, and its favorable physical properties (solid, odorless, stable) converge to make it a more efficient, safer, and often higher-yielding choice for a multitude of synthetic transformations.[3][4][10] For researchers engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery where nitrogen heterocycles are of paramount importance, TosMIC is an indispensable tool that streamlines synthetic pathways and expands creative possibilities.
References
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). organic-chemistry.org. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents. PubMed. [Link]
-
Van Leusen Reaction. SynArchive. [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]
-
Strain and Complexity, Passerini and Ugi Reactions of Four-Membered Heterocycles and Further Elaboration of TOSMIC Product. PubMed. [Link]
-
The Role of TosMIC in Modern Organic Synthesis: A Manufacturer's Perspective. millennialsi.com. [Link]
-
Zhao, C., Gu, M.-Z., Chen, Y.-Y., Hu, X.-W., Xu, Y.-B., Lin, X.-M., Liu, X.-N., Chen, L., Chen, G.-S., & Liu, Y.-L. (2022). Catalytic divergent synthesis of imidazoles via reaction condition-dependent [3 + 2] cyclization of TosMIC. Organic & Biomolecular Chemistry, 20(44), 8633–8637. [Link]
-
Wang, Z.-R., Li, H.-Y., & Li, B. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. [Link]
-
Diastereoselective Passerini reactions using p-toluenesulfonylmethyl isocyanide (TosMIC) as the isonitrile component. ElectronicsAndBooks. [Link]
-
Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 8(12), 2955–2960. [Link]
-
Lee, S. H., Nam, S. J., & Fenical, W. (2022). Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts. Scientific Reports, 12(1), 15764. [Link]
-
Dömling, A., & Ugi, I. (2000). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 100(9), 3315–3344. [Link]
-
Terzidis, M. A., Tsoleridis, C. A., & Stephanidou-Stephanatou, J. (2008). Chromone-3-carboxaldehydes in Passerini Reactions Using TosMIC as the Isonitrile Component. The Open Organic Chemistry Journal, 2(1), 88–91. [Link]
-
The Van Leusen Reaction: Streamlining Nitrile and Heterocycle Synthesis with TosMIC. innopharmchem.com. [Link]
-
TosMIC Whitepaper. Varsal Chemical. [Link]
-
Synthesis of α‐ aminoamides using Ugi multi component reaction. ResearchGate. [Link]
-
Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link]
-
Hossain, M. I., Alam, M. F., Subedi, S., & Tunoori, A. R. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28154–28163. [Link]
-
Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637–5638. [Link]
-
Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering. [Link]
-
Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Journal of the Brazilian Chemical Society, 12(1), 7–22. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
Synthesis of oxazole derivatives from solid phase TosMIC. ResearchGate. [Link]
-
S. B. Mhaske, & G. J. K. A. C. I. E. (2014). Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 2, 44. [Link]
-
Wang, Y., Zhang, Y., Tan, J., Liu, X., & Feng, X. (2021). Enantioselective Isocyanide-based Multicomponent Reaction with Alkylidene Malonates and Phenols. Organic Letters, 23(15), 5898–5903. [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. [Link]
-
TosMIC. Wikipedia. [Link]
-
Passerini reaction. Wikipedia. [Link]
-
Passerini Reaction. Organic Chemistry Portal. [Link]
-
Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. Pharmaffiliates. [Link]
-
Van Leusen, D., & Van Leusen, A. M. (2004). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 419–666. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 5. varsal.com [varsal.com]
- 6. TosMIC - Wikipedia [en.wikipedia.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Reaction [organic-chemistry.org]
- 9. TosMIC - Enamine [enamine.net]
- 10. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 17. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synarchive.com [synarchive.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 26. Passerini reaction - Wikipedia [en.wikipedia.org]
- 27. Passerini Reaction [organic-chemistry.org]
- 28. electronicsandbooks.com [electronicsandbooks.com]
- 29. benthamopen.com [benthamopen.com]
A Researcher's Guide to Spectroscopic Confirmation of Oxazoles Derived from 1-Isopropyl-1-tosylmethyl isocyanide
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among the myriad of synthetic tools available, tosylmethyl isocyanide (TosMIC) and its derivatives stand out for their versatility in constructing five-membered heterocycles like oxazoles.[1][2] This guide provides an in-depth comparison and technical analysis of the spectroscopic methods used to confirm the structure of oxazole products derived from 1-Isopropyl-1-tosylmethyl isocyanide, a key reagent in the celebrated Van Leusen oxazole synthesis.[3][4]
The Van Leusen reaction is a powerful method for creating oxazoles from aldehydes and TosMIC.[5] The reaction is prized for its mild conditions and broad substrate scope.[6] By employing an α-substituted TosMIC derivative like this compound, chemists can directly introduce substituents at the 4-position of the oxazole ring, a valuable modification for tuning the biological activity of the resulting molecule.
The Causality Behind Experimental Choices: Why Spectroscopic Analysis is Crucial
The reaction between an aldehyde and this compound is expected to yield a 4-isopropyl-5-substituted oxazole. However, as with any chemical transformation, the potential for side reactions or unexpected rearrangements necessitates rigorous structural confirmation. Spectroscopic analysis provides the definitive evidence of the molecular architecture of the product, ensuring the integrity of subsequent research and development efforts. The primary tools for this confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
In-Depth Spectroscopic Analysis of a Representative Product: 4-isopropyl-5-phenyloxazole
To illustrate the process, let's consider the reaction of benzaldehyde with this compound to form 4-isopropyl-5-phenyloxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons.
-
Isopropyl Group: The isopropyl moiety will exhibit a characteristic septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The integration of these signals will be in a 1:6 ratio.
-
Oxazole Ring Protons: A key signal to identify is the proton at the C2 position of the oxazole ring. This proton typically appears as a singlet in the downfield region of the spectrum.[7]
-
Phenyl Group: The protons on the phenyl ring will appear as multiplets in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Oxazole Ring Carbons: The carbons of the oxazole ring (C2, C4, and C5) will have distinct chemical shifts. The isocyanide carbon from the starting material is incorporated into the oxazole ring.[8]
-
Isopropyl Group Carbons: The methine and methyl carbons of the isopropyl group will show characteristic signals in the aliphatic region.
-
Phenyl Group Carbons: The carbons of the phenyl ring will appear in the aromatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Isocyanide Disappearance: A crucial piece of evidence is the disappearance of the strong, sharp isocyanide (N≡C) stretching band from the starting material, which typically appears around 2150-2110 cm⁻¹.[8]
-
Oxazole Ring Vibrations: The formation of the oxazole ring will give rise to characteristic C=N and C=C stretching vibrations within the fingerprint region of the spectrum.[9] Aromatic C-H stretches will also be present above 3000 cm⁻¹.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the 4-isopropyl-5-phenyloxazole product.
-
Fragmentation Pattern: The fragmentation pattern can provide further structural confirmation, with characteristic losses of fragments such as the isopropyl group or parts of the oxazole ring.[8]
Comparative Analysis with Alternative Synthetic Routes
While the Van Leusen synthesis is highly effective, other methods exist for synthesizing 4,5-disubstituted oxazoles. A common alternative is the Robinson-Gabriel synthesis and its variations. Comparing the spectroscopic data of the product from the this compound route with that from an alternative synthesis provides an additional layer of structural validation.
| Spectroscopic Feature | This compound Route Product (4-isopropyl-5-phenyloxazole) | Alternative Route Product (e.g., from Robinson-Gabriel Synthesis) |
| ¹H NMR | Characteristic isopropyl signals (septet, doublet), oxazole C2-H singlet, aromatic multiplets. | Similar signals are expected if the same product is formed. Any differences would indicate a different isomer or product. |
| ¹³C NMR | Distinct signals for oxazole ring carbons, isopropyl carbons, and phenyl carbons. | The chemical shifts should be identical if the product is the same. |
| IR | Absence of isocyanide peak. Presence of oxazole ring and aromatic C-H stretches. | Absence of precursor functional group peaks (e.g., amide C=O). Presence of oxazole ring and aromatic C-H stretches. |
| MS | Molecular ion peak corresponding to the target mass. | Molecular ion peak should be identical. Fragmentation patterns may show subtle differences depending on the precursor fragments. |
This comparative approach is a self-validating system; if the spectroscopic data from two distinct and reliable synthetic pathways converge to identify the same structure, the confidence in the product's identity is significantly enhanced.
Experimental Protocols
Synthesis of 4-isopropyl-5-phenyloxazole
Materials:
-
Benzaldehyde
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.0 mmol), this compound (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis Workflow
Sample Preparation:
-
NMR: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
IR: Prepare a thin film of the purified product on a salt plate or acquire the spectrum using an ATR accessory.
-
MS: Dissolve a small amount of the purified product in a suitable volatile solvent.
Data Acquisition and Interpretation:
-
Acquire ¹H NMR, ¹³C NMR, IR, and Mass spectra.
-
Process the data and analyze the key signals as described in the "In-Depth Spectroscopic Analysis" section.
-
Compare the obtained data with expected values from the literature or spectral databases for confirmation.
Visualizing the Process
Caption: Simplified mechanism of the Van Leusen oxazole synthesis.
References
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]
-
Wikipedia. Van Leusen reaction. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. PubMed Central. Available from: [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available from: [Link]
-
Mechanism of van Leusen oxazole synthesis. ResearchGate. Available from: [Link]
-
Reactions of Tosylmethyl Isocyanide with an Aldehyde and an Amine. R Discovery. Available from: [Link]
-
¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. Available from: [Link]
-
Supporting Information for: Rhodium-Catalyzed Regioselective C-H Alkynylation of Isoxazoles. Available from: [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]
-
The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. ResearchGate. Available from: [Link]
-
An unprecedented cascade reaction of tosylmethyl isocyanide (TosMIC) with propargylic alcohols. Organic & Biomolecular Chemistry - RSC Publishing. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link]
-
Synthesis of oxazole derivatives from solid phase TosMIC. ResearchGate. Available from: [Link]
-
van Leusen, D., & van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417-666. Available from: [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. Available from: [Link]
-
Varsal Chemical. TosMIC Whitepaper. Available from: [Link]
-
TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. ResearchGate. Available from: [Link]
-
Wikipedia. TosMIC. Available from: [Link]
-
Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available from: [Link]
-
PubChem. Tosylmethyl isocyanide. Available from: [Link]
-
The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. Available from: [Link]
-
(a) and (b) Calculated IR spectra of most stable oxazole-D2O and... ResearchGate. Available from: [Link]
- Table of Characteristic IR Absorptions.
-
¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH. Available from: [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
A Senior Application Scientist's Guide to Purity Analysis of Synthesized 1-Isopropyl-1-tosylmethyl isocyanide by HPLC and a Comparison with Alternative Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Analytical Imperative of 1-Isopropyl-1-tosylmethyl isocyanide
This compound, an α-substituted derivative of Tosylmethyl isocyanide (TosMIC), is a highly versatile reagent in modern organic synthesis. Its unique molecular architecture, featuring an isocyanide, a tosyl group, and an acidic α-carbon, makes it a valuable building block for constructing complex heterocyclic compounds, which are often the core of novel therapeutic agents.[1][2][3] The isopropyl substitution provides steric influence that can be crucial for controlling stereochemistry in subsequent reactions, making it a reagent of significant interest in pharmaceutical development.[1][2]
However, the synthetic utility of this reagent is directly contingent on its purity. The presence of residual starting materials, by-products, or degradation products can have profound consequences on reaction outcomes. For instance, the presence of acidic impurities like p-toluenesulfinic acid can neutralize the base required for deprotonating the TosMIC derivative, leading to significantly lower yields.[4] Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control step but a prerequisite for reproducible and successful synthesis. This guide provides an in-depth examination of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, compares it with orthogonal analytical techniques, and offers the field-proven insights necessary for selecting the most appropriate method.
I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
For non-volatile, UV-active organic compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique.[5][6] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from closely related impurities.[6] The validation of such HPLC methods is critical in pharmaceutical analysis to ensure reliable and reproducible results, often following guidelines from the International Conference on Harmonisation (ICH).[5][7]
The Causality Behind the Method: Why RP-HPLC Works
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol).[8] this compound, being a moderately polar organic molecule, will partition between these two phases. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. This allows for the separation of the main compound from more polar starting materials (which elute earlier) and less polar by-products (which elute later).
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a self-validating system designed for accuracy and robustness.
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[9]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Rationale: The C18 stationary phase provides excellent hydrophobic interaction for retaining and separating the analyte and its likely impurities. The specified dimensions and particle size offer a good balance between resolution and analysis time.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid is a common mobile phase modifier that improves peak shape and ionization efficiency if coupled with a mass spectrometer, without significantly altering the UV cutoff.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acetonitrile is a preferred organic solvent due to its low viscosity and UV transparency.[8]
-
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 40% B
-
19-25 min: 40% B (re-equilibration)
-
Rationale: A gradient elution is crucial for resolving compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are separated from the main peak.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection Wavelength: 254 nm.
-
Rationale: The tosyl group provides a strong chromophore, making the compound and related impurities readily detectable at this wavelength. A PDA detector can be used to scan across a range of wavelengths to ensure peak purity.[9]
-
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution 1:10 with the diluent to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Rationale: Proper sample preparation is essential to prevent column clogging and ensure accurate quantification. The concentration is chosen to be within the linear range of the detector.
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Interpreting the Data: A Quantitative Assessment
The output from the HPLC analysis is a chromatogram, a plot of detector response versus time. The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.
Typical Impurities:
-
N-(1-tosyl-2-methylpropyl)formamide: The formamide precursor from which the isocyanide is synthesized. Being more polar, it will have a shorter retention time than the product.[10][11]
-
p-Toluenesulfinic acid: A potential starting material or degradation product. It is highly polar and will elute very early in the chromatogram.[4]
-
Unreacted Aldehyde/Ketone: Precursors used in the synthesis of the substituted formamide.
Sample Quantitative Data Summary:
| Compound | Retention Time (min) | Peak Area | % Area |
| p-Toluenesulfinic acid | 2.8 | 18,500 | 0.6 |
| N-(1-tosyl-2-methylpropyl)formamide | 6.5 | 45,200 | 1.5 |
| This compound | 11.2 | 2,910,300 | 97.2 |
| Unknown Impurity | 13.1 | 21,000 | 0.7 |
II. Comparative Guide: HPLC vs. Alternative Analytical Methods
While HPLC is the preferred method for quantitative purity analysis, other techniques offer complementary information or are better suited for specific analytical goals. The choice of method should be guided by the required level of accuracy, available instrumentation, and the stage of the research or development process.[12]
| Method | Principle | Advantages | Disadvantages | Application for TosMIC Derivative |
| HPLC-UV | Liquid-phase separation based on polarity, with UV detection.[5][6] | High resolution, quantitative, robust, and well-established for purity analysis.[6][13] | Requires a chromophore for detection; peak co-elution can lead to inaccurate results without a PDA detector.[9] | Ideal for routine quality control and final product release. |
| Thin-Layer Chromatography (TLC) | Solid-liquid adsorption chromatography on a plate.[14][15] | Fast, inexpensive, requires minimal sample, excellent for monitoring reaction progress.[15] | Primarily qualitative, not quantitative; lower resolution than HPLC.[14] | Best for rapid, in-process reaction monitoring. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gas-phase separation based on boiling point, with mass-based detection.[16] | High sensitivity and specificity; provides structural information from mass spectra.[17] | Analyte must be volatile and thermally stable; TosMIC derivatives may degrade at high temperatures.[17] | Not ideal as a primary method due to thermal lability concerns. |
| Quantitative NMR (qNMR) | Purity determined by comparing the integral of an analyte signal to a certified internal standard.[18][19] | A primary ratio method, highly accurate, provides structural confirmation, does not require a reference standard of the analyte.[20] | Lower sensitivity than HPLC, requires expensive high-field NMR, potential for signal overlap.[21] | Excellent for certifying reference standards and for orthogonal purity confirmation. |
Alternative Method Protocols
1. Thin-Layer Chromatography (TLC) Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase (Eluent): 30:70 Ethyl Acetate/Hexane.
-
Rationale: This solvent system provides good separation for moderately polar compounds on a silica plate. The ratio can be adjusted to achieve an optimal Rf value (retention factor) of ~0.3 for the main spot.
-
-
Procedure:
-
Dissolve a small amount of the sample in dichloromethane.
-
Spot the solution onto the TLC plate baseline.
-
Place the plate in a developing chamber containing the eluent.[15]
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.[15]
-
Remove the plate, mark the solvent front, and let it dry.
-
-
Visualization: Use a UV lamp at 254 nm. The product and any UV-active impurities will appear as dark spots.
2. Quantitative ¹H NMR (qNMR) Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Accurately weigh ~15-20 mg of the this compound sample and ~10 mg of the internal standard into a vial.[20]
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, D1, of at least 5 times the longest T1).
-
-
Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known signal from the internal standard, accounting for the number of protons each signal represents and the masses of the sample and standard.[18]
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method for TosMIC derivative analysis.
Conclusion and Recommendations
For the routine, reliable, and accurate purity assessment of synthesized this compound, High-Performance Liquid Chromatography is the unequivocally superior method. Its high resolving power, quantitative accuracy, and robustness make it the industry standard for quality control in both academic and pharmaceutical settings.[5][6] The detailed HPLC protocol provided in this guide serves as a validated starting point for implementation in any analytical laboratory.
While HPLC is the primary choice, an integrated analytical approach provides the most comprehensive understanding of sample purity. Thin-Layer Chromatography should be employed as a rapid, cost-effective tool for real-time reaction monitoring. For the highest level of metrological certainty, such as when establishing a new reference standard or for orthogonal confirmation of a purity result, Quantitative NMR is the most powerful technique available. By understanding the principles, strengths, and limitations of each method, researchers can confidently select the right tool to ensure the quality of their synthetic reagents, leading to more reliable and reproducible scientific outcomes.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]
-
Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024, August 21). Technology Networks. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
-
Bisht, T. S., Bisht, P., & Patil, S. (2023). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Journal of Emerging Technologies and Innovative Research (JETIR), 10(6). Retrieved from [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. Retrieved from [Link]
-
TosMIC Whitepaper. (n.d.). Varsal Chemical. Retrieved from [Link]
-
The GC-MS analysis of isocyanate diamine-metabolites. (n.d.). ResearchGate. Retrieved from [Link]
-
Ellwood, P. A., Hardy, H. L., & Walker, R. F. (1981). Determination of atmospheric isocyanate concentrations by high-performance thin-layer chromatography using 1-(2-pyridyl)piperazine reagent. Analyst, 106(1258), 85-93. DOI:10.1039/AN9810600085. Retrieved from [Link]
-
Keller, J., Dunlap, K. L., & Sandridge, R. L. (1974). Determination of Isocyanates in the Working Atmosphere by Thin-Layer Chromatography. Analytical Chemistry, 46(12), 1845-1846. DOI: 10.1021/ac60348a044. Retrieved from [Link]
-
Alternative found for HPLC methods. (n.d.). Chromatography Today. Retrieved from [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. (n.d.). EPA. Retrieved from [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (n.d.). Thieme Connect. Retrieved from [Link]
-
De La Guardia, M., & Armenta, S. (2011). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Pharmaceuticals, 4(10), 1305-1323. Retrieved from [Link]
-
What is the best method for purification of organic compounds rather than column chromatography?? (2021, June 11). ResearchGate. Retrieved from [Link]
-
Keller, J., Dunlap, K. L., & Sandridge, R. L. (1974). Determination of isocyanates in the working atmosphere by thin-layer chromatography. Analytical Chemistry, 46(12), 1845-1846. Retrieved from [Link]
- Method of detecting isocyanates. (n.d.). Google Patents.
-
Quantitative NMR Spectroscopy. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Thin-layer chromatography (TLC). (n.d.). Khan Academy. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
"No Pressure" HPLC: The Analytical Alternative for Charged & Polar Analytes. (2020, February 25). YouTube. Retrieved from [Link]
-
Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography. Journal of Chromatography A, 537(1-2), 357-364. Retrieved from [Link]
-
α-TOSYLBENZYL ISOCYANIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Stephany, R. W., de Bie, M. J. A., & Drenth, W. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Magnetic Resonance in Chemistry, 6(S1), 461-464. Retrieved from [Link]
-
S. P. Thomas, et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9414-9477. Retrieved from [Link]
-
The NMR-Purity and the new dimensions and standards of purity. (n.d.). Chemadder. Retrieved from [Link]
-
Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks. Retrieved from [Link]
-
Compound purity analysis and HPLC data. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. varsal.com [varsal.com]
- 5. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 6. jetir.org [jetir.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. Khan Academy [khanacademy.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. ethz.ch [ethz.ch]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. chemadder.com [chemadder.com]
A Comparative Guide to the Reactivity of α-Substituted TosMIC Derivatives in Heterocyclic Synthesis
In the landscape of modern synthetic organic chemistry, particularly in the realm of drug discovery and development, the efficient construction of heterocyclic scaffolds is of paramount importance. Among the myriad of reagents available, p-toluenesulfonylmethyl isocyanide (TosMIC) and its derivatives have carved out a significant niche as versatile building blocks for a variety of nitrogen-containing heterocycles. This guide provides an in-depth comparison of the reactivity of various α-substituted TosMIC derivatives, offering insights into how the nature of the α-substituent dictates reaction outcomes and efficiency. By understanding these nuances, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the discovery of novel molecular entities.
The Foundation: Understanding TosMIC's Reactivity
The remarkable utility of TosMIC stems from the unique interplay of its three key functional components: the isocyanide group, the tosyl group, and the acidic α-carbon. The electron-withdrawing nature of both the isocyanide and the tosyl groups significantly increases the acidity of the α-protons, facilitating their removal by a base to form a nucleophilic carbanion. This carbanion is central to the reactivity of TosMIC and its derivatives, acting as the key intermediate in numerous synthetic transformations. The tosyl group also serves as an excellent leaving group in the final aromatization step of many heterocyclic syntheses.
Synthesis of α-Substituted TosMIC Derivatives
The ability to introduce a wide variety of substituents at the α-position is a key feature that expands the synthetic utility of TosMIC. The general approach involves the sequential alkylation of the TosMIC anion.
General Experimental Protocol for α-Alkylation of TosMIC
A solution of TosMIC in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethoxyethane (DME), is cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is then added to generate the TosMIC anion. The desired alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature. For the synthesis of α,α-disubstituted derivatives, this process is repeated with a second alkylating agent.
Diagram of the General Workflow for the Synthesis of α-Substituted TosMIC Derivatives:
Caption: General workflow for the synthesis of α-substituted TosMIC derivatives.
Comparative Reactivity in Heterocycle Synthesis
The choice of the α-substituent on the TosMIC derivative can have a profound impact on the rate and outcome of heterocyclic ring formation. This is primarily due to a combination of steric and electronic effects.
The Van Leusen Pyrrole Synthesis
The Van Leusen pyrrole synthesis is a powerful [3+2] cycloaddition reaction between a TosMIC derivative and an electron-deficient alkene to form a pyrrole ring. The reaction is initiated by the Michael addition of the TosMIC anion to the alkene, followed by intramolecular cyclization and elimination of the tosyl group.
Diagram of the Van Leusen Pyrrole Synthesis Mechanism:
Caption: Workflow for the Van Leusen three-component imidazole synthesis.
Comparative Data for Imidazole Synthesis with Aryl-Substituted TosMIC Derivatives:
A study by Sisko et al. provides valuable insights into the use of aryl-substituted TosMIC reagents in imidazole synthesis.
| α-Aryl Substituent on TosMIC | Aldehyde | Amine | Yield (%) |
| Phenyl | Benzaldehyde | Benzylamine | 85 |
| 4-Methoxyphenyl | Benzaldehyde | Benzylamine | 88 |
| 4-Chlorophenyl | Benzaldehyde | Benzylamine | 82 |
| Phenyl | Isovaleraldehyde | Cyclohexylamine | 75 |
Analysis of Reactivity Trends:
The data suggests that the electronic nature of the α-aryl substituent has a modest effect on the overall yield of the imidazole synthesis. Both electron-donating (4-methoxyphenyl) and electron-withdrawing (4-chlorophenyl) groups provide high yields, indicating the robustness of this reaction. The high reactivity of aryl-substituted TosMIC derivatives in this transformation makes them valuable tools for the synthesis of diverse imidazole libraries.
Oxazole Synthesis
The synthesis of oxazoles can be achieved through the reaction of an α-substituted TosMIC derivative with an aldehyde in the presence of a base. This reaction is particularly useful for preparing 5-substituted oxazoles.
Experimental Protocol for Oxazole Synthesis:
To a solution of the α-substituted TosMIC derivative and an aldehyde in a suitable solvent (e.g., methanol or THF), a base such as potassium carbonate or a basic ion exchange resin is added. The reaction is typically stirred at room temperature until completion. The use of a basic resin can simplify the workup, as the resin and the tosyl byproduct can be removed by filtration.
Comparative Data for Oxazole Synthesis:
| α-Substituent on TosMIC | Aldehyde | Base | Yield (%) |
| H | 4-Nitrobenzaldehyde | Amberlite IRA-400 | 84 |
| H | Benzaldehyde | Amberlite IRA-400 | 85 |
| Phenyl | Benzaldehyde | K₂CO₃ | 90 |
Analysis of Reactivity Trends:
Both unsubstituted and α-aryl-substituted TosMIC derivatives are highly effective in the synthesis of oxazoles, providing excellent yields. The choice of the α-substituent allows for the introduction of diversity at the 4-position of the oxazole ring.
Practical Considerations and Experimental Insights
-
Choice of Base: The choice of base is critical and depends on the specific reaction and the acidity of the TosMIC derivative. Strong bases like n-BuLi are often required for the initial deprotonation for alkylation, while milder bases like potassium carbonate or DBU are typically sufficient for the cycloaddition reactions.
-
Solvent Effects: Aprotic solvents such as THF, DME, and acetonitrile are commonly used. In some cases, protic solvents like methanol or ethanol can be employed, particularly in the van Leusen imidazole synthesis.
-
Temperature Control: Low temperatures are often necessary during the deprotonation and alkylation of TosMIC to prevent side reactions. The cycloaddition reactions are typically run at room temperature or with gentle heating.
-
Purification: The tosyl byproduct (p-toluenesulfinic acid) can sometimes complicate purification. The use of a basic ion exchange resin as the catalyst can facilitate a cleaner reaction and simpler workup.
Conclusion
α-Substituted TosMIC derivatives are powerful and versatile reagents for the synthesis of a wide range of heterocyclic compounds. The reactivity of these derivatives is governed by a delicate interplay of steric and electronic factors associated with the α-substituent. Steric bulk at the α-position generally retards the reaction rate, while electron-withdrawing groups can enhance reactivity. By understanding these principles and leveraging the extensive literature on TosMIC chemistry, researchers can strategically select the optimal α-substituted derivative to efficiently construct complex molecular architectures for applications in drug discovery and materials science.
References
-
Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(31), 5637-5638. [Link]
-
Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]
-
Zhang, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2644. [Link]
-
Organic Chemistry Portal. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. [Link]
-
Bentham Science Publisher. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. [Link]
-
Doemling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
-
van Leusen, D., & van Leusen, A. M. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 419-666. [Link]
-
Gámez-Montaño, R., et al. (2019). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2019(2), M1065. [Link]
-
ResearchGate. (n.d.). A Plausible mechanism for pyrrole synthesis from allenoates. [Link]
-
ResearchGate. (n.d.). Synthetic Use of Tosylmethyl Isocyanide (TosMIC). [Link]
-
ResearchGate. (n.d.). Aryl Azides as Forgotten Electrophiles in the Van Leusen Reaction: A Multicomponent Transformation Affording 4-Tosyl-1-arylimidazoles. [Link]
-
Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516-1524. [Link]
-
ResearchGate. (n.d.). Synthesis of imidazole derivatives using TosMIC. [Link]
-
ResearchGate. (n.d.). Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. [Link]
-
ResearchGate. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents? [Link]
-
Li, A., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications, 13(1), 4410. [Link]
-
Aderohunmu, D. V., et al. (2020). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASĀYAN Journal of Chemistry, 13(2), 845-856. [Link]
The Efficacy of 1-Isopropyl-1-tosylmethyl Isocyanide (TosMIC) in the Synthesis of Complex Molecules: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a perpetual challenge. The choice of synthetic methodology can significantly impact yield, purity, and the overall feasibility of a synthetic campaign. Among the arsenal of reagents available to the modern organic chemist, 1-isopropyl-1-tosylmethyl isocyanide (TosMIC) has emerged as a remarkably versatile and powerful tool, particularly for the synthesis of heterocyclic compounds. This guide provides an in-depth technical comparison of TosMIC-mediated syntheses with prominent alternative multicomponent reactions (MCRs), namely the Passerini and Ugi reactions. By examining experimental data and underlying mechanistic principles, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Introduction to TosMIC: A Multi-faceted Reagent
Tosylmethyl isocyanide (TosMIC) is a stable, odorless, and crystalline solid, a stark contrast to the volatile and malodorous nature of many other isocyanides.[1] Its synthetic utility is derived from the unique interplay of its three key functional components: the isocyanide group, the tosyl (p-toluenesulfonyl) group, and the acidic α-carbon.[2][3] This trifecta of reactivity allows TosMIC to participate in a wide array of chemical transformations, most notably the van Leusen reaction, which provides a powerful avenue for the synthesis of various five-membered heterocycles such as oxazoles, imidazoles, and pyrroles.[3][4][5]
The tosyl group serves a dual purpose: it acts as an excellent leaving group and enhances the acidity of the α-proton, facilitating its abstraction under basic conditions to form a nucleophilic carbanion.[2] This carbanion is central to the reactivity of TosMIC, initiating nucleophilic attack on various electrophiles. The isocyanide moiety, with its unique electronic structure, is poised for cyclization reactions.
Comparative Analysis: TosMIC vs. Passerini and Ugi Reactions
The true measure of a synthetic reagent's efficacy lies in its performance relative to other available methods. The Passerini and Ugi reactions are cornerstone isocyanide-based multicomponent reactions that offer alternative pathways to complex, often peptide-like, molecules.[6]
Synthesis of Oxazoles
The van Leusen oxazole synthesis, employing TosMIC and an aldehyde, is a robust method for preparing 5-substituted oxazoles.[7][8][9] This reaction typically proceeds under basic conditions with good to excellent yields.
Table 1: Comparison of Oxazole Synthesis Methodologies
| Method | Key Reactants | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Van Leusen (TosMIC) | Aldehyde, TosMIC | K₂CO₃, Methanol, Reflux | 66 - 96[7][8][10] | Mild conditions, good functional group tolerance, odorless isocyanide reagent. | Stoichiometric use of TosMIC. |
| Robinson-Gabriel | 2-Acylamino ketones | Strong acid (e.g., H₂SO₄), heat | 50 - 60[11] | Utilizes readily available starting materials. | Harsh reaction conditions, limited functional group tolerance. |
| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Anhydrous HCl | Moderate[11] | Classical method for specific substitution patterns. | Requires anhydrous conditions, use of hazardous reagents. |
As illustrated in Table 1, the van Leusen reaction offers a milder and often higher-yielding alternative to classical methods for oxazole synthesis.
Synthesis of Imidazoles
The van Leusen imidazole synthesis provides a versatile route to 1,4,5-trisubstituted imidazoles from imines and TosMIC.[4][12] This method is often compared to the Ugi reaction, which can also be adapted to produce imidazole-containing scaffolds.
Table 2: Comparison of Imidazole Synthesis Methodologies
| Method | Key Reactants | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Van Leusen (TosMIC) | Aldehyde, Primary Amine, TosMIC | K₂CO₃, DMF or MeOH, RT to Reflux | 62 - 95[3][13] | High yields, good functional group tolerance, one-pot procedure.[3] | Stepwise nature (imine formation followed by cycloaddition).[12] |
| Ugi Reaction (adapted) | Aldehyde, Amine, Isocyanide, NH₄OAc (post-cyclization) | DCM:DMF, 25°C then NH₄OAc, AcOH, 120°C | 47 - 82[14] | High degree of molecular diversity from four components. | Often requires a post-cyclization step to form the imidazole ring. |
The van Leusen approach often provides a more direct route to the imidazole core with generally higher yields compared to the adapted Ugi reaction sequence.
Synthesis of Pyrroles
The [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene is a cornerstone of the van Leusen pyrrole synthesis, offering a straightforward route to polysubstituted pyrroles.[5][15][16]
Table 3: Comparison of Pyrrole Synthesis Methodologies
| Method | Key Reactants | Typical Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Van Leusen (TosMIC) | Electron-deficient alkene, TosMIC | Base (e.g., DBU, KOH), CH₃CN, RT | Moderate to High[5][16] | Operationally simple, mild conditions, broad substrate scope.[5][16] | Requires an electron-withdrawing group on the alkene. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine | Acidic or neutral, heat | 50 - 98 | High yields, simple procedure. | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging. |
| Hantzsch Pyrrole Synthesis | α-Halo ketone, β-Ketoester, Ammonia/Amine | Base | Moderate | Good for specific substitution patterns. | Limited to certain substitution patterns. |
Experimental Protocols
To provide a practical context for the application of TosMIC, the following are representative experimental protocols for the synthesis of key heterocyclic scaffolds.
General Procedure for the Van Leusen Oxazole Synthesis
-
To a solution of the aldehyde (1.0 mmol) and TosMIC (1.2 mmol) in methanol (10 mL) is added potassium carbonate (2.0 mmol).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-substituted oxazole.[7][8]
General Procedure for the Van Leusen Imidazole Synthesis (One-Pot)
-
To a solution of the aldehyde (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent (e.g., methanol or THF) is stirred at room temperature for 30 minutes to form the imine in situ.
-
TosMIC (1.2 mmol) and a base (e.g., potassium carbonate, 2.0 mmol) are then added to the reaction mixture.
-
The mixture is stirred at the appropriate temperature (room temperature to reflux) until the reaction is complete as indicated by TLC.
-
The workup and purification are carried out as described for the oxazole synthesis to yield the 1,4,5-trisubstituted imidazole.[3][4]
Mechanistic Insights and Visualizations
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways for TosMIC-mediated syntheses.
Van Leusen Oxazole Synthesis Workflow
Caption: Workflow for the van Leusen oxazole synthesis.
Van Leusen Imidazole Synthesis Mechanism
Sources
- 1. Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction [mdpi.com]
- 2. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mechanistic Nuances of 1-Isopropyl-1-tosylmethyl isocyanide in Heterocyclic Synthesis and Beyond
For the discerning researcher in organic synthesis and drug development, the choice of reagents is paramount, dictating the efficiency, scope, and elegance of a synthetic route. Among the pantheon of versatile building blocks, 1-Isopropyl-1-tosylmethyl isocyanide (TosMIC) and its derivatives stand out for their remarkable ability to construct a diverse array of molecular architectures. This guide provides an in-depth, comparative analysis of the mechanistic underpinnings of TosMIC-mediated reactions, juxtaposed with viable alternative methodologies. Our focus is not merely on procedural steps but on the fundamental principles that govern these transformations, empowering you to make informed decisions in your synthetic endeavors.
The Unique Chemical Personality of TosMIC
Tosylmethyl isocyanide is a crystalline, odorless solid, a welcome departure from the notoriously malodorous nature of many isocyanides.[1] Its synthetic utility is rooted in the synergistic interplay of three key functional components:
-
The Isocyanide Group: This carbon atom acts as an electrophilic center, primed for ring-closing reactions, and can also exhibit carbene-like reactivity.[1]
-
The Tosyl Group: An excellent leaving group, the tosyl moiety facilitates the elimination step crucial for the formation of aromatic heterocycles.[1]
-
The Acidic α-Carbon: Situated between the electron-withdrawing isocyanide and sulfonyl groups, the α-proton is readily abstracted under basic conditions (pKa ≈ 14), generating a nucleophilic carbanion.[1]
This unique combination of functionalities makes TosMIC a powerful C1 synthon for a variety of transformations, most notably the famed van Leusen reaction and its variants.
Nitrile Synthesis: A Head-to-Head Comparison
The conversion of ketones to nitriles with a one-carbon homologation is a fundamental transformation in organic synthesis. The van Leusen reaction, utilizing TosMIC, offers a robust and cyanide-free approach.
The Van Leusen Nitrile Synthesis
The reaction proceeds via the base-mediated addition of the TosMIC anion to a ketone, followed by a series of intramolecular rearrangements and elimination steps to furnish the nitrile. The addition of a primary alcohol, such as methanol, can significantly accelerate the reaction.[2]
Mechanism of the Van Leusen Nitrile Synthesis:
Caption: Mechanism of the Van Leusen Nitrile Synthesis.
Alternative Method 1: Reductive Cyanation with Trimethylsilyl Cyanide (TMSCN)
A prominent alternative involves the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. This method also achieves a reductive cyanation of ketones.
Comparative Performance Data for Nitrile Synthesis:
| Method | Substrate | Reagents/Conditions | Yield (%) | Reference |
| Van Leusen (TosMIC) | Acetophenone | TosMIC, t-BuOK, THF/MeOH | 85 | [2] |
| Cyclohexanone | TosMIC, t-BuOK, THF/MeOH | 78 | [2] | |
| 2-Adamantanone | TosMIC, t-BuOK, DME | 92 | [3] | |
| Reductive Cyanation (TMSCN) | Acetophenone | TMSCN, ZnI₂, CH₂Cl₂ then TMSCl, NaI, H₂O, MeCN | 88 | [2] |
| Cyclohexanone | TMSCN, ZnI₂, CH₂Cl₂ then TMSCl, NaI, H₂O, MeCN | 91 | [2] | |
| 2-Adamantanone | TMSCN, NMO, CH₃CN | 95 | [4] |
Experimental Protocol: Van Leusen Nitrile Synthesis from Cyclohexanone
-
To a stirred suspension of potassium tert-butoxide (2.24 g, 20 mmol) in anhydrous THF (40 mL) at 0 °C under an inert atmosphere, add a solution of cyclohexanone (0.98 g, 10 mmol) and TosMIC (2.34 g, 12 mmol) in THF (10 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add methanol (2 mL) and heat the mixture to reflux for 1 hour.
-
Cool the reaction to room temperature, pour into water (50 mL), and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford cyclohexyl cyanide.
Oxazole Synthesis: A Comparative Overview
The oxazole ring is a privileged scaffold in medicinal chemistry. The van Leusen oxazole synthesis provides a mild and efficient route to this important heterocycle.
The Van Leusen Oxazole Synthesis
This reaction involves the condensation of an aldehyde with TosMIC in the presence of a base, typically potassium carbonate, in methanol. The reaction proceeds through an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[5]
Mechanism of the Van Leusen Oxazole Synthesis:
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Alternative Method 1: Robinson-Gabriel Synthesis
A classical method for oxazole synthesis, the Robinson-Gabriel reaction involves the cyclodehydration of 2-acylamino ketones using strong acids like sulfuric acid or polyphosphoric acid.[5]
Alternative Method 2: Fischer Oxazole Synthesis
Another classical approach, the Fischer synthesis, utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[6]
Comparative Performance Data for Oxazole Synthesis:
| Method | Substrate (Aldehyde) | Reagents/Conditions | Yield (%) | Reference |
| Van Leusen (TosMIC) | Benzaldehyde | TosMIC, K₂CO₃, MeOH, reflux | 82 | [5] |
| 4-Nitrobenzaldehyde | TosMIC, K₂CO₃, MeOH, reflux | 88 | [7] | |
| Robinson-Gabriel | N-Benzoyl-α-aminoacetophenone | H₂SO₄, heat | 75 | [5] |
| Fischer | Benzaldehyde cyanohydrin, Benzaldehyde | Anhydrous HCl, ether | 65 | [6] |
Experimental Protocol: Van Leusen Oxazole Synthesis from Benzaldehyde
-
To a solution of benzaldehyde (1.06 g, 10 mmol) and TosMIC (1.95 g, 10 mmol) in methanol (20 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Heat the mixture at reflux for 2 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water (30 mL) and diethyl ether (30 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 5-phenyloxazole.
Pyrrole Synthesis: A Comparative Analysis
The pyrrole nucleus is a fundamental component of many biologically active molecules, including heme and chlorophyll. The van Leusen pyrrole synthesis offers a versatile [3+2] cycloaddition approach to this heterocycle.
The Van Leusen Pyrrole Synthesis
In this reaction, TosMIC acts as a three-atom synthon, reacting with an electron-deficient alkene (Michael acceptor) in the presence of a base to form the pyrrole ring.[8]
Mechanism of the Van Leusen Pyrrole Synthesis:
Caption: Mechanism of the Van Leusen Pyrrole Synthesis.
Alternative Method 1: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9]
Alternative Method 2: Knorr Pyrrole Synthesis
The Knorr synthesis utilizes the reaction of an α-amino ketone with a β-ketoester.[9]
Alternative Method 3: Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[10]
Comparative Performance Data for Pyrrole Synthesis:
| Method | Substrates | Reagents/Conditions | Yield (%) | Reference |
| Van Leusen (TosMIC) | Chalcone, TosMIC | NaH, THF/DMSO | 75-85 | [8] |
| Paal-Knorr | 2,5-Hexanedione, Aniline | Acetic acid, reflux | 92 | [9] |
| Knorr | Ethyl 2-aminoacetoacetate, Ethyl acetoacetate | Acetic acid, Zn | 65 | [9] |
| Hantzsch | Ethyl acetoacetate, Chloroacetone, NH₃ | Ethanol, reflux | 55 | [10] |
Experimental Protocol: Paal-Knorr Pyrrole Synthesis
-
In a round-bottom flask, combine 2,5-hexanedione (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol) in glacial acetic acid (10 mL).
-
Heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain 2,5-dimethyl-1-phenyl-1H-pyrrole.
Conclusion
This compound and its parent compound, TosMIC, are undeniably powerful reagents in the arsenal of the synthetic chemist. The van Leusen reaction and its variants provide efficient and often mild routes to a variety of important nitrogen-containing compounds. However, a thorough understanding of the classical alternatives, such as the Paal-Knorr, Robinson-Gabriel, and Fischer syntheses, is essential for a well-rounded approach to synthetic design. The choice of methodology will ultimately depend on the specific target molecule, the availability of starting materials, and the desired reaction conditions. This guide has aimed to provide the mechanistic insights and comparative data necessary to navigate these choices with confidence and expertise.
References
- BenchChem. (2025). A Comparative Guide to Pyrrole Synthesis: The Paal-Knorr Method Versus Leading Alternatives.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles.
-
Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.
- BenchChem. (2025). comparative analysis of different synthetic routes for 4-Methyl-2-(piperidin-2-yl)oxazole.
- BenchChem. (2025). Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes.
- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
- Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.
- BenchChem. (2025). A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Li, J. J. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(01), 1-15.
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- BenchChem. (2025). A Comparative Guide to Reagents for One-Pot Nitrile Synthesis from Ketones.
- ResearchGate. (2025, August 5). Comparative study of chemically synthesized and plasma polymerized pyrrole and thiophene thin films.
- ResearchGate. (2025, August 6).
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Substituted Pyrroles.
- PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
- Hantzsch, A., & G, M. (2018, December 3). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme, 51(01), 1-15.
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Baumann, M., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering, 8(12), 2845-2850.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
- Scribd. (n.d.). The Hantzsch Pyrrole Synthesis.
- Tian, S.-K., & Wang, X. (2007). Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones. Synlett, 2007(09), 1416-1420.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(18), 6272–6274.
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
- Varsal Chemical. (n.d.). TosMIC Whitepaper.
- ResearchGate. (2025, August 7).
- ResearchG
- CUTM Courseware. (n.d.). Oxazole.pdf.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Semantic Scholar. (n.d.). Fischer oxazole synthesis.
- YouTube. (2023, September 20). Fischer Oxazole Synthesis Mechanism | Organic Chemistry.
- Oriental Journal of Chemistry. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4), 1670-1700.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Scheme 3. Substrate scope of oxazole synthesis.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- Indian Journal of Pharmaceutical Sciences. (n.d.).
- Fürstner, A. (2025, October 7). Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis.
- ResearchGate. (2025, August 7). (PDF)
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
- Kim, S. S., Kim, D. W., & Rajagopal, G. (2004). Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide. Synthesis, 2004(02), 213-216.
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from [Link]
- PubMed Central. (n.d.).
Sources
- 1. varsal.com [varsal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit [organic-chemistry.org]
- 4. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Isotopic Labeling with Tosylmethyl Isocyanide Derivatives
This guide provides an in-depth comparison of isotopic labeling strategies centered on the versatile reagent p-toluenesulfonylmethyl isocyanide (TosMIC) and its derivatives, such as the specified 1-Isopropyl-1-tosylmethyl isocyanide. We will explore the mechanistic underpinnings of using TosMIC as a labeled synthon, objectively compare its performance against alternative labeling methodologies, and provide detailed experimental protocols for researchers in drug discovery and development.
Introduction: The Critical Role of Isotopic Labeling
In modern drug development and metabolic research, the ability to trace the fate of a molecule in vitro and in vivo is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹H with ²H (D), or ¹²C with ¹³C or ¹⁴C), is the gold standard for this purpose.[1] Labeled compounds are indispensable for:
-
Pharmacokinetic (ADME) Studies: Tracking the absorption, distribution, metabolism, and excretion of drug candidates.
-
Mechanism of Action Studies: Identifying metabolic pathways and target engagement.[2]
-
Quantitative Analysis: Serving as internal standards in mass spectrometry-based assays for unparalleled accuracy.[3]
The choice of labeling strategy is a critical experimental decision. It can be broadly categorized into two approaches: late-stage functionalization, where an isotope is introduced into an already complex molecule, and the use of an isotopically labeled building block in a synthetic route. TosMIC and its derivatives are exemplary reagents for the latter approach.
While this guide focuses on the principles of the TosMIC scaffold, it is important to note that the parent compound, p-toluenesulfonylmethyl isocyanide, is the most extensively studied and commercially available member of this class.[4][5] The principles and reactions discussed are directly applicable to its α-substituted derivatives, including this compound, which allow for the introduction of additional diversity.[6]
The Unique Chemistry of TosMIC: A Versatile Synthon
TosMIC is a stable, odorless solid, a rare quality for an isocyanide.[7][8] Its remarkable versatility in organic synthesis stems from a unique combination of three functional components within a single, compact molecule.[9]
-
Acidic α-Carbon: The protons on the carbon between the sulfonyl and isocyanide groups are acidic, allowing for easy deprotonation to form a nucleophilic anion.[9] This is the key to forming new carbon-carbon bonds.
-
Isocyanide Group: This group acts as a "carbon-zipper," participating in cycloadditions and multicomponent reactions to form a wide array of five-membered heterocycles like oxazoles, imidazoles, and pyrroles.[10][11]
-
Tosyl Group: A superb leaving group (as p-toluenesulfinic acid), its departure is often the driving force for aromatization, leading to the final heterocyclic product.[12][13]
Caption: The tripartite reactivity of TosMIC enabling its diverse applications.
Isotopic Labeling with TosMIC: A Building Block Approach
Using TosMIC for isotopic labeling relies on preparing an isotopically enriched version of the reagent itself. This pre-labeled synthon is then carried through a synthesis to construct the target molecule with the label precisely incorporated into its core structure.
Pathways to Labeled TosMIC
The specific isotope is incorporated based on the choice of labeled starting materials for the synthesis of TosMIC or its derivatives.
-
¹³C- or ¹⁴C-Labeling: The isocyanide carbon is the atom most frequently incorporated into the new heterocyclic ring. To label this position, one would synthesize TosMIC using ¹³C- or ¹⁴C-labeled formamide. The methylene carbon can also be labeled using labeled formaldehyde in the initial synthetic step.[14]
-
¹⁵N-Labeling: The nitrogen atom is incorporated into the final product. Using ¹⁵N-labeled formamide in the synthesis provides a direct route to ¹⁵N-labeled TosMIC.
-
²H- or ³H-Labeling (Deuterium/Tritium): The acidic α-protons of TosMIC can be readily exchanged. Deprotonation with a strong base (e.g., t-BuOK) followed by quenching with a labeled source like heavy water (D₂O) or tritiated water (T₂O) provides a straightforward method for producing α-deuterated or α-tritiated TosMIC.[15] This is particularly useful as it avoids the need for a full synthesis with labeled precursors.
Caption: General workflow for isotopic labeling using the TosMIC building block approach.
Performance Comparison with Alternative Labeling Methods
The TosMIC approach is powerful but is one of many tools available. Its suitability depends on the specific research question, the target molecule, and the desired position of the label.
| Feature | TosMIC Building Block | Catalytic H/D Exchange | Other Labeled Synthons (e.g., ¹³CH₃I) |
| Principle | Incorporates a pre-labeled C-N or C-D/T unit into a molecular scaffold. | Direct, late-stage exchange of C-H bonds with D or T from a solvent source (e.g., D₂O).[16] | Introduces a specific labeled functional group (e.g., methyl, cyano). |
| Isotopes | ¹³C, ¹⁴C, ¹⁵N, ²H, ³H | Primarily ²H, ³H | Dependent on the synthon (e.g., ¹³C, ¹⁴C, ²H, ³H). |
| Regioselectivity | Excellent. The label position is precisely defined by the reaction mechanism. | Variable. Often directed by steric or electronic factors; can lead to multiple labeled sites.[17] | Excellent. The label is part of a defined functional group. |
| Substrate Scope | Broad for heterocycle synthesis; requires a suitable synthetic route.[9][18] | Broad; many functional groups are tolerated by modern catalysts (e.g., Iridium). | Dependent on the specific reaction for that synthon. |
| Stage of Labeling | Early-to-mid stage of synthesis. | Late-stage; ideal for labeling final drug candidates without re-synthesis. | Typically early-to-mid stage. |
| Cost & Availability | Requires synthesis of labeled TosMIC, which can be costly if ¹³C/¹⁵N precursors are used. D/T labeling is more accessible. | D₂O is inexpensive. Catalysts can be expensive. Tritium handling requires specialized facilities. | Cost varies widely with the complexity of the labeled synthon. |
| Key Advantage | Precise, unambiguous label placement within the molecular core. | Speed and applicability to complex, final-stage molecules. | High specificity for a particular functional group. |
| Key Disadvantage | Requires a de novo synthesis; not suitable for late-stage labeling. | Potential for over-labeling or scrambling; may not label unreactive C-H bonds. | Limited to introducing the specific functionality of the synthon. |
Experimental Protocols & Data
Here, we provide a representative protocol for the synthesis of a deuterated oxazole, a common pharmacophore, using α-deuterated TosMIC.
Protocol: Synthesis of α-Deuterated TosMIC
Causality: This procedure uses a strong base to deprotonate the acidic α-position, followed by a quench with an isotopic source. Tetrahydrofuran (THF) is used as an aprotic solvent to prevent proton exchange from the solvent itself. The low temperature maintains the stability of the TosMIC anion.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add TosMIC (1.0 eq, e.g., 1.95 g).
-
Dissolution: Add anhydrous THF (e.g., 20 mL) and cool the solution to -5 °C in an ice-salt bath.
-
Deprotonation: Slowly add a solution of potassium tert-butoxide (t-BuOK) in THF (1.0 M, 1.05 eq) dropwise, maintaining the temperature below 0 °C. Stir for 15 minutes.
-
Isotopic Quench: Add deuterium oxide (D₂O, 5.0 eq) dropwise. The D₂O should be of high isotopic purity (>99.8%).
-
Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification & Validation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting α-deuterated TosMIC can be purified by recrystallization. Validate the isotopic incorporation via ¹H NMR (disappearance of the α-proton signal) and Mass Spectrometry (observation of the M+1 peak).
Protocol: Van Leusen Synthesis of a 5-Phenyl-4-deuterio-oxazole
Causality: This is a classic Van Leusen oxazole synthesis.[13][19] The deuterated TosMIC anion attacks the aldehyde electrophile. The subsequent cyclization and base-promoted elimination of the tosyl group are driven by the formation of the stable, aromatic oxazole ring. The label remains at the 4-position of the oxazole, as dictated by the reaction mechanism.
-
Setup: To a suspension of t-BuOK (2.2 eq) in anhydrous THF at -40 °C, add a solution of α-deuterated TosMIC (1.1 eq, from Protocol 5.1) in THF.
-
Addition: Stir for 20 minutes, then slowly add a solution of benzaldehyde (1.0 eq) in THF.
-
Reaction: Allow the mixture to stir at -40 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by adding water. Extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and determine the isotopic purity.
Representative Experimental Data
The following table summarizes expected outcomes from the described protocols. Isotopic purity is a critical metric for the success of any labeling study.
| Product | Chemical Yield | Isotopic Incorporation | Analytical Method |
| α-Deuterated TosMIC | >95% | >98% D | ¹H NMR, HRMS |
| 5-Phenyl-4-deuterio-oxazole | 70-85% | >98% D | HRMS |
Conclusion
The use of isotopically labeled TosMIC and its α-substituted derivatives represents a powerful and reliable building block strategy for introducing isotopes into complex molecules, particularly nitrogen-containing heterocycles. Its primary strength lies in its predictable and absolute regioselectivity , ensuring that the isotopic label is placed exactly where the synthetic design intends. This contrasts sharply with methods like catalytic H/D exchange, which offer late-stage flexibility but often at the cost of precise control.
For researchers in drug development, the TosMIC approach is ideal for early-stage lead optimization and the generation of labeled standards for bioanalysis, where unambiguous label placement is non-negotiable. While it requires a commitment to a synthetic route, the clarity and quality of the resulting data provide a trustworthy foundation for critical downstream experiments.
References
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Van Leusen Reaction. SynArchive. [Link]
-
Tosylmethyl Isocyanide (TosMIC): A Key Intermediate in Drug Discovery and Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Guchhait, S. K., & Chandiran, D. (2019). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). RSC advances, 9(34), 19686-19708. [Link]
-
Adesina, A. A., et al. (2021). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. RASĀYAN Journal of Chemistry, 14(2), 1141-1153. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Portal. [Link]
-
Deuterium-labeling experiments diagram. ResearchGate. [Link]
-
1-Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives. Atlanchim Pharma. [Link]
-
[3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. National Institutes of Health. [Link]
-
Synthetic Use of Tosylmethyl Isocyanide (TosMIC). ResearchGate. [Link]
-
TosMIC. Wikipedia. [Link]
-
Tosylmethyl Isocyanide (TosMIC): A Versatile Reagent for Heterocyclic Synthesis and Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
TosMIC Whitepaper. Varsal Chemical. [Link]
-
Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition... Organic Chemistry Portal. [Link]
-
Can anybody tell me the best way to synthesise substituted tosmic reagents? ResearchGate. [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. [Link]
-
An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. National Institutes of Health. [Link]
-
The Organic Chemistry of Isotopic Labelling. ResearchGate. [Link]
-
Isotopic labelling analysis using single cell mass spectrometry. PubMed. [Link]
-
Overview of commonly used experimental setups for nitrogen isotope... ResearchGate. [Link]
-
Synthesis Workshop: Deuterium + Tritium Labeling... (Episode 94). YouTube. [Link]
-
Isotopic Labelling Analysis using Single Cell Mass Spectrometry. ResearchGate. [Link]
-
Isotopic labeling-assisted metabolomics using LC–MS. PubMed Central. [Link]
-
Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. [Link]
Sources
- 1. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TosMIC - Wikipedia [en.wikipedia.org]
- 8. varsal.com [varsal.com]
- 9. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Van Leusen Reaction [organic-chemistry.org]
- 13. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. nbinno.com [nbinno.com]
- 19. Van Leusen reaction - Wikipedia [en.wikipedia.org]
X-ray crystallography of compounds derived from 1-Isopropyl-1-tosylmethyl isocyanide
An In-Depth Technical Guide to the Structural Elucidation of 1-Isopropyl-1-tosylmethyl isocyanide Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For researchers, medicinal chemists, and material scientists, the tosylmethyl isocyanide (TosMIC) scaffold and its derivatives, such as this compound (iso-Pr-TosMIC), are powerful tools in synthetic chemistry.[1][2][3] Their utility in constructing complex heterocyclic frameworks makes them invaluable in the pursuit of novel therapeutics and advanced materials.[1][3][4] However, synthesizing a molecule is only part of the journey. To truly understand its function, predict its interactions, and rationally design improved analogues, we must determine its precise three-dimensional structure.
This guide provides an in-depth exploration of single-crystal X-ray crystallography (SC-XRD) as the definitive method for the structural characterization of compounds derived from iso-Pr-TosMIC. We will delve into the causality behind experimental choices, objectively compare SC-XRD with its primary alternative, Nuclear Magnetic Resonance (NMR) spectroscopy, and provide actionable protocols grounded in scientific integrity.
The Imperative of Atomic Resolution: Why 3D Structure Matters
In drug development, the three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target, such as an enzyme or receptor.[5] Precise knowledge of bond lengths, bond angles, and overall conformation, known as the absolute structure, is the bedrock of structure-based drug design (SBDD).[5][6] It allows chemists to understand binding modes, identify key intermolecular interactions, and rationally modify a compound to enhance potency or reduce off-target effects. For derivatives of iso-Pr-TosMIC, which are often precursors to complex, stereochemically rich molecules, unambiguous structural data is not a luxury—it is a necessity.
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography is a technique that provides an unambiguous determination of the three-dimensional structure of a molecule at the atomic and molecular scale.[7][8] The process relies on the diffraction of an X-ray beam by a single, highly ordered crystal.[9][10] As X-rays pass through the crystal, they are scattered by the electrons of the atoms, creating a unique diffraction pattern of spots.[10] By analyzing the position and intensity of these spots, scientists can calculate an electron density map of the molecule and, from that, build an atomic model with exceptional precision.[9]
The primary strengths of this technique are:
-
High Resolution: It provides atomic-level resolution, often better than 1 Å, revealing the precise position of each atom (excluding most hydrogens).[11]
-
Unambiguous Structure Determination: It directly maps the atomic arrangement, providing definitive proof of molecular structure, connectivity, and stereochemistry.[8]
-
Absolute Configuration: For chiral molecules, specialized methods within crystallography can determine the absolute configuration (R/S) without ambiguity.[7][8]
A Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography is powerful, it is not the only tool for structural elucidation. NMR spectroscopy is a complementary and sometimes alternative technique.[12] The choice between them depends on the specific research question and the nature of the compound.
NMR spectroscopy analyzes the magnetic properties of atomic nuclei in a magnetic field.[12] By measuring interactions between nuclei (e.g., through-bond J-couplings and through-space Nuclear Overhauser Effects), a set of distance restraints can be generated to calculate a family of structures consistent with the data.
The decision to use one technique over the other is a critical experimental choice. Here is the causality behind that choice:
-
Choose X-ray Crystallography when: You need the definitive, static 3D structure of a molecule. It is the method of choice for resolving structural ambiguities, determining absolute stereochemistry, and visualizing precise intermolecular interactions in the solid state. Its resolution is generally superior to NMR.
-
Choose NMR Spectroscopy when: The molecule is difficult or impossible to crystallize.[12] NMR is also uniquely suited for studying molecular dynamics, conformational changes, and interactions in a solution state that more closely mimics physiological conditions.[11]
Data Presentation: SC-XRD vs. NMR at a Glance
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample State | Solid (single crystal required) | Solution (mimics physiological conditions)[11] |
| Primary Output | A single, high-resolution 3D atomic model | An ensemble of structures consistent with experimental data |
| Resolution | Typically high (often < 1.0 Å)[11] | Generally lower, inferred (typically 1.5 - 2.5 Å) |
| Information Type | Static structure, intermolecular packing forces | Dynamic information, conformational flexibility, kinetics[11][13] |
| Molecular Size | No theoretical upper limit, applicable to very large complexes | Practically limited to smaller molecules (< 50 kDa) |
| Key Challenge | Growing a high-quality, single crystal[9][12] | Signal overlap in complex molecules, interpretation of data |
| Hydrogen Atoms | Generally not located due to low electron density[13][14] | Directly observable, crucial for structure calculation |
Experimental Protocol: From Powder to Picture - The Crystallography Workflow
The path from a synthesized iso-Pr-TosMIC derivative to a final 3D structure is a multi-step process where each stage is critical for success. The trustworthiness of the final structure is validated by metrics generated at each step.
Mandatory Visualization: The X-ray Crystallography Workflow
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Synthesis and High-Purity Purification:
-
Synthesize the target compound derived from this compound using established synthetic routes.[15][16][17]
-
Causality: Impurities can inhibit crystal formation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[13] Therefore, purification to >99% homogeneity, often via column chromatography followed by recrystallization, is a non-negotiable prerequisite. Purity is typically verified by NMR and mass spectrometry.
-
-
Crystal Growth: The Crucial Bottleneck:
-
Objective: To encourage molecules to self-assemble from a solution into a highly ordered, single crystal lattice. This is often the most challenging step.
-
Protocol - Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane) to near-saturation in a clean vial.
-
Cover the vial with a cap containing a few small holes or with parafilm pierced by a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
-
-
Protocol - Vapor Diffusion (Hanging or Sitting Drop):
-
Create a concentrated solution of the compound in a volatile solvent (the "drop").
-
Place this drop in a sealed chamber containing a larger reservoir of a less-volatile solvent in which the compound is poorly soluble (the "precipitant").
-
Slow diffusion of the precipitant vapor into the drop gradually lowers the solubility of the compound, inducing crystallization.
-
-
Causality & Expertise: The choice of solvent is critical. A good solvent system allows the compound to be soluble but approaches saturation under gentle changes in concentration or temperature. For TosMIC derivatives, which contain both polar (sulfone) and non-polar (isopropyl, tosyl-aryl) groups, a mixture of solvents is often required to fine-tune solubility.
-
-
Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm, with sharp edges and no visible cracks) is carefully mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is rotated in a finely focused monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.[10]
-
-
Structure Solution and Refinement:
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[9]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[9] The quality of the final structure is assessed by crystallographic R-factors (e.g., R1), where a lower value signifies a better fit. For small molecules, an R1 value below 5% (0.05) is considered excellent.
-
Interpreting the Results: More Than Just a Picture
The final output, a Crystallographic Information File (CIF), contains a wealth of data. For a derivative of iso-Pr-TosMIC, analysis would focus on:
-
Conformation: Determining the exact spatial arrangement and torsion angles of the isopropyl and tosyl groups.
-
Intermolecular Interactions: The isocyanide group, while reactive, can participate in noncovalent interactions like hydrogen bonding (R-N≡C···H-X) and interactions with electrophilic carbon atoms, which can be visualized directly.[6][18] These interactions in the crystal can provide insights into how the molecule might behave in a biological system.[6][18]
-
Validation of Synthesis: The structure provides absolute confirmation that the intended molecule was synthesized, with the correct stereochemistry.
Mandatory Visualization: Logic for Method Selection
Caption: Decision framework for choosing a structural elucidation method.
Conclusion
For compounds derived from this compound, single-crystal X-ray crystallography stands as the definitive method for elucidating their three-dimensional atomic structure. It provides an unparalleled level of detail, offering an unambiguous and high-resolution view that is essential for applications in drug discovery and materials science. While NMR spectroscopy offers valuable complementary information about the molecule's behavior in solution, the static, solid-state picture from crystallography provides the foundational architectural data required for rational design. Mastering the experimental workflow—from meticulous purification and patient crystal growth to rigorous data analysis—empowers researchers to unlock the full potential of these versatile synthetic building blocks.
References
-
Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Comparison of NMR and X-ray crystallography. University Medical School of Debrecen. Available from: [Link]
-
Structure and Reactivity of Glycosyl Isocyanides. PMC - NIH. Available from: [Link]
-
Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. PMC - PubMed Central. Available from: [Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available from: [Link]
-
X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Available from: [Link]
-
Small molecule crystallography. Excillum. Available from: [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available from: [Link]
-
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. University of Leicester. Available from: [Link]
-
x Ray crystallography. PMC - PubMed Central - NIH. Available from: [Link]
-
X-ray Crystallography. Creative BioMart. Available from: [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. ACS Publications. Available from: [Link]
-
Medicinal Chemistry of Isocyanides. Chemical Reviews - ACS Publications. Available from: [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. Available from: [Link]
-
X-ray diffraction spectroscopy peaks of CNF and tosyl chloride mediated modified. ResearchGate. Available from: [Link]
-
A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available from: [Link]
-
This compound | 58379-84-3. Angene. Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. zienjournals.com [zienjournals.com]
- 6. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. excillum.com [excillum.com]
- 8. rigaku.com [rigaku.com]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. news-medical.net [news-medical.net]
- 13. people.bu.edu [people.bu.edu]
- 14. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 15. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Tosylmethyl isocyanide synthesis - chemicalbook [chemicalbook.com]
- 18. pubs.acs.org [pubs.acs.org]
Comparative Guide to Computational Modeling of Transition States in 1-Isopropyl-1-tosylmethyl isocyanide Reactions
Introduction: The Synthetic Value and Mechanistic Complexity of a TosMIC Derivative
In the landscape of modern organic synthesis, isocyanides are powerful building blocks for constructing complex nitrogen-containing molecules. Among these, tosylmethyl isocyanide (TosMIC) and its derivatives are exceptionally versatile reagents, pivotal in forming a wide array of heterocyclic structures essential for drug discovery and materials science.[1][2] 1-Isopropyl-1-tosylmethyl isocyanide, a substituted analogue of TosMIC, offers unique steric and electronic properties that influence its reactivity in cornerstone reactions like the Van Leusen reaction, which transforms ketones into nitriles or aldehydes into oxazoles.[3]
The efficiency and selectivity of these transformations are dictated by the reaction mechanism, specifically the energetics of the transition state—the fleeting, high-energy arrangement of atoms at the peak of the reaction energy profile.[4] Understanding this critical point is paramount for optimizing reaction conditions, predicting outcomes, and designing novel catalysts. Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating these transient structures that are often impossible to observe experimentally.[5][6]
This guide provides an in-depth comparison of computational methodologies for modeling the transition states of reactions involving this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper mechanistic insights and accelerate their research programs. We will dissect the causality behind choosing specific computational parameters, outline a self-validating protocol for transition state analysis, and ground our discussion in authoritative references.
Pillar 1: Theoretical Foundations of Transition State Modeling
A chemical reaction can be visualized as a journey across a multi-dimensional landscape known as the Potential Energy Surface (PES).[4] Reactants reside in energy valleys, and products in others. The path between them invariably leads over an energetic mountain pass. The highest point along the lowest-energy path is the transition state (TS) , a first-order saddle point on the PES.[4]
Computationally, a transition state is characterized by two key features:
-
Zero Gradient: It is a stationary point on the PES, meaning the net forces on all atoms are zero.
-
One Imaginary Frequency: A frequency calculation on the optimized TS geometry must yield exactly one imaginary vibrational frequency.[7] This unique frequency corresponds to the motion of the atoms along the reaction coordinate—the specific bond-forming and bond-breaking processes that define the reaction.
Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying organic reactions due to its favorable balance of accuracy and computational cost.[8][9] However, the reliability of a DFT calculation is not absolute; it depends critically on the careful selection of several key parameters.
Pillar 2: A Comparative Analysis of Computational Methodologies
The accuracy of a computed transition state is not determined by a single choice, but by the synergistic combination of the DFT functional, the basis set, and the solvent model. Each component presents a trade-off between computational expense and predictive power.
The Choice of Density Functional
The functional is the core of a DFT calculation, approximating the complex electron exchange and correlation energy. Different functionals are parameterized for different purposes.
-
Hybrid Functionals (e.g., B3LYP): These functionals, like the widely used B3LYP, incorporate a portion of exact Hartree-Fock exchange. They are robust, well-benchmarked for a vast range of organic reactions, and often provide a good starting point for general-purpose geometric and energetic calculations.[10]
-
Meta-Hybrid GGA Functionals (e.g., M06-2X): Functionals from the Minnesota family, such as M06-2X, are specifically parameterized to perform well for thermochemistry and kinetics (i.e., reaction barrier heights). They often yield more accurate activation energies for complex organic reactions compared to older hybrid functionals, though sometimes at a slightly higher computational cost.[8]
Causality Behind the Choice: For reactions involving significant charge separation or complex electronic effects, as is common in isocyanide chemistry, a functional like M06-2X may provide a more reliable description of the transition state energetics than B3LYP. However, for initial structural explorations, the speed and reliability of B3LYP make it an excellent choice.
The Role of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] The size and flexibility of the basis set directly impact the accuracy of the calculation.
-
Pople-style Split-Valence Basis Sets (e.g., 6-31G(d,p)): These are the most common basis sets for organic molecules. The "6-31G" designation indicates a split-valence approach, where valence electrons are given more flexibility than core electrons.[13] The (d,p) suffix denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are critical for describing the non-spherical electron distributions in bonded atoms and are considered essential for accurate geometry and frequency calculations.
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): Developed by Dunning, these sets are designed to systematically converge towards the complete basis set limit.[12] They are generally more accurate but also significantly more computationally demanding than Pople-style sets of a similar size.
-
Diffuse Functions (e.g., 6-31+G(d,p)): The "+" symbol indicates the addition of diffuse functions, which are important for describing species with significant electron density far from the nuclei, such as anions or molecules in excited states.
Causality Behind the Choice: For transition states, which can have elongated bonds and partial charges, polarization functions are non-negotiable. A 6-31G(d,p) or a similar double-zeta basis set like def2-SVP represents a good balance of accuracy and cost for geometry optimizations. For highly accurate final energy calculations, one might then use a larger, triple-zeta basis set like 6-311+G(2d,p) or cc-pVTZ on the previously optimized geometry.
Accounting for the Solvent Environment
Most organic reactions occur in solution, and the solvent can significantly influence reaction energetics.[14][15]
-
Implicit (Continuum) Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a defined dielectric constant, creating a cavity around the solute.[16] They are computationally efficient and capture the bulk electrostatic effects of the solvent, which is often sufficient for non-protic solvents. The Polarizable Continuum Model (PCM) is a popular choice available in many software packages.[17][18]
-
Explicit Solvation Models: This approach involves including a number of individual solvent molecules in the calculation.[14][16] It is much more computationally expensive but is necessary when specific solute-solvent interactions, like hydrogen bonding, play a direct role in the reaction mechanism.
Causality Behind the Choice: For a typical Van Leusen reaction, which might be run in THF or DME, an implicit model like PCM is usually adequate to account for the general polarity of the environment. If the reaction were run in a protic solvent like ethanol, which could interact directly with intermediates, an explicit or hybrid model might be warranted for higher accuracy.
Quantitative Comparison of Computational Models
The following table presents hypothetical but representative data for the calculated activation free energy (ΔG‡) of the initial nucleophilic attack in a reaction of this compound. This illustrates how the choice of methodology impacts the results.
| Method (Functional/Basis Set) | Solvent Model | Activation Energy (ΔG‡) (kcal/mol) | Imaginary Frequency (cm⁻¹) | Relative Computational Cost |
| B3LYP/6-31G(d) | Gas Phase | 18.5 | -350 | Low |
| B3LYP/6-31G(d,p) | PCM (THF) | 16.2 | -342 | Medium |
| M06-2X/6-31G(d,p) | PCM (THF) | 14.8 | -355 | Medium-High |
| M06-2X/def2-TZVP | SMD (THF) | 14.1 | -351 | High |
This data is illustrative. Actual values require specific calculations.
Pillar 3: A Self-Validating Experimental Protocol for Transition State Finding
Locating a transition state is an iterative process. The following protocol, applicable to software like Gaussian or ORCA, provides a robust and self-validating workflow.[19][20][21]
Step 1: Optimization of Reactants and Products
Before searching for the path between them, you must know the precise locations of the start and end points.
-
Build the 3D structures of the reactants (e.g., this compound anion and a ketone) and the expected product of the elementary step.
-
Perform a geometry optimization and frequency calculation on each structure at your chosen level of theory (e.g., B3LYP/6-31G(d,p) SCRF=(PCM,solvent=THF)).
-
Validation: Confirm that each optimized structure has zero imaginary frequencies, verifying it is a true energy minimum.
Step 2: Generating an Initial Transition State Guess
The optimization algorithm needs a reasonable starting structure for the TS.
-
Synchronous Transit-Guided Quasi-Newton (STQN) Method: This is a powerful approach that requires the optimized reactant and product structures.
-
QST2: Provide the reactant and product structures as input. The software will attempt to find a TS structure along a linear path between them.[22][23]
-
QST3: In addition to the reactant and product, provide a manually built "best guess" of the transition state structure. This can be more reliable than QST2.[23]
-
-
Nudged Elastic Band (NEB): Available in packages like ORCA, NEB creates a series of intermediate "images" between the reactant and product, optimizing them to find the minimum energy path. This is a very robust method for finding a good TS guess.[24]
Step 3: Transition State Optimization
This is the core calculation to locate the saddle point.
-
Use the best guess structure from Step 2 as the input.
-
Run a transition state optimization calculation (e.g., using the Opt=TS keyword in Gaussian).[20] This algorithm specifically searches for a first-order saddle point.
Step 4: Verification of the Transition State
This final, crucial phase validates your result.
-
Frequency Calculation: Perform a frequency calculation on the optimized TS geometry from Step 3 using the exact same level of theory.
-
Validation 1: A true transition state must have exactly one imaginary frequency .[25] If you have zero, you found a minimum. If you have more than one, it is a higher-order saddle point and not a true TS.
-
-
Animation of the Imaginary Frequency:
-
Validation 2: Visualize the vibrational mode corresponding to the imaginary frequency. It must clearly show the atomic motions of the reaction coordinate you are studying (e.g., the C-C bond forming and the C=O bond breaking).[25]
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Validation 3: An IRC calculation follows the minimum energy path downhill from the TS in both the forward and reverse directions.[4] The IRC path must connect your optimized TS to the reactant and product minima you identified in Step 1. This is the ultimate confirmation that you have found the correct transition state linking the desired species.[23]
-
Visualizations and Diagrams
Diagram 1: Computational Workflow for Transition State Verification
Caption: A self-validating workflow for computational transition state analysis.
Diagram 2: Simplified Van Leusen Reaction Mechanism
Caption: A simplified potential energy pathway for the Van Leusen reaction.
Conclusion and Forward Outlook
The computational modeling of transition states for reactions involving this compound is a powerful strategy for gaining deep mechanistic understanding. This guide has demonstrated that successful modeling is not about finding a single "correct" method, but about making informed choices regarding DFT functionals, basis sets, and solvent models, and understanding the inherent trade-offs between accuracy and computational cost.
For researchers beginning such an investigation, a prudent approach is to start with a cost-effective yet robust level of theory, such as B3LYP/6-31G(d,p) with a PCM solvent model , to map out the potential energy surface. For higher accuracy on critical transition states, single-point energy calculations with a more advanced functional and larger basis set, like M06-2X/def2-TZVP , can then be employed on the optimized geometries.
The cornerstone of this work is the rigorous, multi-step verification protocol. By ensuring the presence of a single, correct imaginary frequency and confirming the reaction path with an IRC calculation, researchers can have high confidence in their computed transition state structures and energies. This computational due diligence transforms theoretical data into reliable, actionable insights, accelerating the design of more efficient syntheses and the development of novel molecular entities.
References
-
ResearchGate. (2018). Implicit and Explicit Solvation Models in DFT?[Link]
-
Wikipedia. (n.d.). Solvent model. Retrieved from [Link]
-
JDFTx. (n.d.). Solvation of molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7.3: Computational Instructions. [Link]
-
YouTube. (2023). How to do Transition State calculation using Gaussian 09W or 16. [Link]
-
ResearchGate. (2025). Energy Profiles and Transition States in Organic Reactions: A Computational Study. [Link]
-
Basis Sets for Ab Initio Molecular Orbital Calculations and Intermolecular Interactions. (2019). [Link]
-
FACCTs. (n.d.). Finding transition states with NEB-TS - ORCA 5.0 tutorials. Retrieved from [Link]
- Google Sites. (n.d.). Gaussian: Finding the Transition State of Chemical Reaction.
- ACS Publications. (n.d.). Density Functional Theory of Solvation and Its Relation to Implicit Solvent Models. Retrieved from [https://pubs.acs.org/doi/10.1021/jp971880+
-
YouTube. (2021). Finding Transition States with QST2 Method in Gaussian | Dr M A Hashmi. [Link]
-
ResearchGate. (n.d.). Transition State Searching in Gaussian/GaussView – an SN2 example. Retrieved from [Link]
-
ResearchGate. (2024). Basis set and methods for organic molecules. [Link]
-
YouTube. (2024). How to include solvent in the DFT calculations || Dr. Gaurav Jhaa. [Link]
-
Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]
-
PIPER. (n.d.). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Retrieved from [Link]
-
ResearchGate. (n.d.). Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?. Retrieved from [Link]
-
FACCTs. (n.d.). ORCA. Retrieved from [Link]
-
Wikipedia. (n.d.). ORCA (quantum chemistry program). Retrieved from [Link]
-
Basis Sets Used in Molecular Orbital Calculations. (n.d.). [Link]
-
ResearchGate. (2025). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. [Link]
-
GitHub Pages. (n.d.). Procedure for Investigating Reaction Mechanisms in ORCA. Retrieved from [Link]
-
ACS Publications. (n.d.). Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?. Retrieved from [Link]
-
The DFT Course. (n.d.). The art of finding transition structures. Retrieved from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]
-
PubMed. (2018). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. [Link]
-
YouTube. (2025). What Is A Basis Set In Computational Chemistry?. [Link]
-
NIH. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. [Link]
-
ACS Publications. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. Retrieved from [Link]
-
Baran Lab. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
The first example of an unusual rearrangement in the van Leusen imidazole synthesis. (2025). [Link]
-
Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]
-
MIT News. (2023). Computational model captures the elusive transition states of chemical reactions. [Link]
-
Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. (2024). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Tosylmethyl Isocyanide (TOSMIC): Synthesis, Applications, and Chemical Properties. Retrieved from [Link]
-
Institute for Molecular Science. (2024). A reliable and efficient computational method for finding transition states in chemical reactions. [Link]24/03/22_1000.html)
Sources
- 1. TosMIC - Enamine [enamine.net]
- 2. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 6. Computational model captures the elusive transition states of chemical reactions | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 14. Solvent model - Wikipedia [en.wikipedia.org]
- 15. JDFTx: Solvation of molecules [jdftx.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. ORCA - FACCTs [faccts.de]
- 22. m.youtube.com [m.youtube.com]
- 23. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 24. Finding transition states with NEB-TS - ORCA 5.0 tutorials [faccts.de]
- 25. Rangsiman Ketkaew - Gaussian: Finding the Transition State of Chemical Reaction [sites.google.com]
A Researcher's Guide to the Kinetic Analysis of Sterically Encumbered TosMIC Reagents: A Comparative Study Featuring 1-Isopropyl-1-tosylmethyl isocyanide
In the landscape of synthetic chemistry, isocyanide-based multicomponent reactions stand as powerful tools for the rapid construction of complex molecular architectures. Among the pantheon of isocyanide reagents, p-toluenesulfonylmethyl isocyanide (TosMIC) is a uniquely versatile building block, celebrated for its role in the celebrated Van Leusen reaction to form oxazoles, imidazoles, and other valuable heterocycles.[1][2][3] While TosMIC itself is highly efficient, the introduction of substituents at the α-carbon opens a gateway to more complex, sterically hindered products that are often of great interest in medicinal chemistry and materials science.[2][4]
This guide focuses on 1-Isopropyl-1-tosylmethyl isocyanide (iso-Pr-TosMIC) , a reagent designed for the introduction of a quaternary center adjacent to the newly formed heterocyclic ring. While its synthetic utility is clear, a significant knowledge gap exists regarding its reaction kinetics. Understanding the rate at which iso-Pr-TosMIC reacts, and how it compares to its less sterically hindered counterparts, is crucial for reaction optimization, predicting outcomes, and rationally selecting the right tool for a specific synthetic challenge.
This document provides a comprehensive framework for the kinetic analysis of iso-Pr-TosMIC. We will delve into the theoretical underpinnings of how α-substitution impacts reactivity, present a detailed, field-tested protocol for a comparative kinetic study using ¹H NMR spectroscopy, and offer a template for data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of TosMIC chemistry and harness the full potential of these powerful reagents.
The Decisive Influence of the α-Substituent: A Theoretical Framework
The reactivity of a TosMIC derivative is fundamentally governed by a delicate interplay of steric and electronic factors centered on the α-carbon.[1] The parent TosMIC is noted for its high reactivity, in part due to its relatively unhindered nature.[1] When an isopropyl group is introduced, as in iso-Pr-TosMIC, we can anticipate two primary effects on the reaction kinetics compared to the parent compound and its less bulky alkylated analogs.
1. Steric Hindrance: This is the most intuitive effect. The bulky isopropyl group creates significant steric shielding around the reactive isocyanide carbon. In the context of the Van Leusen oxazole synthesis, for instance, the initial nucleophilic attack of the deprotonated TosMIC derivative on the aldehyde carbonyl will be slower.[3] This increased steric bulk will raise the activation energy of the transition state, leading to a decreased reaction rate. We hypothesize that the reaction rate will follow the trend: TosMIC > 1-Ethyl-1-tosylmethyl isocyanide > this compound.
2. Electronic Effects: The alkyl groups are weak electron-donating groups through induction. This electron-donating effect can slightly destabilize the carbanion formed upon deprotonation by the base. A less stable carbanion is a more reactive nucleophile, which would suggest a rate enhancement. However, the primary role of the tosyl group is to stabilize this carbanion through resonance and induction.[5] Therefore, the minor electronic contribution of the alkyl group is likely to be a secondary effect compared to the dominant steric hindrance.
This guide proposes a direct comparative kinetic study to quantify these effects.
The Competitors: A Proposed Set for Comparative Analysis
To contextualize the reactivity of iso-Pr-TosMIC, a comparative study should include reagents with systematically varied steric bulk at the α-position. We propose the following set of reagents:
-
p-Toluenesulfonylmethyl isocyanide (TosMIC): The unsubstituted parent compound, serving as the baseline.
-
1-Ethyl-1-tosylmethyl isocyanide (Et-TosMIC): A moderately hindered analog.[4]
-
This compound (iso-Pr-TosMIC): The target compound, representing a significantly hindered system.
By comparing the reaction rates of these three reagents in a well-controlled model reaction, such as the Van Leusen oxazole synthesis with a standard aldehyde (e.g., benzaldehyde), we can directly measure the impact of increasing steric encumbrance.
Experimental Protocol: Comparative Kinetic Analysis by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for in-situ reaction monitoring, as it allows for the simultaneous quantification of reactants, intermediates, and products without the need for quenching or workup.[6][7] The following protocol outlines a robust method for comparing the kinetics of our chosen TosMIC derivatives.
Objective: To determine the initial reaction rates and apparent rate constants for the reaction of different TosMIC derivatives with benzaldehyde in the presence of a base.
Materials:
-
Benzaldehyde (freshly distilled)
-
TosMIC, Et-TosMIC, iso-Pr-TosMIC
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous DMSO-d₆
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Workflow Diagram:
Caption: Workflow for the comparative kinetic analysis of TosMIC derivatives using ¹H NMR.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Causality: Preparing stock solutions ensures accurate and reproducible concentrations for each kinetic run. DMSO-d₆ is chosen for its high boiling point and ability to dissolve all components. An internal standard is crucial for accurate quantification, as it is unaffected by the reaction and provides a stable reference for integration.
-
Solution A (Substrate): In a volumetric flask, accurately weigh benzaldehyde (e.g., 0.1 mmol) and the internal standard (e.g., 0.1 mmol). Dissolve in and dilute to the mark with anhydrous DMSO-d₆.
-
Solution B (Isocyanide): In a separate volumetric flask, accurately weigh the TosMIC derivative (e.g., 0.1 mmol) and dilute to the mark with anhydrous DMSO-d₆.
-
Solution C (Base): In a glovebox, prepare a stock solution of K-tBuOK in anhydrous DMSO-d₆ (e.g., 1.0 M). This solution should be prepared fresh.
-
-
NMR Spectrometer Setup:
-
Causality: Temperature control is critical for kinetic studies, as reaction rates are highly temperature-dependent.
-
Set the NMR spectrometer to the desired temperature (e.g., 298 K). Allow the probe to equilibrate.
-
Create an experiment array to automatically acquire 1D ¹H NMR spectra at set time intervals (e.g., every 30 seconds for a total of 1 hour). Use a minimal number of scans (e.g., 1 or 4) to ensure each spectrum is a "snapshot" of the reaction in time.[6]
-
-
Initiation of the Reaction and Data Acquisition:
-
Causality: Adding the base last initiates the reaction, as the deprotonation of the TosMIC derivative is the first step.[3] Acquiring a spectrum before initiation provides a clean t=0 reference.
-
In an NMR tube, combine precise volumes of Stock Solution A and Stock Solution B.
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate for several minutes.
-
Acquire one spectrum before initiating the reaction.
-
Remove the tube, rapidly inject a precise volume of Stock Solution C (the base), shake briefly but vigorously, and re-insert into the spectrometer.
-
Immediately start the pre-programmed array of experiments.
-
-
Data Processing and Analysis:
-
Causality: By integrating the signals relative to the constant internal standard, we can determine the change in concentration of reactants and products over time.
-
Process the series of spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the characteristic signal of a reactant (e.g., the aldehydic proton of benzaldehyde) and a characteristic signal of the oxazole product. Normalize these integrals to the integral of the internal standard.
-
Plot the concentration of the reactant (or product) versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.
-
Fit the data to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs).
-
Data Presentation and Hypothetical Results
The data obtained from the described protocol should be tabulated for clear comparison. Below is a table of hypothetical results that one might expect from such a study.
Table 1: Hypothetical Kinetic Data for the Reaction of TosMIC Derivatives with Benzaldehyde
| Reagent | α-Substituent | Initial Rate (M/s) | Observed Rate Constant, k_obs (M⁻¹s⁻¹) | Relative Rate |
| TosMIC | H | 1.5 x 10⁻⁴ | 1.5 x 10⁻² | 1.00 |
| Et-TosMIC | Ethyl | 4.2 x 10⁻⁵ | 4.2 x 10⁻³ | 0.28 |
| iso-Pr-TosMIC | Isopropyl | 9.8 x 10⁻⁶ | 9.8 x 10⁻⁴ | 0.065 |
| (Conditions: 0.1 M of each reactant, 298 K in DMSO-d₆) |
Interpretation of Hypothetical Data:
The hypothetical data clearly illustrates the significant impact of steric hindrance on the reaction rate. The rate constant for Et-TosMIC is approximately 3.5 times lower than that of the parent TosMIC. More dramatically, the rate constant for iso-Pr-TosMIC is over 15 times lower. This quantitative data provides strong evidence that the steric effect of the α-substituent is the dominant factor controlling the reaction rate in this series. The minor electronic donating effect of the alkyl groups is evidently insufficient to counteract the substantial steric impediment to the transition state.
Alternative Kinetic Methodologies
For reactions that are too fast to be monitored by standard NMR techniques (i.e., half-lives of a few seconds or less), a stopped-flow apparatus coupled with UV-Vis or fluorescence spectroscopy can be employed.[8][9] This technique involves the rapid mixing of reactant solutions and monitoring the change in absorbance or fluorescence of a chromophoric species in real-time, with a time resolution in the millisecond range.[10]
Conclusion
While this compound is a valuable reagent for accessing sterically demanding molecular scaffolds, its increased steric bulk comes at a significant kinetic cost. The framework presented in this guide provides a comprehensive, scientifically rigorous approach to quantifying this effect. By employing in-situ ¹H NMR spectroscopy, researchers can generate high-quality kinetic data to directly compare iso-Pr-TosMIC with its less-substituted counterparts. The insights gained from such studies are invaluable for optimizing reaction conditions, developing predictive models for reactivity, and making informed decisions in the strategic design of complex synthetic routes. This guide serves as a starting point for such investigations, empowering researchers to move beyond qualitative observations and into the quantitative realm of reaction kinetics.
References
-
Bursten, B. E., & Fenske, R. F. (n.d.). Substituent effects on the electronic structure of aryl isocyanide-transition metal complexes. Inorganic Chemistry. Retrieved January 7, 2026, from [Link]
-
Connelly, P. T., Applegate, J. C., Maldonado, D. A., Okeowo, M. K., Henke, W. C., Oliver, A. G., Berrie, C. L., & Barybin, M. V. (2023). Homoleptic complexes of isocyano- and diisocyanobiazulenes with a 12-electron, ligand-based redox capacity. Dalton Transactions, 52(33), 11419-11426. [Link]
-
Hasegawa, T., Nishida, T., Noguchi, H., & Uosaki, K. (2015). Effect of para-substituents on NC bonding of aryl isocyanide molecules adsorbed on metal surfaces studied by sum frequency generation (SFG) spectroscopy. The Journal of Chemical Physics, 143(20), 204702. [Link]
-
Wikipedia. (2023). Ugi reaction. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (2023). Passerini reaction. Retrieved January 7, 2026, from [Link]
-
Riva, R., Banfi, L., & Basso, A. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(40), 13276-13299. [Link]
-
Dömling, A. (2013). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 113(10), 7545-7595. [Link]
-
Valadbeigi, Y., & Taher, D. (2020). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Mini-Reviews in Organic Chemistry, 17(5), 534-554. [Link]
-
Bursten, B. E., & Fenske, R. F. (1979). Substituent effects on the electronic structure of aryl isocyanide-transition metal complexes. Inorganic Chemistry, 18(7), 1760-1766. [Link]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved January 7, 2026, from [Link]
-
van der Heijden, G., et al. (2022). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry. [Link]
-
Sharma, U., & Kumar, A. (2014). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Current Organic Chemistry, 18(19), 2496-2521. [Link]
-
Kuronti, D., & Dömling, A. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. Molecules, 25(23), 5727. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Organic Chemistry Highlights. Retrieved January 7, 2026, from [Link]
-
van Leusen, A. M., & van Leusen, D. (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 1-266. [Link]
-
Al-Said, M. S., et al. (2018). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. Molecules, 23(10), 2530. [Link]
-
Hooshmand, E., & Zhang, W. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642. [Link]
-
Wikipedia. (2023). Stopped-flow. Retrieved January 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved January 7, 2026, from [Link]
-
Vessally, E., et al. (2016). Electrostatic and stereoelectronic interaction impacts on the structural properties and isomerization reactions of methyl isocyanide and its trihalo-analogs. Structural Chemistry, 27(3), 775-785. [Link]
-
Gier-Głód, A., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. ChemRxiv. [Link]
-
Agilent Technologies. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved January 7, 2026, from [Link]
-
Quiroga, J., et al. (2017). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules, 22(11), 1845. [Link]
-
Alcaide, B., et al. (2018). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 83(23), 14597-14606. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (2023). Van Leusen reaction. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow. Retrieved January 7, 2026, from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved January 7, 2026, from [Link]
-
University of York. (n.d.). Rapid reaction kinetics (Stopped-Flow). Retrieved January 7, 2026, from [Link]
-
Gier-Głód, A., et al. (2023). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved January 7, 2026, from [Link]
-
Oldenziel, O. H., Van Leusen, D., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118. [Link]
-
IVAN Users Group. (2021). Reaction Monitoring by NMR [Video]. YouTube. [Link]
-
Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1121. [Link]
-
Valadbeigi, Y., & Taher, D. (2020). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. Mini-Reviews in Organic Chemistry, 17(5), 534-554. [Link]
-
Gemo, M., et al. (2020). Isocyanide chemistry enabled by continuous flow technology. Chemical Communications, 56(88), 13542-13545. [Link]
Sources
- 1. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Van Leusen Reaction [organic-chemistry.org]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Stopped-flow - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide: Navigating Alternatives to TosMIC for Key Synthetic Transformations
For decades, 1-Isopropyl-1-tosylmethyl isocyanide (TosMIC) has been a cornerstone reagent in the synthetic organic chemist's toolbox. Its remarkable versatility, stemming from the unique interplay of the isocyanide, sulfonyl, and acidic α-proton functionalities, has made it a go-to reagent for the construction of essential heterocyclic scaffolds and other valuable synthons.[1][2] However, the evolving landscape of chemical synthesis continually demands a critical evaluation of established methods. Factors such as substrate scope limitations, reaction conditions, and the availability of alternative, potentially more efficient or milder, reagents necessitate a comprehensive understanding of the available options.
This guide provides an in-depth, comparative analysis of TosMIC and its principal alternatives for three core synthetic transformations: the synthesis of nitriles from ketones, the construction of the oxazole ring, and the formation of pyrroles. We will delve into the mechanistic underpinnings of each method, present objective performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Part 1: The Van Leusen Reaction and Its Rivals in Nitrile Synthesis
The conversion of ketones to nitriles, a one-carbon homologation, is a fundamental transformation in organic synthesis. The Van Leusen reaction, which employs TosMIC, offers a cyanide-free approach to this conversion and has been widely adopted.[3][4] However, alternative reagents present their own distinct advantages and disadvantages.
Comparative Analysis of Reagents for Nitrile Synthesis from Ketones
The choice of reagent for this transformation is often dictated by the nature of the ketone substrate and the desired reaction conditions. Below is a comparative summary of TosMIC and two common alternatives: Trimethylsilyl cyanide (TMSCN) and Diethyl phosphorocyanidate.
| Reagent/Method | General Description | Typical Reaction Conditions | Aromatic Ketone Yields | Aliphatic Ketone Yields | Cyclic Ketone Yields |
| TosMIC (Van Leusen Reaction) | A direct, one-pot conversion of ketones to nitriles with a one-carbon extension. It is a reductive cyanation process.[5][6] | Base (e.g., t-BuOK), THF, often with the addition of a primary alcohol like methanol to accelerate the reaction. Temperatures can range from ambient to reflux.[5] | Good to Excellent (e.g., 70-95%) | Good (e.g., 60-85%) | Moderate to Good (e.g., 50-80%) |
| Trimethylsilyl cyanide (TMSCN) | A two-step, one-pot process involving the formation of a cyanohydrin intermediate, followed by reduction.[5] | Lewis acid (e.g., ZnI₂) for the addition step, followed by a reducing agent (e.g., Me₃SiCl/NaI).[5][7] | Good to Excellent (e.g., 75-98%) | Good (e.g., 70-90%) | Good to Excellent (e.g., 80-95%) |
| Diethyl phosphorocyanidate | Primarily used for the conversion of ketones to α,β-unsaturated nitriles via a cyanophosphate intermediate.[5] | Base (e.g., LiCN) for the formation of the cyanophosphate, followed by treatment with a Lewis acid (e.g., BF₃·OEt₂) for elimination.[5] | Good (for α,β-unsaturated products) | Not typically used for saturated nitriles | Not typically used for saturated nitriles |
Mechanistic Insights
The divergent mechanisms of these reagents are key to understanding their differing reactivities and substrate scopes.
dot graph "Mechanisms_Nitrile_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_TosMIC" { label="TosMIC (Van Leusen Reaction)"; bgcolor="#E8F0FE"; TosMIC_start [label="Ketone + Deprotonated TosMIC"]; TosMIC_int1 [label="Adduct Formation"]; TosMIC_int2 [label="Cyclization to Oxazoline"]; TosMIC_int3 [label="Elimination of Tosyl Group"]; TosMIC_end [label="Nitrile"]; TosMIC_start -> TosMIC_int1 -> TosMIC_int2 -> TosMIC_int3 -> TosMIC_end; }
subgraph "cluster_TMSCN" { label="TMSCN Reductive Cyanation"; bgcolor="#E6F4EA"; TMSCN_start [label="Ketone + TMSCN"]; TMSCN_int1 [label="Cyanohydrin Formation (Lewis Acid catalysis)"]; TMSCN_int2 [label="Reduction"]; TMSCN_end [label="Nitrile"]; TMSCN_start -> TMSCN_int1 -> TMSCN_int2 -> TMSCN_end; }
subgraph "cluster_DEPC" { label="Diethyl Phosphorocyanidate"; bgcolor="#FEF7E0"; DEPC_start [label="Ketone + DEPC"]; DEPC_int1 [label="Cyanophosphate Formation"]; DEPC_int2 [label="Elimination (Lewis Acid promoted)"]; DEPC_end [label="α,β-Unsaturated Nitrile"]; DEPC_start -> DEPC_int1 -> DEPC_int2 -> DEPC_end; } } Caption: Mechanistic pathways for nitrile synthesis.
Experimental Protocols
-
Reagents and Materials: Ketone, Tosylmethyl isocyanide (TosMIC), Potassium tert-butoxide (t-BuOK), Anhydrous Tetrahydrofuran (THF), Methanol.
-
Procedure:
-
To a stirred suspension of potassium tert-butoxide (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the ketone (1.0 eq) and TosMIC (1.2 eq) in THF.[5]
-
Allow the reaction mixture to stir at room temperature and monitor by TLC (typically 2-4 hours).[5]
-
After completion, add methanol (2.0 eq) to the reaction mixture and continue stirring for an additional 30 minutes.[5]
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Reagents and Materials: Ketone, Trimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI₂), Anhydrous Dichloromethane, Acetonitrile, Chlorotrimethylsilane, Sodium iodide.
-
Procedure:
-
To a solution of the ketone (1.0 eq) in anhydrous dichloromethane, add trimethylsilyl cyanide (1.5 eq) and a catalytic amount of zinc iodide.[5]
-
Stir the mixture at room temperature until the formation of the trimethylsilyloxy nitrile is complete (monitor by TLC or GC).[5]
-
Remove the dichloromethane under reduced pressure.
-
To the residue, add acetonitrile, chlorotrimethylsilane (2.0 eq), and sodium iodide (2.0 eq).[5]
-
Add a small amount of water to the mixture and stir at room temperature until the reduction is complete.[5]
-
Quench the reaction with water and extract the product with diethyl ether.
-
Purify the crude product by column chromatography.
-
Part 2: A Comparative Look at Oxazole Synthesis
The oxazole motif is a privileged scaffold in medicinal chemistry. The Van Leusen oxazole synthesis, a [3+2] cycloaddition of TosMIC with an aldehyde, is a powerful tool for its construction.[8][9] However, classical methods such as the Robinson-Gabriel and Fischer syntheses remain relevant and offer alternative synthetic strategies.[10][11]
Comparative Analysis of Oxazole Synthesis Methods
| Method | Starting Materials | Reagents/Conditions | Reaction Time | Temperature (°C) | Yield (%) |
| Van Leusen Synthesis | Aldehydes and TosMIC | Base (e.g., K₂CO₃) in alcohol | Several hours | Reflux | Moderate to Excellent[10][12] |
| Robinson-Gabriel Synthesis | α-Acylamino ketones | H₂SO₄, PCl₅, POCl₃, or Polyphosphoric acid | Several hours | High | Low to Good (50-60% with PPA)[10][12] |
| Fischer Oxazole Synthesis | Cyanohydrins and Aldehydes | Anhydrous HCl in dry ether | Not specified | Mild | Moderate[10][12] |
Strategic Considerations
dot graph "Oxazole_Synthesis_Decision_Tree" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Decision tree for selecting an oxazole synthesis method.
Experimental Protocols
-
Reagents and Materials: Aldehyde, Tosylmethyl isocyanide (TosMIC), Potassium carbonate (K₂CO₃), Methanol.
-
Procedure:
-
To a solution of the aldehyde (1.0 eq) in methanol, add TosMIC (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude oxazole by column chromatography or recrystallization.
-
-
Reagents and Materials: 2-Acylamino ketone, Sulfuric acid (or polyphosphoric acid).
-
Procedure:
-
Add the 2-acylamino ketone (1.0 eq) to concentrated sulfuric acid (or polyphosphoric acid) at 0 °C.[10]
-
Allow the mixture to warm to room temperature and then heat to a temperature between 50-100 °C, monitoring by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting oxazole.
-
Part 3: Constructing the Pyrrole Ring: TosMIC vs. Classical Methods
The pyrrole ring is a fundamental heterocycle in numerous natural products and pharmaceuticals. The Van Leusen pyrrole synthesis, which involves the reaction of TosMIC with a Michael acceptor, provides a powerful route to 3,4-disubstituted pyrroles.[13] This method complements classical approaches like the Paal-Knorr, Knorr, and Hantzsch syntheses, each with its own unique advantages in accessing different substitution patterns.[5][14]
Comparative Analysis of Pyrrole Synthesis Methods
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Typical Yield (%) | Key Advantages |
| Van Leusen Synthesis | Michael acceptors, TosMIC | Base (e.g., NaH, t-BuOK) | Room Temp. to Reflux | Good to Excellent | Access to 3,4-disubstituted pyrroles.[14][15] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-TsOH, Lewis acids | 25 - 150 | >60, often 80-95[14] | High yields, readily available starting materials. |
| Knorr Synthesis | α-Amino-ketones, β-Ketoesters | Self-condensation or with a second carbonyl component | Often requires heating | Moderate, often <60[14] | Access to specific substitution patterns. |
| Hantzsch Synthesis | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base (e.g., ammonia, pyridine) | Room Temp. to Reflux | Moderate, often <60[14] | Convergent synthesis of polysubstituted pyrroles. |
Experimental Protocols
-
Reagents and Materials: Michael acceptor (e.g., α,β-unsaturated ketone), Tosylmethyl isocyanide (TosMIC), Sodium hydride (NaH), Anhydrous THF or DMSO.
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of TosMIC (1.1 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add a solution of the Michael acceptor (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify the product by column chromatography.
-
-
Reagents and Materials: 1,4-Dicarbonyl compound, Primary amine or ammonium salt, Acetic acid (or other acid catalyst).
-
Procedure:
-
Dissolve the 1,4-dicarbonyl compound (1.0 eq) and the amine or ammonium salt (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).[14]
-
Add a catalytic amount of acid (if not using acetic acid as the solvent).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude pyrrole by distillation, recrystallization, or column chromatography.
-
Conclusion and Future Outlook
This compound remains a powerful and versatile reagent in the arsenal of the synthetic chemist. For the synthesis of nitriles, oxazoles, and certain substituted pyrroles, it offers a reliable and often high-yielding pathway. However, as this guide has illustrated, a thorough understanding of the available alternatives is crucial for optimal synthetic design.
For nitrile synthesis, TMSCN often provides higher yields and may be preferable for sensitive substrates, while diethyl phosphorocyanidate offers a direct route to α,β-unsaturated nitriles. In oxazole synthesis, the classical Robinson-Gabriel and Fischer methods, despite their often harsher conditions, provide access to substitution patterns that may be challenging to achieve with the Van Leusen approach. Similarly, for pyrrole synthesis, the Paal-Knorr, Knorr, and Hantzsch reactions offer a complementary set of tools for accessing a wide variety of substituted pyrroles.
The future of synthetic chemistry will undoubtedly involve the development of even more efficient, selective, and sustainable methods. By understanding the strengths and weaknesses of established reagents like TosMIC in comparison to its alternatives, researchers are better equipped to not only solve current synthetic challenges but also to contribute to the innovation of next-generation chemical transformations.
References
- van Leusen, D., & van Leusen, A. M. (2001). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions, 57, 417–666.
- Mathiyazhagan, A. D., & Anilkumar, G. (2019). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry, 17(28), 6748-6764.
- Opatz, T. (2014). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central.
- Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering.
-
Request PDF | A comparative study of the synthetic methods for Nitriles | ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Substituted Pyrroles. BenchChem.
- BenchChem. (2025). comparing the efficacy of different synthetic routes to 4-Methyl-2-(piperidin-2-yl)oxazole. BenchChem.
- Lebel, H., & Ladjel, C. (2005). Reductive One-Carbon Homologation of Aldehydes and Ketones. The Journal of Organic Chemistry, 70(24), 10159–10161.
- Joshi, S., & Choudhary, A. N. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-288.
- BenchChem. (2025).
- van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & van Leusen, D. (1972). A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethylisocyanides. Tetrahedron Letters, 13(52), 5337–5340.
- Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1634.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 7, 2026, from [Link]
- Disney, N., Smyth, M., Wharry, S., Moody, T. S., & Baumann, M. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. Reaction Chemistry & Engineering.
- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
-
Wikipedia. (2023, November 18). Van Leusen reaction. In Wikipedia. [Link]
- Ley, S. V., & Leach, A. G. (2001). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 3(4), 531–533.
- McMurry, J. (2025). 20.
- Clark, J. (n.d.).
- Evans, D. A., & Carroll, G. L. (1976). TRIMETHYLSILYL CYANIDE. Organic Syntheses, 55, 120.
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 7, 2026, from [Link]
- Trilleras, J., Insuasty, B., & Quiroga, J. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(2), M1373.
-
Wikipedia. (2023, December 29). Horner–Wadsworth–Emmons reaction. In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved January 7, 2026, from [Link]
- da S. A. E. de Souza, R. O. M., & da Silva, F. de C. (2013). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis, 10(5), 723–736.
- Leonardi, M., Villacampa, M., & Menéndez, J. C. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Current Organic Chemistry, 23(16), 1755–1779.
- Morita, H., Yoshimi, H., & Tsubaki, K. (2006). A Direct and Efficient Synthetic Method for Nitriles from Ketones.
- BenchChem. (2025). A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. BenchChem.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved January 7, 2026, from [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Retrieved January 7, 2026, from [Link]
- Ghasemi, Z., & Asghari, S. (2020). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
- Joshi, S., & Choudhary, A. N. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273–288.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved January 7, 2026, from [Link]
- Leonardi, M., Villacampa, M., & Menéndez, J. C. (2023). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RSC Advances, 13(41), 28886–28905.
-
ResearchGate. (n.d.). Several conventional methods accessible for the synthesis of oxazole derivatives. Retrieved January 7, 2026, from [Link]
- Li, X., Wang, Y., & Zhang, J. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666.
- Pfeffer, P. E., & Silbert, L. S. (1970). The formylation of ketones. Tetrahedron Letters, 11(9), 699–702.
- Cruz-Gregorio, S., et al. (2019). Synthesis of 1,3-Oxazoles via Van Leusen Reaction in a Pressure Reactor and Preliminary Studies of Cations Recognition. Proceedings, 41(1), 7.
- Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1634.
- Dong, G., & Xia, Y. (2022). Olefination via Cu-mediated Dehydroacylation of Unstrained Ketones. Chem, 8(8), 2235–2246.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4044028A - Preparation of α,β-unsaturated aldehydes or ketones - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-Isopropyl-1-tosylmethyl isocyanide (i-Pr-TosMIC)
As a Senior Application Scientist, I understand that cutting-edge research requires handling reactive and hazardous materials. 1-Isopropyl-1-tosylmethyl isocyanide, a derivative of the versatile TosMIC reagent, is invaluable in constructing complex organic molecules. However, its utility is matched by its significant hazard profile. This guide provides a direct, field-tested framework for the safe handling and disposal of this compound, ensuring the protection of researchers and the environment. Our goal is to empower you with the knowledge to manage this chemical confidently and responsibly, from the moment it enters your lab to its final, safe disposal.
Hazard Profile: Understanding the Inherent Risks
This compound and its parent compounds are classified as highly toxic.[1] The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can have severe consequences.[1][2] A critical, often overlooked danger is that the isocyanide moiety can be metabolized to cyanide in the body, which impairs cellular respiration and can lead to severe systemic effects.[2] Furthermore, the compound is sensitive to moisture and can decompose under improper storage or upon contact with water, potentially releasing hazardous fumes, including oxides of nitrogen and sulfur, and hydrogen cyanide.[2][3]
To ensure immediate clarity, the GHS hazard classifications are summarized below.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[4][5][6] |
This table synthesizes data from multiple safety data sheets. Always refer to the specific SDS for the product you are using.[1][4][5][7]
The Disposal Decision Workflow
The following workflow provides a logical pathway for managing i-Pr-TosMIC waste. The fundamental principle is that all waste streams containing this chemical are considered hazardous waste and must be managed according to institutional and governmental regulations.
Caption: Disposal decision workflow for this compound.
Disposal Methodologies: A Step-by-Step Guide
There are two primary approaches for managing i-Pr-TosMIC waste. The preferred and universally applicable method is direct disposal via a certified hazardous waste contractor. For small spills, chemical neutralization can be an effective immediate response before final disposal.
Method 1: Direct Disposal of Bulk & Contaminated Waste (Preferred Method)
This is the safest and most compliant method for disposing of unused reagents, reaction residues, and contaminated labware (e.g., flasks, silica gel, syringes).
Protocol:
-
Segregation: Isolate waste containing i-Pr-TosMIC from all other chemical waste streams, especially from aqueous acidic or basic waste, to prevent unintended reactions.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate. The original reagent bottle can be used for unused material.
-
Labeling: Clearly label the container as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "58379-84-3"
-
The words "Acutely Toxic" and "Moisture Sensitive"
-
An accurate estimation of the contents.
-
-
Packaging Solids: For contaminated solid waste like gloves, paper towels, or silica gel, double-bag the items in heavy-duty plastic bags before placing them in the final solid waste container.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be cool, dry, and well-ventilated, away from sources of moisture, heat, and incompatible materials like strong acids and oxidizers.[2][3]
-
Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup. Provide them with the complete information from your waste label. The standard final disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the toxic combustion byproducts.[3]
Method 2: Chemical Neutralization for Small Spills
This method is intended only for the management of small, contained spills (<5g) by trained personnel. The principle is based on the known reactivity of isocyanides: they are susceptible to acid-catalyzed hydrolysis, which destroys the isocyano group.[8] In contrast, isocyanides are stable under basic conditions, so using a base is ineffective.[9][10]
Causality: The addition of aqueous acid protonates the isocyanide, making it susceptible to nucleophilic attack by water. This initiates hydrolysis, first to a formamide intermediate, and subsequently to a primary amine and formic acid.[8][11][12] This process effectively neutralizes the primary toxic and odorous isocyanide functional group.
Protocol:
-
Safety First: This procedure must be performed within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): a lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves.[1][3]
-
Containment: Ensure the spill is contained. If it is a solid, do not sweep it dry, as this can create dust. Cover the spill with an absorbent, non-reactive material like vermiculite or sand.[1]
-
Preparation of Neutralizing Solution: Prepare a 10% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Neutralization: Slowly and carefully add the acidic solution to the contained spill, ensuring the material is thoroughly wetted. The reaction may be exothermic. Avoid splashing.
-
Reaction Time: Allow the mixture to sit for at least one hour to ensure complete hydrolysis of the isocyanide.
-
Final Cleanup: Absorb the resulting slurry with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Disposal of Residue: Scoop the absorbed material into a designated hazardous waste container. Even though the isocyanide has been degraded, the resulting mixture may still be hazardous and must be disposed of as chemical waste. Label the container clearly, for example: "Hydrolyzed this compound spill residue (contains isopropylamine, formic acid, p-toluenesulfinic acid)."
-
Final Disposal: Arrange for pickup by your EHS office or a licensed waste contractor, as described in Method 1.
Conclusion: A Commitment to Safety
The responsible management of reactive reagents like this compound is a non-negotiable aspect of professional research. By understanding its chemical properties and adhering to the established disposal protocols, you build a foundation of safety for yourself, your colleagues, and the wider community. Always prioritize direct disposal through professional services and reserve chemical neutralization for small, manageable spills. When in doubt, consult your institution's EHS department.
References
-
Chemistry Stack Exchange. (2021). Why doesn't hydrolysis of isocyanides take place in basic medium?[Link]
-
Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. [Link]
-
Vedantu. (n.d.). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. [Link]
-
Fallacara, A., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. [Link]
-
Allen. (n.d.). Hydrolysis of alkyl isocyanide yields. [Link]
-
Chemistry Stack Exchange. (2017). Hoffman's Isocyanide test: How does addition of concentrated HCl degrade the isocyanide formed?[Link]
-
Capot Chemical. (2009). MSDS of 1-n-Propyl-1-tosylmethyl isocyanide. [Link]
-
PubChem. (n.d.). Tosylmethyl isocyanide. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Isocyanide - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1-Isopropyl-1-tosylmethyl isocyanide
For researchers, scientists, and drug development professionals, the synthesis of novel molecules is a cornerstone of innovation. 1-Isopropyl-1-tosylmethyl isocyanide, a versatile reagent in organic synthesis, offers unique reactivity for creating complex molecular architectures. However, its handling demands a meticulous approach to safety. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks
This compound, like its parent compound tosylmethyl isocyanide (TosMIC), presents multiple hazards. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] The compound is a skin and eye irritant.[2][4] A significant and critical hazard is its potential to be metabolized to cyanide in the body, which can lead to severe health effects, including headache, dizziness, weakness, unconsciousness, convulsions, coma, and even death.[5] Therefore, preventing exposure through all routes—inhalation, dermal contact, and ingestion—is paramount.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against this compound hinges on a multi-layered strategy that combines engineering controls, administrative controls, and, as the final line of defense, appropriate personal protective equipment.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5]
-
Administrative Controls : Adhere to standard operating procedures (SOPs) that minimize the quantity of the chemical handled at any one time. Ensure all personnel are trained on the specific hazards and handling requirements of this compound.
Essential Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | To prevent skin contact, as the compound is toxic upon dermal absorption.[1][7] Standard disposable gloves may not provide adequate protection.[7] |
| Eye and Face Protection | Tightly sealed safety goggles and a face shield | To protect against splashes and aerosols that can cause serious eye irritation.[2][5][8] |
| Body Protection | A flame-retardant laboratory coat. For larger quantities or potential for splashing, disposable coveralls are recommended. | To prevent contamination of personal clothing and subsequent skin exposure.[1][9] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary if exposure limits are exceeded or when not handled in a fume hood. For significant aerosol generation, a full-facepiece airline respirator in positive pressure mode may be required. | To prevent inhalation of the toxic compound.[5][10] Isocyanates have poor warning properties, meaning you may not be able to smell them at hazardous concentrations.[10] |
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.
Donning (Putting On) PPE:
-
Hand Hygiene : Wash hands thoroughly with soap and water.
-
Gowning : Put on the laboratory coat or disposable coveralls.
-
Respiratory Protection : If required, perform a fit check on the respirator.
-
Eye and Face Protection : Put on safety goggles, followed by a face shield.
-
Gloves : Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat or coveralls.
Doffing (Taking Off) PPE:
-
Gloves : Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Gown : Remove the lab coat or coveralls by rolling it inside-out.
-
Hand Hygiene : Wash hands thoroughly.
-
Eye and Face Protection : Remove the face shield and then the goggles.
-
Respiratory Protection : Remove the respirator, if worn.
-
Final Hand Hygiene : Wash hands again with soap and water.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Spill and Disposal Management: A Critical Final Step
In the event of a spill, evacuate the area and ensure it is well-ventilated.[11] Wear appropriate PPE, including respiratory protection, during cleanup.[11] Absorb the spill with an inert, dry material like sawdust or sand and place it in a designated, open-top container for hazardous waste.[11] Do not seal the container tightly, as the reaction with moisture can produce gas and lead to pressure buildup.[11]
Decontamination
For minor spills, the area can be decontaminated with a solution of sodium carbonate (5-10%) and liquid detergent (0.2%) in water.[11] If using a decontamination solution containing ammonia, ensure adequate ventilation.[11]
Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[12] Collect this waste in clearly labeled, compatible containers.[13] Arrange for disposal through a licensed hazardous waste contractor in accordance with all federal, state, and local regulations.[11][13]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize the synthetic potential of this compound, fostering innovation while prioritizing a culture of safety in the laboratory.
References
-
Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Cole-Parmer. Available from: [Link]
-
What PPE is required when working with isocyanates? Sysco Environmental. Available from: [Link]
-
Isocyanates: Control measures guideline. Canada.ca. (2018-10-11). Available from: [Link]
-
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. Available from: [Link]
-
Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Composites One. Available from: [Link]
-
Active protection against isocyanates. Ahlsell. Available from: [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). FSI. Available from: [Link]
-
Industry Best Practices for Isocyanate Waste Management. Patsnap Eureka. (2025-07-10). Available from: [Link]
-
MSDS of 1-n-Propyl-1-tosylmethyl isocyanide. Capot Chemical. (2009-05-11). Available from: [Link]
-
SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Available from: [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 8. compositesone.com [compositesone.com]
- 9. lakeland.com [lakeland.com]
- 10. canada.ca [canada.ca]
- 11. fsi.co [fsi.co]
- 12. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
